Linagliptin
Descripción
This compound is a DPP-4 inhibitor developed by Boehringer Ingelheim for the treatment of type II diabetes. This compound differs from other DPP-4 inhibitors in that it has a non-linear pharmacokinetic profile, is not primarily eliminated by the renal system, and obeys concentration dependant protein binding. This compound was approved by the FDA on May 2, 2011.
This compound is a Dipeptidyl Peptidase 4 Inhibitor. The mechanism of action of this compound is as a Dipeptidyl Peptidase 4 Inhibitor.
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. This compound has been linked to rare instances of clinically apparent liver injury.
This compound is a potent, orally bioavailable dihydropurinedione-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. The inhibition of DPP-4 by this compound appears to be longer lasting than that by some other DPP-4 inhibitors tested.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for type 2 diabetes mellitus and diabetes mellitus and has 8 investigational indications.
A purine and quinazoline derivative that functions as an INCRETIN and DIPEPTIDYL-PEPTIDASE IV INHIBTOR. It is used as a HYPOGLYCEMIC AGENT in the treatment of TYPE II DIABETES MELLITUS.
See also: Empagliflozin; this compound (component of); this compound; METformin Hydrochloride (component of) ... View More ...
Propiedades
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXREWYXXSTFRX-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021653 | |
| Record name | Linagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL, Soluble in methanol; sparingly soluble in ethanol; very slightly soluble in isopropanol, alcohol | |
| Record name | Linagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Linagliptin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to yellow solid; also reported as a crystalline solid | |
CAS No. |
668270-12-0 | |
| Record name | Linagliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668270-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linagliptin [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Linagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2yl)methyl]purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X29ZEJ4R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linagliptin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190-196, 202 °C | |
| Record name | Linagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08882 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Linagliptin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8204 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Linagliptin's Core Mechanism: A Deep Dive into its Interaction with GLP-1 and GIP
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a crucial role in the management of type 2 diabetes mellitus by amplifying the effects of the endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This technical guide delineates the core mechanism of action of this compound, focusing on its intricate interplay with GLP-1 and GIP. It provides a comprehensive overview of the underlying signaling pathways, quantitative data on its efficacy, and detailed experimental methodologies for the assessment of its pharmacodynamic effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of diabetes and metabolic diseases.
Introduction: The Incretin Effect and DPP-4
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response compared to an equivalent intravenous glucose infusion. This physiological process is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1] These incretins are released from enteroendocrine cells into the bloodstream in response to nutrient ingestion and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[2] However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]
This compound is a selective inhibitor of the DPP-4 enzyme.[3] By blocking the action of DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their insulinotropic effects.[3][4][5] This leads to improved glycemic control in patients with type 2 diabetes.[6]
This compound's Inhibition of DPP-4: A Quantitative Perspective
This compound exhibits high potency and selectivity for the DPP-4 enzyme. Its inhibitory activity has been quantified in various in vitro and in vivo studies.
| Parameter | Value | Reference |
| IC50 for DPP-4 | ~1 nM | [4] |
| Ki (Inhibition Constant) | 1 nM | [4] |
| k_off (Dissociation Rate) | 3.0 x 10⁻⁵/s | [4] |
| Plasma DPP-4 Inhibition (at 5 mg dose) | >80% over 24 hours | [4][5] |
Table 1: In Vitro and In Vivo Inhibition of DPP-4 by this compound. This table summarizes key quantitative parameters that define the potent and sustained inhibitory effect of this compound on the DPP-4 enzyme.
Impact on GLP-1 and GIP Levels: Clinical Evidence
The inhibition of DPP-4 by this compound translates into a significant increase in the plasma concentrations of active GLP-1 and GIP. Clinical trials have consistently demonstrated this effect.
| Incretin Hormone | Parameter | Change with this compound | p-value | Reference |
| Intact GLP-1 | AUEC₀₋₂h (pmol/h/L) | +18.1 (vs. placebo) | < 0.0001 | [6] |
| Intact GIP | AUEC₀₋₂h (pmol/h/L) | +91.4 (vs. placebo) | < 0.0001 | [6] |
Table 2: Effect of this compound on Intact Incretin Levels in Patients with Type 2 Diabetes. This table presents the placebo-corrected changes in the area under the time-effect curve for intact GLP-1 and GIP following a 28-day treatment with 5 mg this compound once daily.
Signaling Pathways of GLP-1 and GIP
The enhanced levels of active GLP-1 and GIP, facilitated by this compound, lead to the activation of their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of intracellular signaling events that culminate in enhanced insulin secretion.
Figure 1: Simplified Signaling Pathway of GLP-1 and GIP in Pancreatic β-cells. This diagram illustrates the common signaling cascade initiated by the binding of GLP-1 and GIP to their respective receptors, leading to increased insulin secretion.
Experimental Protocols
Measurement of DPP-4 Activity
A common method to assess the inhibitory activity of this compound on DPP-4 is a fluorometric assay using a specific substrate.
Figure 2: Experimental Workflow for Measuring DPP-4 Inhibition. This flowchart outlines the key steps involved in a typical in vitro assay to determine the inhibitory potency of this compound on DPP-4 activity.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., 100 mmol/L HEPES, pH 7.5, 0.1% BSA).
-
Prepare a stock solution of the DPP-4 substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microplate, add the plasma sample (e.g., 2% final concentration).
-
Add the this compound dilutions or vehicle control.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate (e.g., 5 µmol/L final concentration).
-
Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Calculate the percentage of DPP-4 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantification of Active GLP-1 and GIP in Human Plasma
The accurate measurement of active incretin hormones in plasma requires specific and sensitive analytical methods, often involving immunoassays or mass spectrometry.
Detailed Methodology (Immunoassay Approach):
-
Sample Collection and Handling:
-
Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., a specific inhibitor cocktail or this compound itself) and an anticoagulant (e.g., EDTA) to prevent ex vivo degradation of the incretins.[7]
-
Immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Assay Procedure (ELISA):
-
Use commercially available ELISA kits specific for the active forms of GLP-1 (7-36 amide) and GIP (1-42).
-
Follow the manufacturer's instructions for the assay, which typically involve:
-
Coating a microplate with a capture antibody specific to the N-terminus of the active incretin.
-
Adding plasma samples and standards to the wells.
-
Incubating to allow the incretin to bind to the capture antibody.
-
Washing the plate to remove unbound components.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to a different epitope on the incretin.
-
Adding a substrate that is converted by the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
-
-
Data Analysis:
-
Measure the signal intensity using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Determine the concentration of active GLP-1 and GIP in the plasma samples by interpolating their signal values on the standard curve.
-
Conclusion
This compound's mechanism of action is centered on its potent and sustained inhibition of the DPP-4 enzyme. This leads to a significant elevation in the circulating levels of active GLP-1 and GIP. The enhanced incretin activity stimulates glucose-dependent insulin secretion from pancreatic β-cells through well-defined intracellular signaling pathways. The quantitative data from clinical trials robustly support this mechanism, demonstrating a direct link between DPP-4 inhibition, increased incretin levels, and improved glycemic control. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of the pharmacodynamics of this compound and other DPP-4 inhibitors. This in-depth technical guide serves as a comprehensive resource for the scientific community, fostering further research and development in the field of incretin-based therapies for type 2 diabetes.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Increases Incretin Levels, Lowers Glucagon, and Improves Glycemic Control in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure of Linagliptin and Its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence the drug's stability, solubility, bioavailability, and manufacturability. This compound is known to exist in multiple crystalline forms, or polymorphs, each possessing a unique three-dimensional lattice structure. A thorough understanding of these polymorphic forms is critical for ensuring consistent product quality and therapeutic efficacy. This guide provides a comprehensive overview of the known crystal structures of this compound and its polymorphs, detailing their crystallographic properties, methods of preparation, and analytical characterization.
Polymorphism in this compound
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Several polymorphic forms of this compound have been identified and characterized, most notably Forms A, B, C, D, E, F, I, II, and a hemihydrate hemiethanolate form.
Crystallographic Data of this compound Polymorphs
The definitive identification and differentiation of this compound polymorphs are primarily achieved through single-crystal and powder X-ray diffraction (XRD). While comprehensive single-crystal data is not publicly available for all polymorphs, a significant amount of powder X-ray diffraction (PXRD) data has been reported.
This compound Hemihydrate Hemiethanolate
A detailed crystal structure has been determined for a this compound hemihydrate hemiethanolate solvate.[1][2] This form provides valuable insight into the molecular conformation and packing of this compound in a crystalline state.
Table 1: Crystallographic Data for this compound Hemihydrate Hemiethanolate [1][2]
| Parameter | Value |
| Chemical Formula | (C₂₅H₂₈N₈O₂)₂·(H₂O)·(C₂H₅OH) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 24.85091(13) |
| b (Å) | 21.56916(9) |
| c (Å) | 9.74376(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 5222.79(3) |
| Z | 4 |
Powder X-ray Diffraction (PXRD) Data
PXRD is a fundamental technique for the characterization of crystalline solids. The positions (2θ values) and intensities of the diffraction peaks are unique to each polymorphic form, serving as a fingerprint for identification. The characteristic PXRD peaks for several this compound polymorphs are summarized below. It is important to note that slight variations in peak positions can occur due to instrumental differences.
Table 2: Characteristic PXRD Peaks (2θ ± 0.2°) for this compound Polymorphs
| Form | Characteristic 2θ Peaks |
| Form A | Mentioned as a high-temperature form, but specific, comprehensive PXRD data from primary literature is limited. One study mentions its single-crystal analysis without providing the detailed PXRD pattern in the abstract.[3] |
| Form B | Described as the low-temperature form, existing in a mixture with Form A at room temperature.[4] Detailed, isolated PXRD data is not readily available in the public domain. |
| Form I | 7.1, 8.2, 8.9, 9.8, 10.6, 12.3, 13.5, 14.1, 14.7, 15.7, 16.8, 19.1, 19.6, 20.1, 21.8[5] |
| Form II | 4.7, 9.7, 11.7, 15.1, 17.2, 18.7, 22.1, 31.5[5] |
| Unnamed Polymorph | 5.6, 9.8, 11.2, 11.8, 13.1, 14.4, 14.9, 16.1, 16.4, 18.4, 18.8, 19.9, 20.2, 20.7, 22.0, 23.6, 24.3, 25.1, 26.4, 27.2, 29.9, 30.9, 31.8, 33.2, 34.3[6] |
| This compound Benzoate Form II | 5.2, 6.7, 8.0, 8.7, 10.4, 12.4, 12.9, 13.8, 15.7, 17.4, 18.8, 20.3, 22.2, 23.3, 24.5[7] |
Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material. For polymorphs, DSC can reveal melting points, phase transitions, and desolvation events, which are often unique to a specific crystalline form.
Table 3: Thermal Properties of this compound and its Polymorphs by DSC
| Substance | Observed Thermal Events | Reference |
| This compound (unspecified form) | Endothermic peak at ~203.73°C (melting) | [8] |
| This compound (unspecified form) | Endothermic events at 60.26°C (desolvation) and 203.92°C (melting), followed by an exothermic event (degradation) at 245.02°C | [9] |
| Unnamed Crystalline Form | Two endothermic peaks at approximately 173°C and 206°C | [6] |
| This compound Benzoate Form II | Melting point around 155°C | [10] |
| This compound (stressed with excipients) | Complex endotherms, with a peak at 113.0°C and a smaller one at 198.7°C in non-stressed samples. These change upon stress. | [11] |
Experimental Protocols
Preparation of this compound Polymorphs
The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and cooling rate.
General Polymorph Screening Workflow
Preparation of a Crystalline Form of this compound [12]
-
Suspension: Add 10 g of this compound solid into 100 mL of n-propanol and stir.
-
Heating: Raise the temperature to 50°C to obtain a clear solution.
-
Precipitation: Add 10 mL of purified water to the solution at a constant temperature.
-
Crystallization: Cool the solution to 10°C at a rate of 0.5°C/min and allow crystals to grow for 2 hours.
-
Isolation: Filter the resulting slurry.
-
Drying: Dry the wet crystalline product at 35°C under vacuum for 5 hours.
Preparation of this compound Benzoate Form II [7]
-
Dissolution: Suspend 0.60 g of this compound benzoate in 30 ml of acetonitrile and heat to reflux to obtain a clear solution.
-
Crystallization: Allow the solution to cool to approximately 25°C over about 90 minutes. Crystallization should begin around 75°C.
-
Stirring: Continue stirring the suspension at 25°C for about 5 hours.
-
Isolation: Isolate the crystals by filtration.
-
Drying: Dry the crystals at 80°C under vacuum for about 15 hours.
Analytical Methods
Powder X-ray Diffraction (PXRD)
-
Instrument: A typical powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Sample Preparation: A small amount of the sample is gently packed into a sample holder.
-
Data Collection: The data is typically collected over a 2θ range of 2° to 40° with a step size and scan speed optimized for resolution and signal-to-noise ratio.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is monitored as a function of temperature.
Interconversion and Stability of Polymorphs
The various polymorphic forms of this compound can exhibit different stabilities and may interconvert under certain conditions of temperature, humidity, and mechanical stress. For instance, Forms A and B are reported to be enantiotropically related, with a transition temperature around room temperature.[4] Form A is the high-temperature form, obtainable by heating above 40°C, while Form B is the low-temperature form, obtained by cooling below 10°C.[4] Understanding the thermodynamic and kinetic relationships between polymorphs is crucial for selecting the most stable form for pharmaceutical development to prevent unwanted phase transformations during manufacturing and storage.
Conclusion
The polymorphic landscape of this compound is complex, with several crystalline forms identified. This guide has summarized the available crystallographic and thermal data for the known polymorphs and provided an overview of the experimental methodologies for their preparation and characterization. A thorough understanding and control of this compound's polymorphism are essential for the development of a safe, effective, and stable drug product. Further research, particularly the elucidation of single-crystal structures for all known polymorphs, would provide a more complete picture of the solid-state chemistry of this important antidiabetic drug.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Polymorphism of this compound [cjcu.jlu.edu.cn]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2013128379A2 - Crystalline polymorphic forms of this compound - Google Patents [patents.google.com]
- 6. WO2017047970A1 - this compound crystal form, and preparation method therefor - Google Patents [patents.google.com]
- 7. POLYMORPH OF this compound BENZOATE - Patent 2707368 [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug this compound in the Presence of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal form of this compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to the Binding Affinity and Kinetics of Linagliptin with the DPP-4 Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is a highly potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key regulator of the incretin system.[1] As a therapeutic agent for type 2 diabetes mellitus, its efficacy is rooted in its distinct interaction with DPP-4.[2] By competitively and reversibly binding to the enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This action enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][3]
Understanding the precise binding affinity and kinetics of this compound is critical for elucidating its pharmacological profile, including its potency, long duration of action, and unique pharmacokinetic properties.[4][5] This guide provides a detailed examination of the quantitative binding parameters, the experimental methodologies used to determine them, and the underlying signaling pathways.
Quantitative Analysis of this compound-DPP-4 Interaction
The interaction between this compound and the DPP-4 enzyme has been extensively characterized using various biophysical and biochemical techniques. This compound demonstrates superior potency compared to other "gliptins" like sitagliptin, vildagliptin, and saxagliptin, with a notably low half-maximal inhibitory concentration (IC50) of approximately 1 nM.[1] Its binding is a rapid, electrostatically driven process dominated by enthalpy, indicating strong ionic interactions and solvent-shielded hydrogen bonds.[6][7] A key feature of its binding is a remarkably slow rate of dissociation from the DPP-4 active site, contributing to its sustained inhibitory effect.[1][8]
The following tables summarize the key quantitative data describing the binding affinity, kinetics, and thermodynamics of this compound with the human DPP-4 enzyme.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Enzyme Source | Notes |
| IC50 | ~1 nM | Recombinant Human DPP-4 | Represents the highest potency among comparable DPP-4 inhibitors.[1] |
| IC50 | 1.4 ± 1.1 nM | Recombinant Human DPP-4 | Consistent with previously published data.[6][9] |
| IC50 | 0.97 ± 0.21 nM | Human Plasma DPP-4 | Demonstrates high potency in a native environment.[9] |
Table 2: Binding Kinetics of this compound (Determined by Surface Plasmon Resonance)
| Parameter | Symbol | Value | Unit | Description |
| Association Rate Constant | k_on | 7.6 x 10^6 | M⁻¹s⁻¹ | One of the fastest binding rates among DPP-4 inhibitors.[8] |
| Dissociation Rate Constant | k_off | 5.1 x 10⁻⁵ | s⁻¹ | The slowest dissociation rate, indicating a long residence time.[8][10] |
| Affinity Dissociation Constant | K_D | 6.6 | pM | Reflects exceptionally high binding affinity.[10][11] |
| Residence Time | (1/k_off) | ~327 | min | The considerable residence time is a key contributor to its sustained action.[6] |
Table 3: Binding Thermodynamics of this compound (Determined by Isothermal Titration Calorimetry)
| Parameter | Symbol | Value | Unit | Description |
| Change in Enthalpy | ΔH | -13.33 ± 0.57 | kcal/mol | Indicates that the binding is a highly favorable, enthalpy-driven process.[9] |
| Change in Entropy | -TΔS | 1.90 ± 0.75 | kcal/mol | Shows a minor, unfavorable entropic contribution to the binding.[6][9] |
| Change in Gibbs Free Energy | ΔG | -11.41 ± 0.44 | kcal/mol | The overall negative value confirms a spontaneous and high-affinity interaction.[9] |
Experimental Protocols
The quantitative data presented above were derived from specific and highly sensitive experimental techniques. The following sections detail the methodologies employed.
In Vitro DPP-4 Enzyme Inhibition Assay (for IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzyme's activity by half.
-
Principle : A fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4, releasing a fluorescent signal. The inhibitor's potency is measured by its ability to reduce the rate of this reaction.[12][13]
-
Procedure :
-
Preparation : A solution of human recombinant DPP-4 (or DPP-4 from human plasma) is prepared in a Tris-HCl or HEPES buffer (pH 7.5-8.0).[12][13]
-
Incubation : The enzyme solution is mixed with varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M) in a 96-well microplate and incubated at 37°C for approximately 10 minutes to allow for inhibitor-enzyme binding.[9][12]
-
Reaction Initiation : The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.[12][13]
-
Detection : The plate is incubated at 37°C for a set period (e.g., 30 minutes), and the increase in fluorescence is monitored kinetically using a microplate reader (excitation ~360 nm, emission ~460 nm).[12][14]
-
Calculation : The rate of reaction (Δfluorescence/minute) is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[13]
-
Surface Plasmon Resonance (SPR) (for k_on, k_off, and K_D)
SPR is a label-free technique used to measure real-time binding kinetics between a ligand and an analyte.
-
Principle : An immobilized ligand (DPP-4) is exposed to a mobile analyte (this compound). The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal.
-
Procedure :
-
Immobilization : The soluble domain of human DPP-4 is immobilized on a sensor chip surface.
-
Binding Measurement : this compound solutions of varying concentrations (e.g., 0.24 to 20 nM) are injected across the sensor surface at a constant flow rate.[10]
-
Kinetic Mode : The binding is measured in real-time. For tightly binding compounds like this compound, a "single-cycle kinetic" mode is often used. This involves sequential injections of increasing analyte concentrations without a regeneration step in between.[10]
-
Association/Dissociation Phases : The "association phase" occurs during the injection of this compound (e.g., 120 seconds), followed by a long "dissociation phase" where a buffer flows over the chip to monitor the dissociation of the complex (e.g., 7200 seconds).[10]
-
Data Analysis : The resulting sensorgrams (signal vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[6]
-
Isothermal Titration Calorimetry (ITC) (for Thermodynamic Profile)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle : A solution of the inhibitor (this compound) is titrated into a solution containing the enzyme (DPP-4). The heat change associated with each injection is measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
-
Procedure :
-
Sample Preparation : Solutions of DPP-4 (e.g., 5 µM) and this compound (e.g., 50 µM) are prepared in the same buffer to minimize heat of dilution effects.[9]
-
Titration : The this compound solution is loaded into an injection syringe and titrated in small, precise aliquots into the DPP-4 solution in the sample cell.[9]
-
Heat Measurement : A sensitive calorimeter measures the minute heat changes (μcal/sec) after each injection.
-
Data Analysis : The integrated heat change per injection is plotted against the molar ratio of this compound to DPP-4. This binding isotherm is then fitted to a binding model to derive the thermodynamic parameters: K_D, ΔH, and the stoichiometry. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.[9]
-
Signaling Pathway and Mechanism of Action
DPP-4 inhibitors function by modulating the incretin pathway. Incretin hormones (GLP-1 and GIP) are released from the gut after a meal and play a crucial role in glucose homeostasis.[1] DPP-4 rapidly inactivates these hormones. This compound's inhibition of DPP-4 leads to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP.[3][15] This elevation has two primary downstream effects: it stimulates the pancreatic beta cells to release more insulin and suppresses the pancreatic alpha cells from secreting glucagon, both in a glucose-dependent manner.[3]
Conclusion
The interaction of this compound with the DPP-4 enzyme is characterized by exceptionally high affinity, a rapid association rate, and a very slow dissociation rate.[8] This kinetic profile, driven by favorable enthalpic contributions, results in a prolonged residence time at the enzyme's active site, providing sustained target engagement that underpins its once-daily dosing regimen.[6][15] The detailed methodologies of enzyme inhibition assays, surface plasmon resonance, and isothermal titration calorimetry have been pivotal in quantifying these interactions, offering a comprehensive understanding of this compound's potent and durable mechanism of action. This in-depth knowledge continues to be invaluable for the rational design and development of novel therapeutic agents.
References
- 1. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Impact of target-mediated drug disposition on this compound pharmacokinetics and DPP-4 inhibition in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vetmeduni.ac.at [vetmeduni.ac.at]
- 7. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vetmeduni.ac.at [vetmeduni.ac.at]
- 10. A Single Second Shell Amino Acid Determines Affinity and Kinetics of this compound Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, this compound, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. globalrph.com [globalrph.com]
The Journey of a Molecule: An In-depth Technical Guide to the Discovery and Synthesis of Linagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linagliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus. Its unique xanthine-based scaffold and favorable pharmacokinetic profile, characterized by a predominantly non-renal route of elimination, distinguish it from other gliptins. This technical guide provides a comprehensive overview of the discovery and synthesis of the this compound molecule. It delves into the initial high-throughput screening and lead optimization strategies that led to its identification, details various synthetic pathways including the established industrial manufacturing process, and presents key quantitative data related to its efficacy and physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.
Discovery of the this compound Molecule
The discovery of this compound by Boehringer Ingelheim was the culmination of a targeted drug discovery program aimed at identifying a potent and selective DPP-4 inhibitor with a differentiated pharmacokinetic profile.[1][2] The development of this compound, approved by the FDA in 2011, marked a significant advancement in the treatment of type 2 diabetes.[3]
High-Throughput Screening and Identification of the Xanthine Scaffold
The journey to this compound began with a high-throughput screening (HTS) campaign to identify compounds capable of inhibiting the DPP-4 enzyme.[4][5] These assays are typically designed to measure the cleavage of a synthetic substrate by DPP-4, with a decrease in product formation indicating inhibitory activity. A common approach involves using a fluorogenic substrate, where the enzymatic cleavage releases a fluorescent molecule, allowing for rapid and sensitive detection of inhibition.
Experimental Protocol: High-Throughput Screening for DPP-4 Inhibitors
A typical HTS protocol for DPP-4 inhibitors involves the following steps:
-
Enzyme and Substrate Preparation: A solution of recombinant human DPP-4 enzyme is prepared in a suitable buffer (e.g., Tris-HCl with BSA). A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (GP-AMC), is also prepared in a buffer.
-
Compound Screening: Test compounds from a chemical library are added to individual wells of a microtiter plate.
-
Enzyme Inhibition Assay: The DPP-4 enzyme solution is added to the wells containing the test compounds and incubated for a specific period.
-
Substrate Addition and Signal Detection: The fluorogenic substrate is added to initiate the enzymatic reaction. The fluorescence intensity is measured over time using a plate reader. A decrease in the rate of fluorescence increase compared to a control (without inhibitor) indicates DPP-4 inhibition.
-
Hit Identification: Compounds that exhibit a predefined threshold of inhibition are identified as "hits" and selected for further characterization.
Through such screening efforts, a xanthine-based scaffold was identified as a promising starting point for the development of a novel class of DPP-4 inhibitors.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Following the identification of the xanthine scaffold, an extensive lead optimization program was initiated to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies focused on systematic modifications at four key positions of the xanthine core: N1, N3, N7, and C8.
A critical breakthrough was the discovery that introducing a basic amino group at the C8 position significantly boosted inhibitory activity. The (R)-3-aminopiperidine moiety was found to be particularly effective. To mitigate off-target effects, specifically interactions with the muscarinic M1 receptor and the hERG channel, a but-2-ynyl group was introduced at the N7 position. These modifications, guided by iterative cycles of chemical synthesis and biological testing, ultimately led to the selection of this compound as the clinical candidate due to its superior potency and pharmacological profile in preclinical models.
References
- 1. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Efficacy and Safety of this compound (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Xanthine Advantage: A Technical Guide to Linagliptin's Chemical Structure and its Therapeutic Benefits
For Researchers, Scientists, and Drug Development Professionals
Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2] Its distinction within the "gliptin" class of antidiabetic agents stems directly from its unique xanthine-based chemical structure.[3][4] This core scaffold, unlike those of other DPP-4 inhibitors, imparts a unique combination of high-affinity binding, exceptional selectivity, and a distinct pharmacokinetic profile, offering significant clinical advantages.[4][5] This technical guide provides an in-depth exploration of the structural and functional benefits of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and mechanism of action.
The Molecular Blueprint: this compound's Structure-Activity Relationship
This compound's chemical architecture is centered on a xanthine heterocycle.[1] This core is strategically decorated with specific functional groups that orchestrate its interaction with the DPP-4 enzyme active site. X-ray crystallography studies have revealed how these components precisely fit into the enzyme's subsites.[6][7]
-
Butynyl Group: This substituent occupies the hydrophobic S1 pocket of the DPP-4 enzyme.[6]
-
Aminopiperidine Moiety: The primary amine of this group forms critical interactions with key amino acid residues, including Glu205, Glu206, and Tyr662, in the S2 subsite, which are essential for recognizing peptide substrates.[6][8]
-
Xanthine Scaffold: This core structure contributes to the overall binding and positions the other functional groups for optimal interaction with additional subsites (S1' and S2').[8][9]
This precise, multi-point interaction results in a high-affinity, non-covalent binding to the DPP-4 enzyme, leading to potent and sustained inhibition.[10][11]
Quantitative Comparison: Potency, Selectivity, and Pharmacokinetics
The advantages conferred by this compound's structure are most evident in its quantitative pharmacological parameters compared to other DPP-4 inhibitors.
Table 1: In Vitro Potency and Selectivity Profile of DPP-4 Inhibitors
| Compound | DPP-4 IC₅₀ (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| This compound | 1 [3][5] | >40,000 [3][12] | >10,000 [3][12] |
| Sitagliptin | 19[3][5] | >2,500[3] | >2,500[3] |
| Saxagliptin | 50[3][5] | <100[3] | <100[3] |
| Vildagliptin | 62[5][12] | >200 | >8,000 |
| Alogliptin | 24[5] | >10,000 | >10,000 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates this compound's superior potency (lowest IC₅₀) and its exceptional selectivity, particularly against DPP-8 and DPP-9. This high selectivity is crucial as inhibition of these related enzymes has been linked to potential off-target adverse effects.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Sitagliptin | Saxagliptin | Vildagliptin |
| Primary Route of Elimination | ~90% Fecal/Biliary (unmetabolized) [12][13] | Renal | Renal | Renal |
| Dose Adjustment in Renal Impairment | No [3][12] | Yes | Yes | Yes |
| Terminal Half-life (t½) | >100 hours[3][14] | ~12.4 hours[3] | ~2.5 hours[3] | ~2-3 hours |
| Accumulation Half-life (t½) | ~10-12 hours[14][15] | N/A | N/A | N/A |
| Plasma Protein Binding | 75-99% (concentration-dependent)[15][16] | 38%[17] | Negligible[17] | ~9% |
| Oral Bioavailability | ~30%[13][16] | ~87%[12] | ~67% | ~85%[12] |
This compound's pharmacokinetic profile is unique among gliptins. Its primary non-renal route of excretion means it can be used in patients with renal insufficiency without dose adjustments, a significant clinical advantage.[2][12] The long terminal half-life is a result of its high-affinity, saturable binding to DPP-4, which acts as a drug reservoir.[14] However, the clinically relevant accumulation half-life of approximately 10-12 hours allows for rapid attainment of steady-state concentrations with once-daily dosing.[14][15]
Visualizing the Mechanisms and Methodologies
Signaling Pathway and Molecular Interaction
The following diagrams illustrate the mechanism of action of this compound and its specific binding interaction with the DPP-4 enzyme.
Caption: this compound's mechanism of action on the incretin pathway.
Caption: Interaction of this compound's moieties with DPP-4 subsites.
Experimental Protocols
The characterization of this compound's advantages relies on standardized in vitro and structural biology techniques.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC₅₀ value of a test compound against DPP-4.
-
Objective: To quantify the inhibitory potency of this compound by measuring the reduction in DPP-4 enzymatic activity.
-
Principle: The assay utilizes a fluorogenic substrate, typically Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[18] DPP-4 cleaves the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) molecule. An inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., HEPES-based buffer, pH 7.5)[18]
-
DPP-4 Substrate: Gly-Pro-AMC
-
Test Compound (this compound) and reference inhibitors (e.g., Sitagliptin) serially diluted
-
96-well black microplates (for fluorescence assays)
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[18]
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer to create a concentration gradient.
-
In a 96-well plate, add the assay buffer, the diluted DPP-4 enzyme, and the various concentrations of this compound (or control solvent) to designated wells.[19]
-
Include control wells: "100% activity" (enzyme, buffer, no inhibitor) and "background" (buffer, substrate, no enzyme).
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[20]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the background rate from all other rates.
-
Normalize the data by expressing the inhibited rates as a percentage of the uninhibited (100% activity) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for in vitro DPP-4 inhibition assay.
Protocol 2: X-ray Crystallography of the this compound-DPP-4 Complex
This protocol provides a general overview of the steps required to determine the three-dimensional structure of this compound bound to the DPP-4 enzyme.
-
Objective: To visualize the atomic-level interactions between this compound and the DPP-4 active site to understand the structural basis for its potency and selectivity.
-
Principle: X-ray crystallography involves crystallizing a protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein and bound ligand can be built.
-
Procedure:
-
Protein Expression and Purification: Express recombinant human DPP-4 in a suitable system (e.g., insect or mammalian cells) and purify it to high homogeneity.
-
Complex Formation: Incubate the purified DPP-4 with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find the optimal conditions for growing well-ordered crystals of the DPP-4-linagliptin complex. This is often done using vapor diffusion methods (hanging drop or sitting drop).
-
X-ray Diffraction Data Collection: Mount a single, high-quality crystal and cryo-cool it (typically in liquid nitrogen) to prevent radiation damage. Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source). Rotate the crystal and collect the diffraction pattern on a detector.[8]
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the "phase problem" using methods like molecular replacement, using a known structure of DPP-4 as a search model.
-
Build an atomic model of the protein and the bound this compound into the calculated electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with known chemical principles.
-
-
-
Data Analysis: Analyze the final refined structure to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between this compound and specific amino acid residues in the DPP-4 active site. This provides a structural explanation for the observed high binding affinity and selectivity.[7][21]
Conclusion
The xanthine-based structure of this compound is not merely a chemical classification but the fundamental driver of its advantageous therapeutic profile. It provides the basis for its best-in-class potency and selectivity, which translates to effective DPP-4 inhibition with a reduced risk of off-target effects. Most critically, this chemical foundation dictates a unique, non-renal route of elimination, distinguishing this compound from all other gliptins and offering a crucial treatment option for the large population of type 2 diabetes patients with comorbid renal impairment. These combined properties, all rooted in its core chemical scaffold, underscore the success of structure-based drug design in developing optimized therapeutic agents.
References
- 1. This compound | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [this compound (Trajenta): a selective DPP-4 inhibitor with limited renal elimination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel methylxanthin based approved dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Methylxanthin Based Approved Dipeptidyl Peptidase-4 Inhibitor | Bentham Science [benthamscience.com]
- 8. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing a Gliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. globalrph.com [globalrph.com]
- 15. researchgate.net [researchgate.net]
- 16. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 18. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Distribution and Tissue Penetration of Linagliptin: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo distribution, tissue penetration, and underlying pharmacokinetic and pharmacodynamic principles of Linagliptin. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this dipeptidyl peptidase-4 (DPP-4) inhibitor's disposition in the body. The information is compiled from preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and the molecular pathways influencing its distribution.
Pharmacokinetic Profile and Tissue Distribution
This compound exhibits a unique pharmacokinetic (PK) profile characterized by non-linear kinetics, a large apparent volume of distribution, and a long terminal half-life, all of which are indicative of extensive tissue distribution.[1][2][3][4] This behavior is primarily driven by its high-affinity, saturable binding to its target enzyme, DPP-4, which is widely distributed in both plasma and peripheral tissues.[1][5][6][7]
Quantitative Pharmacokinetic Parameters
The key PK parameters for this compound in humans are summarized below, highlighting its extensive distribution and concentration-dependent nature.
| Parameter | Value | Species | Notes |
| Volume of Distribution (Vss) | ~1110 L | Human | Following a 5 mg intravenous dose; indicates extensive distribution into tissues.[1][3][8] |
| 380 - 1540 L | Human | Range observed after intravenous infusion of 0.5-10 mg.[1][9] | |
| Plasma Protein Binding | 99% at 1 nmol/L | Human (in vitro) | Highly concentration-dependent due to saturable binding to DPP-4.[2][6][10][11] |
| 75-89% at >30 nmol/L | Human (in vitro) | As DPP-4 becomes saturated, the unbound fraction increases.[2][10][11] | |
| Terminal Half-Life (t½) | >100 hours | Human | A result of the strong, high-affinity binding to DPP-4.[1][2][12] |
| Accumulation Half-Life | ~10 hours | Human | Reflects the rapid attainment of steady-state for the pharmacologically relevant fraction.[1][2] |
| Absolute Bioavailability | ~30% | Human | [1][2][3] |
| Time to Max. Concentration (Tmax) | ~1.5 - 2.0 hours | Human | After oral administration.[1][6] |
| Renal Excretion | <7% of dose | Human | Primarily eliminated via bile and the gut, making it suitable for patients with renal impairment.[1][6][13] |
The Role of Target-Mediated Drug Disposition (TMDD)
The non-linear pharmacokinetics of this compound are a classic example of Target-Mediated Drug Disposition (TMDD).[5][14] At therapeutic concentrations, this compound extensively binds to and saturates DPP-4 in both plasma and tissues. This high-affinity binding is the primary determinant of its distribution and clearance characteristics.
Distribution in Key Tissues
Studies in animal models have provided detailed insights into the specific tissue localization of this compound, confirming that its distribution pattern mirrors the known locations of the DPP-4 enzyme.[15][16] The highest concentrations of the drug are consistently found in organs of elimination and those with high DPP-4 expression, such as the kidneys, liver, and intestine.[14][16]
-
Kidney : High-resolution autoradiography in rats revealed that this compound localization reflects the distribution of DPP-4.[15][16] Radioactivity was primarily observed in the cortical glomeruli and the brush border of proximal tubules.[15][16] Interestingly, the distribution shifts with dose and time; at lower doses, binding is concentrated in the glomeruli, while at higher doses, it extends to the medullary proximal tubules.[15] Over time, the signal shifts from the glomeruli to the lower parts of the proximal tubules.[15]
-
Liver : Radioactivity persists mainly around the portal triads and in the bile ducts, consistent with its primary route of elimination via bile.[15]
-
Intestine : In the small intestine, the distribution shifts over time from the lamina propria shortly after administration to the surface of the villi and the intestinal lumen at later time points.[15]
Experimental Protocols & Methodologies
The characterization of this compound's in vivo distribution has been accomplished through various sophisticated experimental techniques.
High-Resolution Autoradiography in Rats
This method provides a detailed microscopic view of drug distribution within tissues.
-
Objective : To investigate the dose-dependent cellular distribution of this compound in key tissues.[15]
-
Animal Model : Wistar rats.[6] Studies have also utilized DPP-4 deficient rats to confirm that tissue binding is target-specific.[14]
-
Test Article : [3H]this compound (radiolabeled drug).[15]
-
Administration : Intravenous (IV) injection at varying doses (e.g., 7.4, 100, and 2000 µg/kg).[15]
-
Methodology :
-
Rats are administered [3H]this compound intravenously.
-
At predetermined time points (e.g., 2 minutes, 3 hours, 192 hours), animals are euthanized.[15]
-
Tissues of interest (kidney, liver, intestine) are excised, frozen, and subjected to cryo-sectioning to obtain thin tissue slices.
-
The tissue slices are exposed to radiographic film or emulsion.
-
The resulting autoradiographs are analyzed to determine the precise localization and relative density of radioactivity, which corresponds to the location of the drug.[15]
-
In Vivo Microdialysis
While not specifically detailed for this compound in the provided context, microdialysis is a powerful technique used to measure unbound drug concentrations directly in the interstitial fluid of tissues.[17][18]
-
Principle : A microdialysis probe, which has a semipermeable membrane, is inserted into the target tissue (e.g., subcutaneous tissue).[17] The probe is perfused with a physiological solution (perfusate). Unbound drug in the interstitial fluid diffuses across the membrane into the perfusate, which is then collected (as dialysate) and analyzed.[18]
-
Analysis : Drug concentrations in the dialysate are measured, typically using HPLC.[18] The data allows for the determination of the tissue penetration ratio by comparing the area under the concentration-time curve (AUC) in tissue to the unbound AUC in plasma.[18]
Relevant Signaling Pathways
This compound's therapeutic effect is a direct result of its influence on the incretin signaling pathway.
DPP-4 Inhibition and the Incretin Pathway
The primary mechanism of action for this compound is the competitive, reversible inhibition of the DPP-4 enzyme.[12][13][19] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][19] By inhibiting DPP-4, this compound increases the concentration and prolongs the action of active GLP-1 and GIP.[12][13] This leads to glucose-dependent insulin secretion, suppression of glucagon release, and improved glycemic control.[13][19]
Neuroprotective Signaling
Beyond its primary glycemic control function, preclinical studies suggest this compound may have neuroprotective effects, potentially mediated through the Akt/mTOR signaling pathway. In hyperglycemic mice with stroke, this compound treatment was shown to upregulate the phosphorylation of Akt and mTOR, leading to an anti-apoptotic effect by increasing the Bcl-2/Bax ratio.[20] This suggests that this compound's benefits may extend to tissues beyond those directly involved in glucose metabolism.[20]
Conclusion
The in vivo distribution of this compound is extensive and is fundamentally governed by its high-affinity, saturable binding to the DPP-4 enzyme. This target-mediated disposition results in a unique pharmacokinetic profile, including a large volume of distribution, non-linear kinetics, and a long terminal half-life. Tissue penetration is highest in DPP-4-rich organs such as the kidney, liver, and intestine, where the drug's localization has been precisely mapped using advanced techniques like high-resolution autoradiography. A thorough understanding of these distribution characteristics is critical for drug development professionals in optimizing therapeutic strategies and exploring the pleiotropic effects of this compound.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of target-mediated drug disposition on this compound pharmacokinetics and DPP-4 inhibition in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Incorporating Pharmacological Target-Mediated Drug Disposition (TMDD) in a Whole-Body Physiologically Based Pharmacokinetic (PBPK) Model of this compound in Rat and Scale-up to Human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The dipeptidyl peptidase-4 inhibitor this compound exhibits time- and dose-dependent localization in kidney, liver, and intestine after intravenous dosing: results from high resolution autoradiography in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Tissue Penetration and Pharmacokinetics of Linezolid in Patients with Diabetic Foot Infections Using In Vivo Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tianmingpharm.com [tianmingpharm.com]
- 20. DPP-4 Inhibitor this compound is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Linagliptin: A Comprehensive Technical Guide on its Pharmacokinetics and Non-Linear Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits a unique and complex pharmacokinetic profile characterized by non-linear protein binding. This non-linearity is not due to saturation of plasma proteins like albumin, but rather to its high-affinity, saturable binding to its therapeutic target, the DPP-4 enzyme, a phenomenon known as target-mediated drug disposition (TMDD). This technical guide provides an in-depth exploration of the pharmacokinetics of this compound, with a core focus on the principles and experimental evaluation of its non-linear protein binding. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound is a xanthine-based, orally administered drug for the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action is the inhibition of DPP-4, an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[2]
A defining characteristic of this compound's pharmacology is its non-linear pharmacokinetics, which stems directly from its interaction with DPP-4.[3][4][5][6][7][8][9][10] This guide will dissect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, leading into a detailed discussion of its concentration-dependent protein binding and the experimental methodologies used to characterize these interactions.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is distinguished by its non-linear dose-exposure relationship, a long terminal half-life, and a primarily non-renal route of elimination.[1][3][8][10]
Absorption
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1.5 to 2.0 hours.[1] The absolute bioavailability of this compound is approximately 30%.[1][3] Co-administration with food does not have a clinically significant effect on its absorption.[1]
Distribution
This compound exhibits a large apparent volume of distribution at steady state, ranging from 380 to 1540 L after intravenous infusion, indicating extensive distribution into tissues.[1][9] This extensive tissue distribution is a key factor in its pharmacokinetic profile.
Metabolism
Metabolism plays a minor role in the overall elimination of this compound. The majority of the drug is eliminated unchanged.[3] The main metabolite, a pharmacologically inactive S-3-hydroxypiperidinyl derivative, accounts for a small fraction of the total drug-related compounds in plasma.[3] In vitro studies have shown that this compound is a weak substrate and inhibitor of cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp).[3]
Excretion
The primary route of elimination for this compound is through the feces, with approximately 85% of an oral dose excreted unchanged in the feces.[4] Renal excretion is a minor pathway, with only about 5% of an oral dose excreted in the urine at steady state.[3][4] This primarily non-renal excretion is a significant clinical advantage, as it allows for the use of this compound without dose adjustment in patients with renal impairment.[1][10]
Non-Linear Protein Binding of this compound
The non-linear pharmacokinetics of this compound are a direct consequence of its concentration-dependent binding to plasma proteins, specifically its target enzyme, DPP-4.[3][4][5][6][11]
Mechanism of Non-Linear Binding: Target-Mediated Drug Disposition (TMDD)
This compound binds to DPP-4 with high affinity and saturability.[4][8] At low, therapeutic concentrations, a significant portion of this compound is bound to DPP-4 in both plasma and tissues.[12] As the concentration of this compound increases, these high-affinity binding sites on DPP-4 become saturated. Consequently, the unbound fraction of this compound increases, leading to a less than dose-proportional increase in total plasma concentrations.[4] This phenomenon is a classic example of Target-Mediated Drug Disposition (TMDD).[3][5][13]
The interaction can be described by the following equilibrium:
Free this compound + Unbound DPP-4 ⇌ this compound-DPP-4 Complex
At low this compound concentrations, the equilibrium shifts to the right, favoring the formation of the complex. As this compound concentrations rise and saturate the available DPP-4, the equilibrium shifts, and the concentration of free this compound increases more significantly.
Quantitative Aspects of Protein Binding
In vitro studies have quantified the concentration-dependent plasma protein binding of this compound. At very low concentrations (e.g., 1 nmol/L), this compound is approximately 99% bound to plasma proteins.[3][12] As the concentration increases to above 30-100 nmol/L, the protein binding decreases to a range of 70-89%.[3][12] This change in the bound fraction is primarily due to the saturation of DPP-4 binding sites.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Absorption | ||
| Tmax | 1.5 - 2.0 hours | [1] |
| Absolute Bioavailability | ~30% | [1][3] |
| Distribution | ||
| Volume of Distribution (Vss) | 380 - 1540 L | [1] |
| Protein Binding | ||
| at 1 nmol/L | ~99% | [3][12] |
| at >30 nmol/L | 75% - 89% | [3] |
| Metabolism | ||
| Primary Route | Minimal | [3] |
| Excretion | ||
| Fecal Excretion (unchanged) | ~85% | [4] |
| Renal Excretion | ~5% | [3][4] |
| Half-life | ||
| Terminal Half-life | >100 hours | [3] |
| Accumulation Half-life | ~10-12 hours | [3][14] |
Experimental Protocols for Determining Protein Binding
The non-linear protein binding of this compound can be characterized using several in vitro techniques. The following are detailed methodologies for key experiments.
Equilibrium Dialysis
Equilibrium dialysis is a standard method to determine the unbound fraction of a drug in plasma.
Objective: To determine the fraction of this compound not bound to plasma proteins at various concentrations.
Materials:
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Radiolabeled ([¹⁴C] or [³H]) this compound
-
Equilibrium dialysis cells (e.g., RED device) with a semi-permeable membrane (molecular weight cutoff of 12-14 kDa)
-
Incubator shaker at 37°C
-
Liquid scintillation counter
Procedure:
-
Prepare stock solutions of radiolabeled this compound in a suitable solvent (e.g., DMSO) and spike into human plasma to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500 nmol/L).
-
Assemble the equilibrium dialysis cells. Add the this compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).
-
Incubate the dialysis cells in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours). The incubation time should be predetermined in preliminary experiments to ensure equilibrium is achieved.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of radiolabeled this compound in each aliquot using a liquid scintillation counter.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of binding interactions in real-time.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the binding of this compound to DPP-4.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human DPP-4
-
This compound solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilize recombinant human DPP-4 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of this compound solutions in the running buffer at different concentrations.
-
Inject the this compound solutions over the DPP-4-immobilized surface and a reference surface (without DPP-4) at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to DPP-4.
-
After the association phase, inject the running buffer to monitor the dissociation of the this compound-DPP-4 complex.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the affinity (KD = koff / kon).
Ultracentrifugation
This method separates free drug from protein-bound drug based on their differential sedimentation under high centrifugal force.
Objective: To determine the unbound concentration of this compound in plasma.
Materials:
-
Human plasma
-
This compound
-
Ultracentrifuge with appropriate rotors
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Spike human plasma with this compound to the desired concentrations.
-
Incubate the samples at 37°C to allow for binding to reach equilibrium.
-
Centrifuge the plasma samples at high speed (e.g., >400,000 x g) for a sufficient duration to pellet the plasma proteins.
-
Carefully collect a sample of the supernatant (protein-free fraction).
-
Analyze the concentration of this compound in the supernatant and in an uncentrifuged plasma sample using a validated LC-MS/MS method.
-
The concentration in the supernatant represents the unbound drug concentration.
Pharmacokinetic Modeling
The non-linear pharmacokinetics of this compound are best described by a two-compartment model that incorporates target-mediated drug disposition.[3][5] This model accounts for the concentration-dependent binding of this compound to DPP-4 in both the central (plasma) and peripheral (tissue) compartments.[5][15] Such models are crucial for accurately predicting drug exposure and pharmacodynamic effects at different dose levels.
References
- 1. researchgate.net [researchgate.net]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of DPP‐4 involvement in systemic distribution and renal reabsorption of this compound by PBPK modeling with a cluster Gauss–Newton method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Protein Binding Assay [visikol.com]
- 7. Targeting DPP4-RBD interactions by sitagliptin and this compound delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Pharmacokinetic and pharmacodynamic evaluation of this compound in African American patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, this compound, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. enamine.net [enamine.net]
Linagliptin's Protective Effects on Pancreatic Beta-Cell Function and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms and cellular effects of Linagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, on pancreatic beta-cell function and survival. The information presented is collated from key preclinical studies, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound enhances beta-cell function and promotes survival primarily by preventing the degradation of the incretin hormone Glucagon-Like Peptide-1 (GLP-1). By inhibiting the DPP-4 enzyme, this compound increases the concentration of active GLP-1 in the pancreatic islet microenvironment. This leads to the activation of GLP-1 receptor (GLP-1R) signaling cascades within the beta-cell, resulting in improved glucose-stimulated insulin secretion (GSIS), increased proliferation, and potent inhibition of apoptosis under diabetogenic conditions. These effects are mediated through cAMP-dependent pathways involving Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), as well as through the suppression of pro-inflammatory and pro-apoptotic signaling.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on beta-cell survival and function in human pancreatic islets subjected to various diabetogenic stressors. Data is primarily derived from studies exposing isolated human islets to high glucose, lipotoxic (palmitate), and inflammatory (cytokine) conditions.
Table 1: Effect of this compound on Beta-Cell Apoptosis and Proliferation
| Stress Condition | Outcome Measured | Effect of Stress (vs. Control) | Protective Effect of this compound (Fold-Change vs. Stress) | Citation(s) |
| High Glucose (33.3 mM) | Apoptosis | Increased | ~2.3-fold reduction | [1] |
| Proliferation | Decreased | ~6.8-fold induction | [1] | |
| Palmitate (0.5 mM) | Apoptosis | Increased | ~2.0-fold reduction | [1] |
| Proliferation | Decreased | ~4.4-fold induction | [1] | |
| Cytokines (IL-1β+IFN-γ) | Apoptosis | Increased | ~1.5-fold reduction | [1] |
| Proliferation | Decreased | ~2.1-fold induction | [1] | |
| Oxidative Stress (H₂O₂) | Apoptosis | Increased | ~1.2-fold reduction | [1] |
| Proliferation | Decreased | ~4.1-fold induction | [1] |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Stress Condition | Outcome Measured | Effect of Stress (vs. Control) | Improvement with this compound (Fold-Change in Stimulatory Index vs. Stress) | Citation(s) |
| High Glucose (11.1 mM) | GSIS Stimulatory Index | Reduced | ~1.9-fold improvement | [1] |
| High Glucose (33.3 mM) | GSIS Stimulatory Index | Reduced | ~2.5-fold improvement | [1] |
| Palmitate (0.5 mM) | GSIS Stimulatory Index | Reduced | ~2.1-fold improvement | [1] |
| Cytokines (IL-1β+IFN-γ) | GSIS Stimulatory Index | Reduced | ~2.4-fold improvement | [1] |
| Oxidative Stress (H₂O₂) | GSIS Stimulatory Index* | Reduced | ~2.5-fold improvement | [1] |
*Stimulatory Index is the ratio of insulin secreted at high glucose (16.7 mM) to that at basal glucose (2.8 mM).
Experimental Protocols
The following methodologies are representative of the key experiments used to evaluate the effects of this compound on human beta-cells.
Human Islet Culture and Treatment
Human pancreatic islets are isolated from healthy organ donors using collagenase digestion and purification via a COBE cell separator.[2][3] Islets are then cultured in CMRL-1066 medium supplemented with human albumin and other factors.[2] To simulate diabetogenic conditions, cultured islets are exposed to stressors for defined periods (e.g., 96 hours for gluco- and lipotoxicity, 8 hours for oxidative stress) with or without the presence of this compound (typically 30-50 nM).[2]
Measurement of Beta-Cell Apoptosis and Proliferation
-
Apoptosis: Assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on paraffin-embedded islet sections. Apoptotic beta-cells are identified by co-localization of TUNEL-positive nuclei with insulin staining. The apoptotic rate is expressed as the percentage of TUNEL-positive beta-cells relative to the total number of insulin-positive cells.[1]
-
Proliferation: Assessed by immunofluorescence staining for the proliferation marker Ki67 and insulin. Proliferating beta-cells are identified by the co-localization of Ki67-positive nuclei with insulin staining. The proliferation rate is expressed as the percentage of Ki67-positive beta-cells relative to the total number of insulin-positive cells.[1]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
After the treatment period, islets are washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRB) with low glucose (2.8 mM). They are then sequentially incubated for 1 hour in KRB with basal (2.8 mM) glucose, followed by 1 hour in KRB with stimulatory (16.7 mM) glucose. The supernatant from each incubation is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). Results are normalized to total protein content.[1]
Signaling Pathways and Visualizations
This compound's protective effects are channeled through distinct signaling pathways initiated by the stabilization of active GLP-1.
This compound's Core Mechanism of Action
This compound's primary action is the competitive and reversible inhibition of the DPP-4 enzyme. This prevents the rapid degradation of endogenously secreted GLP-1, increasing its bioavailability and prolonging its action on the GLP-1 receptor on beta-cells.
GLP-1 Receptor Downstream Signaling for Function and Survival
Activation of the GLP-1R, a G-protein coupled receptor, initiates signaling cascades that enhance beta-cell function and promote survival. The binding of GLP-1 activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[4][5] cAMP then activates two main effector pathways: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6] These pathways converge to increase insulin synthesis and exocytosis, promote proliferation, and inhibit apoptosis by phosphorylating key targets, including the pro-apoptotic protein Bad.[7][8]
Anti-Inflammatory Signaling Pathway
In diabetogenic environments characterized by inflammation, cytokines like IL-1β can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, leading to beta-cell dysfunction and apoptosis. This compound, through the stabilization of GLP-1, has been shown to exert anti-inflammatory effects by suppressing the activation and nuclear translocation of NF-κB.[9][10]
Experimental Workflow Visualization
The process of evaluating this compound's effects on isolated human islets follows a structured workflow from islet acquisition to functional and survival analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of this compound on the Function of Human Islets Isolated from Non-diabetic and Diabetic Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1 Mediates Antiapoptotic Effect by Phosphorylating Bad through a β-Arrestin 1-mediated ERK1/2 Activation in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Beta-Cell Apoptosis in Type 2 Diabetes-Prone Situations and Potential Protection by GLP-1-Based Therapies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Attenuates the Cardiac Dysfunction Associated With Experimental Sepsis in Mice With Pre-existing Type 2 Diabetes by Inhibiting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Linagliptin in Glucose-Dependent Insulin Secretion: A Technical Guide
Introduction
Linagliptin is a highly selective, potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), established for the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic efficacy is primarily rooted in its ability to enhance the body's endogenous incretin system, thereby promoting the secretion of insulin in a glucose-dependent manner.[3][4] This mechanism minimizes the risk of hypoglycemia, a significant advantage over other antidiabetic agents like sulfonylureas, which do not exhibit a glucose-dependent mode of action.[2][4] This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental evidence defining the role of this compound in glucose-dependent insulin secretion, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: The Incretin Effect
The primary mechanism of action of this compound is the inhibition of the DPP-4 enzyme.[1][5] This enzyme is responsible for the rapid degradation of two key gut-derived incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6]
-
Incretin Hormone Function: Released from intestinal L-cells and K-cells respectively following food ingestion, GLP-1 and GIP are crucial for glucose homeostasis.[1][4] They potentiate insulin secretion and biosynthesis from pancreatic β-cells and suppress the secretion of glucagon from pancreatic α-cells.[3][7] This "incretin effect" is estimated to account for up to 70% of the total insulin secreted after an oral glucose load.[4]
-
DPP-4 Inhibition: In patients with T2DM, the incretin effect is often impaired.[8] DPP-4 rapidly inactivates GLP-1 and GIP, limiting their physiological action.[1] By inhibiting DPP-4, this compound prevents this degradation, leading to increased plasma concentrations and prolonged activity of endogenous GLP-1 and GIP.[3][9] This enhancement of the incretin system results in a glucose-dependent stimulation of insulin release and suppression of glucagon levels, ultimately improving glycemic control.[2][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Efficacy and Safety of this compound (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
- 5. droracle.ai [droracle.ai]
- 6. youtube.com [youtube.com]
- 7. Lijenta-M | 2.5 mg+500 mg | Tablet | লিজেন্টা-এম ২.৫ মি.গ্রা.+৫০০ মি.গ্রা. ট্যাবলেট | NIPRO JMI Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. academic.oup.com [academic.oup.com]
- 9. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Non-Renal Excretion of Linagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, stands out within its class due to its primary non-renal route of elimination. This characteristic obviates the need for dose adjustments in patients with renal impairment, a significant advantage in the management of type 2 diabetes, a condition often accompanied by kidney complications.[1][2][3] This technical guide provides an in-depth exploration of the non-renal excretion pathways of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Overview of this compound Excretion
The primary route of elimination for this compound is via the enterohepatic system, with the majority of the drug excreted unchanged in the feces.[1][4] Metabolism represents a minor elimination pathway.[5][6]
Table 1: Mass Balance of this compound in Humans Following a Single Dose
| Administration Route | Dose | Percentage of Dose Excreted in Feces | Percentage of Dose Excreted in Urine | Total Recovery | Reference |
| Oral | 10 mg (¹⁴C-labeled) | 84.7% | 5.4% | 90.1% | [7] |
| Intravenous | 5 mg (¹⁴C-labeled) | 58.2% | 30.8% | 89.0% | [7] |
Table 2: Excretion of Unchanged this compound in Humans
| Administration Route | Dose | Unchanged this compound in Feces (% of dose) | Unchanged this compound in Urine (% of dose) | Reference |
| Oral | 10 mg (¹⁴C-labeled) | ~78% of recovered radioactivity | 2.4% | [2] |
| Intravenous | 5 mg (¹⁴C-labeled) | ~61% of recovered radioactivity | 21.2% | [2] |
Table 3: this compound and its Main Metabolite in Plasma (Oral Administration)
| Compound | Systemic Exposure (AUC₀₋₂₄) | Note | Reference |
| This compound (Parent) | 191 nM·h | - | [8] |
| CD 1790 (Main Metabolite) | >10% of parent compound exposure | Pharmacologically inactive | [5][8] |
Key Pathways in Non-Renal Excretion
The non-renal clearance of this compound is a multi-faceted process involving biliary excretion and the influence of efflux transporters, most notably P-glycoprotein (P-gp).
Enterohepatic Circulation and Biliary Excretion
A significant portion of orally administered this compound is absorbed from the gastrointestinal tract, enters systemic circulation, is taken up by the liver, and subsequently secreted into the bile, re-entering the intestine. This enterohepatic circulation contributes to its prolonged half-life. The majority of the drug is ultimately eliminated unchanged in the feces.[9]
Figure 1: Enterohepatic circulation of this compound.
Role of P-glycoprotein (P-gp)
P-glycoprotein, an efflux transporter, plays a crucial role in the disposition of this compound. It is expressed in various tissues, including the intestine and liver. In the intestine, P-gp can limit the absorption of this compound by pumping it back into the intestinal lumen.[6][10] In the liver, P-gp facilitates the biliary excretion of this compound from hepatocytes into the bile.[10] In vitro studies have confirmed that this compound is a substrate of P-gp.
Figure 2: Role of P-glycoprotein in this compound transport.
Experimental Protocols
The elucidation of this compound's non-renal excretion pathway has been dependent on several key experimental methodologies.
Human Mass Balance Study (Radiolabeled)
Objective: To determine the routes and extent of excretion and to identify and quantify the metabolites of this compound in humans.
Methodology:
-
Study Population: A small cohort of healthy male volunteers (typically 6-8 subjects) are enrolled.[11]
-
Dosing: A single oral dose of ¹⁴C-labeled this compound (e.g., 10 mg) is administered.[7] The radiolabel allows for the tracking of all drug-related material.
-
Sample Collection: Blood, plasma, urine, and feces are collected at predefined intervals for an extended period (e.g., up to 10 days or until radioactivity in excreta is below a certain threshold).[11]
-
Radioactivity Measurement: Total radioactivity in all collected samples is quantified using liquid scintillation counting.
-
Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and radiometric detection to separate and identify the parent drug and its metabolites.[2]
-
Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the mass balance. The pharmacokinetic parameters of total radioactivity and unchanged this compound are determined.
Figure 3: Workflow for a human mass balance study.
In Vivo Biliary Excretion and P-gp Inhibition Study (Rat Model)
Objective: To quantify the biliary excretion of this compound and to investigate the role of P-gp in its intestinal and biliary transport.
Methodology:
-
Animal Model: Male Wistar rats are used. For the biliary excretion part of the study, the bile duct is cannulated to allow for direct collection of bile.[1]
-
Dosing:
-
Bioavailability and P-gp Inhibition: Rats receive single oral doses of this compound (e.g., 1 or 15 mg/kg) with or without a P-gp inhibitor such as zosuquidar trihydrochloride.[1]
-
Intestinal Secretion: Rats with cannulated bile ducts receive an intravenous dose of this compound.
-
-
Sample Collection: Blood, bile, urine, and feces are collected over a specified period. At the end of the study, the gut contents are also sampled.[1]
-
Sample Analysis: this compound concentrations in the collected samples are determined using a validated LC-MS/MS method.
-
Data Analysis: The amount of this compound excreted in the bile is quantified. The impact of P-gp inhibition on the oral bioavailability of this compound is assessed by comparing pharmacokinetic parameters (e.g., AUC, Cmax) in the presence and absence of the inhibitor.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters like P-gp in vitro.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, are cultured on semi-permeable filter supports for approximately 21 days.[4]
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The permeability of this compound is assessed in both directions: apical (AP) to basolateral (BL) to mimic absorption, and BL to AP to assess efflux.
-
This compound is added to the donor chamber (either AP or BL), and samples are taken from the receiver chamber at various time points.
-
To investigate the involvement of P-gp, the assay is also performed in the presence of a known P-gp inhibitor (e.g., verapamil).[12]
-
-
Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 is indicative of active efflux.[4] A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
Conclusion
The non-renal excretion of this compound is a defining pharmacokinetic feature, primarily driven by biliary excretion of the unchanged drug, a process significantly influenced by the P-gp transporter. This unique disposition allows for its use in patients with compromised renal function without the need for dose modification, a critical consideration in the clinical management of type 2 diabetes. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of the factors governing the absorption, distribution, metabolism, and excretion of novel pharmaceutical compounds.
References
- 1. Excretion of the dipeptidyl peptidase-4 inhibitor this compound in rats is primarily by biliary excretion and P-gp-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in biliary excretory mechanisms in bile duct-ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced oral bioavailability of this compound by the influence of gallic acid and ellagic acid in male Wistar albino rats: involvement of p-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evotec.com [evotec.com]
Early-Stage Research on the Cardiovascular Effects of Linagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established treatment for type 2 diabetes mellitus. Beyond its glucose-lowering effects, a growing body of preclinical evidence suggests that this compound exerts direct beneficial effects on the cardiovascular system. These effects appear to be mediated through multiple signaling pathways, independent of glycemic control. This technical guide provides an in-depth overview of the early-stage research elucidating the cardiovascular mechanisms of this compound, focusing on key experimental findings, detailed methodologies, and the signaling pathways involved.
I. Vasculoprotective Effects of this compound
Early research has consistently demonstrated that this compound improves vascular function through mechanisms that enhance nitric oxide (NO) bioavailability and reduce oxidative stress.
A. Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Activity
Preclinical studies have shown that this compound can directly induce vasodilation. This effect is largely attributed to the positive modulation of the endothelial nitric oxide synthase (eNOS)/caveolin-1 (CAV-1) pathway.[1] this compound has been found to disrupt the inhibitory interaction between eNOS and CAV-1, leading to increased eNOS availability and subsequent NO production.[1] This action promotes endothelium-dependent vasorelaxation.[1]
B. Reduction of Oxidative Stress
In animal models of salt-sensitive hypertension, this compound has been shown to ameliorate impairments in vascular relaxation by reducing vascular superoxide levels.[2] This is associated with a significant attenuation of the vascular expression of NADPH oxidase subunits, such as p22phox, which are key sources of reactive oxygen species in the vasculature.[2]
C. Anti-angiogenic Properties
Interestingly, in a mouse model of oxygen-induced retinopathy, this compound demonstrated anti-angiogenic effects that were independent of the glucagon-like peptide-1 (GLP-1) receptor.[3] The study revealed that this compound inhibited the downstream signaling of vascular endothelial growth factor (VEGF) receptor, specifically reducing the phosphorylation of ERK1/2.[3]
II. Cardioprotective Mechanisms of this compound
In addition to its vascular benefits, preclinical evidence points towards direct cardioprotective effects of this compound, including attenuation of cardiac fibrosis, inflammation, and hypertrophy.
A. Anti-inflammatory and Anti-fibrotic Actions
This compound has been observed to significantly reduce cardiac macrophage infiltration and cardiac fibrosis in animal models.[2] A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in the heart, thereby mitigating cardiac dysfunction in experimental models of sepsis with pre-existing type 2 diabetes.[4][5][6]
B. Attenuation of Cardiac Hypertrophy
In salt-sensitive hypertensive rat models, this compound treatment has been shown to limit cardiac hypertrophy.[2] Echocardiographic data from these studies indicate a significant reduction in left ventricular mass index, posterior wall thickness, and interventricular septum thickness with this compound treatment.[2]
III. Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies cited in this guide.
Table 1: Effects of this compound on Vascular Function
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Acetylcholine-induced vascular relaxation | Salt-sensitive hypertensive rats | This compound | Vehicle | Significant amelioration | [2] |
| Vascular superoxide levels | Salt-sensitive hypertensive rats | This compound | Vehicle | Reduced | [2] |
| Vascular p22phox expression | Salt-sensitive hypertensive rats | This compound | Vehicle | Significantly attenuated | [2] |
| Number of neovascular nuclei | Oxygen-induced retinopathy mice | This compound | Control | -30% | [3] |
| Retinal p-ERK1/2 levels | Oxygen-induced retinopathy mice | This compound | Control | -47% | [3] |
Table 2: Effects of this compound on Cardiac Parameters
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Left Ventricular Mass Index | Salt-sensitive hypertensive rats | This compound | Vehicle | Significantly reduced | [2] |
| Left Ventricular Posterior Wall Thickness | Salt-sensitive hypertensive rats | This compound | Vehicle | Significantly reduced | [2] |
| Interventricular Septum Thickness | Salt-sensitive hypertensive rats | This compound | Vehicle | Significantly reduced | [2] |
| Ejection Fraction (%) | Diabetic mice with sepsis | This compound | Vehicle | Attenuated reduction | [4] |
| Fractional Shortening (%) | Diabetic mice with sepsis | This compound | Vehicle | Attenuated reduction | [4] |
IV. Experimental Protocols
This section provides an overview of the methodologies used in the key experiments described in this guide.
A. Western Blot for eNOS, Caveolin-1, and NF-κB Signaling Proteins
Objective: To quantify the protein expression of eNOS, caveolin-1, and components of the NF-κB pathway (IKK, IκBα, p65) in heart or vascular tissue lysates.
Protocol:
-
Tissue Lysis: Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-caveolin-1, anti-phospho-IKK, anti-phospho-IκBα, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the results to a loading control such as GAPDH or β-actin.
B. Immunohistochemistry for Cardiac Fibrosis Markers
Objective: To visualize and quantify the extent of cardiac fibrosis by staining for collagen deposition.
Protocol:
-
Tissue Preparation: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Staining: Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
Imaging and Quantification: Acquire images of the stained sections using a light microscope. Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
C. Ex Vivo Assessment of Vascular Reactivity
Objective: To measure endothelium-dependent and -independent vasorelaxation in isolated aortic rings.
Protocol:
-
Aorta Isolation: Euthanize the animal and carefully excise the thoracic aorta.
-
Ring Preparation: Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1-2 g. Induce contraction with a vasoconstrictor such as phenylephrine or KCl.
-
Vasorelaxation: Once a stable contraction is achieved, cumulatively add increasing concentrations of a vasodilator (e.g., acetylcholine for endothelium-dependent relaxation or sodium nitroprusside for endothelium-independent relaxation).
-
Data Analysis: Record the changes in tension and express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cardiovascular effects.
Caption: Signaling pathways modulated by this compound in the cardiovascular system.
Caption: A typical experimental workflow for preclinical cardiovascular studies of this compound.
Conclusion
The early-stage research on this compound has unveiled promising direct cardiovascular protective effects that extend beyond its primary role in glycemic control. The evidence from preclinical models highlights its ability to improve vascular function, and attenuate cardiac remodeling through modulation of key signaling pathways involved in nitric oxide bioavailability, oxidative stress, inflammation, and fibrosis. These findings provide a strong rationale for further investigation into the clinical cardiovascular benefits of this compound in patients with and without type 2 diabetes. This technical guide serves as a comprehensive resource for researchers in the field, offering insights into the established mechanisms and methodologies to facilitate future studies in this important area of cardiovascular research.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microarray analysis: a novel research tool for cardiovascular scientists and physicians - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Linagliptin's Impact on Glucagon Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin, marketed under brand names like Tradjenta, is an oral antihyperglycemic agent used for the management of type 2 diabetes mellitus.[1] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] The primary therapeutic action of this compound is to improve glycemic control by modulating the incretin system, which plays a crucial role in glucose homeostasis. A key aspect of this modulation is its effect on glucagon secretion from pancreatic alpha cells. This technical guide provides an in-depth overview of the foundational studies that have elucidated the mechanisms through which this compound impacts glucagon secretion, summarizing key quantitative data and detailing relevant experimental protocols.
Core Mechanism of Action
This compound exerts its effects by inhibiting the DPP-4 enzyme.[3][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6] By inhibiting DPP-4, this compound increases the circulating levels and prolongs the activity of active GLP-1 and GIP.[3][7]
These elevated incretin levels have a dual effect on the pancreas:
-
Stimulation of Insulin Secretion: In a glucose-dependent manner, GLP-1 and GIP enhance insulin synthesis and secretion from pancreatic beta cells.[4][5]
-
Inhibition of Glucagon Secretion: GLP-1, in particular, suppresses the secretion of glucagon from pancreatic alpha cells, also in a glucose-dependent manner.[4][7][8] This action is critical as hyperglucagonemia is a known contributor to hyperglycemia in type 2 diabetes. The suppression of glucagon leads to reduced hepatic glucose production.[4]
The glucose-dependent nature of these actions means that the risk of hypoglycemia is low, as the effects are more pronounced when blood glucose levels are elevated.[3][7]
Signaling Pathway
The signaling cascade initiated by this compound leading to the suppression of glucagon secretion is a multi-step process involving the incretin hormones and their receptors on pancreatic islet cells.
Experimental Evidence and Protocols
Foundational research has utilized various models to investigate this compound's effects on pancreatic alpha cells and glucagon secretion. A key study by Zhang et al. (2017) provides significant insights using type 1 diabetes mouse models.
Key Experiments and Methodologies
Objective: To investigate the effects of this compound on pancreatic alpha cell proliferation and hormonal production.
Experimental Models:
-
Streptozotocin (STZ)-induced diabetic mice: A model where STZ, a chemical toxic to pancreatic beta cells, is used to induce type 1 diabetes.
-
Non-obese diabetic (NOD) mice: A spontaneous model of autoimmune type 1 diabetes.
Experimental Protocol:
-
Induction of Diabetes: In the STZ model, diabetes was induced in male mice via intraperitoneal injections of STZ.
-
Treatment: Following the development of diabetes, mice were divided into three groups: untreated, this compound-treated (administered in chow), and insulin-treated (via pellets). The treatment duration was up to 6 weeks.[9]
-
Hormone Level Analysis: Blood samples were collected to measure circulating levels of active GLP-1, C-peptide, and glucagon using ELISA kits.
-
Cell Proliferation Assay: To assess alpha-cell proliferation, mice were injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA. Pancreatic tissues were then collected for analysis.[9]
-
Immunohistochemistry: Pancreatic sections were stained for insulin, glucagon, and GLP-1 to identify and quantify beta cells, alpha cells, and the presence of intra-islet GLP-1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: Effect of this compound on Circulating Hormone Levels in Diabetic Mice
| Parameter | Model | Control Group | This compound Group | Outcome |
| Active GLP-1 | STZ-induced & NOD | Baseline | Significantly Increased | This compound effectively increased circulating active GLP-1 levels in both models.[9][10] |
| Glucagon (non-fasting) | STZ-induced & NOD | Baseline | Not Significantly Altered | This compound did not significantly change non-fasting circulating glucagon levels in these type 1 diabetes models.[9][10] |
| C-peptide | STZ-induced & NOD | Baseline | Not Significantly Altered | No significant change in C-peptide levels was observed, indicating no major alteration in insulin secretion in these models.[9][10] |
Table 2: Effect of this compound on Pancreatic Alpha Cells in Diabetic Mice
| Parameter | Measurement | Control Group | This compound Group | Outcome |
| Alpha-cell proliferation | In vivo BrdU labeling | Baseline | No Significant Increase | This compound did not stimulate alpha-cell proliferation or cause alpha-cell hyperplasia.[9][10] |
| Intra-islet GLP-1 | Immunohistochemistry | Low Detection | Increased Detection in Alpha Cells | This compound treatment resulted in an increased presence of GLP-1 within the pancreatic islets, specifically in alpha cells.[9][10] |
Experimental Workflow
The general workflow for preclinical studies investigating the impact of this compound on glucagon secretion follows a structured process from model selection to data interpretation.
Logical Relationships
The logical framework of this compound's action on glucagon is based on a series of cause-and-effect relationships that ultimately contribute to improved glycemic control.
Conclusion
Foundational studies demonstrate that this compound's impact on glucagon is primarily mediated through the inhibition of DPP-4 and the subsequent enhancement of active GLP-1 levels.[3][4][7] This leads to a glucose-dependent suppression of glucagon secretion from pancreatic alpha cells, contributing to reduced hepatic glucose output and improved overall glycemic control.[4] Importantly, research in animal models indicates that this compound achieves this without causing adverse effects such as alpha-cell hyperplasia.[9][10] Instead, it may facilitate a beneficial intra-islet GLP-1 presence.[9][10] These findings establish a clear mechanism for this compound's glucagon-lowering effects and underscore its role as a valuable therapeutic agent in the management of type 2 diabetes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 5. Lijenta-M | 2.5 mg+500 mg | Tablet | লিজেন্টা-এম ২.৫ মি.গ্রা.+৫০০ মি.গ্রা. ট্যাবলেট | NIPRO JMI Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Pancreatic α Cells of Type 1 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for In Vitro DPP-4 Inhibition Assay Using Linagliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It inactivates key incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving dipeptides from their N-terminus.[2][3] The inactivation of these hormones limits their ability to stimulate glucose-dependent insulin secretion and suppress glucagon release.[2][4]
DPP-4 inhibitors, such as Linagliptin, are a class of oral antidiabetic agents that prevent the degradation of GLP-1 and GIP, thereby enhancing their glucoregulatory effects.[4][5] this compound is a potent and highly selective, xanthine-based DPP-4 inhibitor.[5][6] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against the DPP-4 enzyme using a fluorometric assay.
Principle of the Assay
This protocol employs a continuous fluorometric assay to measure DPP-4 activity.[7][8] The assay utilizes a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[7] In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[8] The rate of increase in fluorescence intensity is directly proportional to the DPP-4 activity. When an inhibitor like this compound is present, it binds to DPP-4, reducing the rate of substrate cleavage and leading to a decrease in the fluorescence signal. The inhibitory potential is quantified by calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
DPP-4 Signaling Pathway and Inhibition
The diagram below illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism of action for a DPP-4 inhibitor like this compound.
Materials and Reagents
| Reagent | Recommended Source (Example) | Storage |
| Human Recombinant DPP-4 Enzyme | Sigma-Aldrich (D3446), Cayman (10007823) | -80°C |
| DPP-4 Substrate (Gly-Pro-AMC) | Sigma-Aldrich (G0513), Cayman (14741) | -20°C |
| This compound | Supplier of choice | Per supplier |
| Sitagliptin (Positive Control) | Cayman (10009020), Sigma (SML1026) | -20°C |
| Assay Buffer (e.g., Tris-HCl or HEPES) | Lab-prepared or commercial | 4°C or -20°C |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Room Temp |
| 96-well black, flat-bottom microplates | Supplier of choice | Room Temp |
| Microplate Reader (Fluorometer) | N/A | N/A |
Buffer Preparation:
-
Tris-HCl Assay Buffer (50 mM, pH 8.0): A common buffer used for this assay.[9] Can be prepared from Tris base and adjusted to pH 8.0 with HCl. Some protocols also include 100 mM NaCl and 1 mM EDTA.[7][10]
-
HEPES Assay Buffer (100 mM, pH 7.5): An alternative buffer system, sometimes supplemented with 0.1 mg/mL BSA.[11]
Experimental Protocol Workflow
The following diagram outlines the major steps of the DPP-4 inhibition assay.
Detailed Methodologies
Step 1: Reagent Preparation
-
Assay Buffer: Prepare the selected assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) and allow it to warm to room temperature before use.[9]
-
Inhibitor Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions from this stock to generate a range of concentrations for IC50 determination. A positive control, like Sitagliptin, should be prepared similarly.[12] The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme stock with cold assay buffer to the desired working concentration (e.g., 1.73 mU/mL).[9] Keep the enzyme solution on ice until use.
-
Substrate Solution: Dilute the Gly-Pro-AMC stock solution with assay buffer to the final desired concentration (e.g., 200 µM).[9] Protect the substrate solution from light.
Step 2: Assay Procedure (96-well plate format)
-
Plate Layout: Designate wells for:
-
Blank (No Enzyme): Assay Buffer, vehicle/inhibitor, and Substrate Solution.
-
Enzyme Control (100% Activity): Assay Buffer, DPP-4 Enzyme, vehicle (e.g., DMSO diluted in buffer), and Substrate Solution.
-
Positive Control: Assay Buffer, DPP-4 Enzyme, Sitagliptin, and Substrate Solution.
-
Test Compound (this compound): Assay Buffer, DPP-4 Enzyme, this compound dilutions, and Substrate Solution.
-
-
Reaction Setup (Total volume: 100 µL per well): a. Add 25 µL of the appropriate inhibitor dilution (this compound or Sitagliptin) or vehicle to the designated wells. For blank wells, add the corresponding inhibitor concentration.[12] b. Add 25 µL of DPP-4 Enzyme solution to all wells except the 'Blank' wells. Add 25 µL of Assay Buffer to the 'Blank' wells.[8][9] c. Mix gently and pre-incubate the plate at 37°C for 10 minutes.[9] d. Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.[1][9]
-
Fluorescence Measurement: a. Immediately place the plate in a microplate reader pre-heated to 37°C. b. Measure the fluorescence in kinetic mode for 15 to 30 minutes, with readings taken every 1-2 minutes.[12] c. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][7]
Step 3: Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).[12]
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DPP-4 inhibition for each concentration of this compound: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of the Enzyme Control well.
-
V_inhibitor is the rate of the well containing this compound.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other common DPP-4 inhibitors against the human DPP-4 enzyme. This data is crucial for comparing the potency of test compounds and for validating assay performance using a known inhibitor.
| DPP-4 Inhibitor | IC50 (Human DPP-4) | Reference |
| This compound | 0.14 nmol/L | [11] |
| Vildagliptin | 34 nmol/L | [11] |
| Sitagliptin | Data varies | [13] |
| Alogliptin | Data varies | [6] |
| Saxagliptin | Data varies | [11] |
Note: IC50 values can vary depending on specific assay conditions (e.g., substrate concentration, buffer composition, enzyme source). Sitagliptin is often used as a positive control in commercial kits.[1][12]
References
- 1. content.abcam.com [content.abcam.com]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. oatext.com [oatext.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 11. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, this compound, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe [mdpi.com]
Application Notes and Protocols: Linagliptin Administration in Rodent Models of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][3] In preclinical research, various rodent models of T2DM are employed to study the efficacy, mechanism of action, and pleiotropic effects of this compound. These models include genetic models like the db/db mouse and Zucker Diabetic Fatty (ZDF) rat, as well as chemically-induced models like the streptozotocin (STZ)-induced diabetic rat.
Mechanism of Action: DPP-4 Inhibition Pathway
This compound exerts its therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[3] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[4] These incretins then act on pancreatic islets to stimulate insulin secretion from β-cells and inhibit glucagon secretion from α-cells in a glucose-dependent manner.[1] This dual action helps to lower blood glucose levels with a low risk of hypoglycemia.[1]
Experimental Protocols
Protocol 1: this compound Administration in db/db Mice
The db/db mouse is a genetic model of obesity, insulin resistance, and T2DM. These mice have a mutation in the leptin receptor gene, leading to hyperphagia and subsequent metabolic abnormalities.
Objective: To evaluate the effects of this compound on glycemic control, beta-cell function, and related metabolic parameters.
Methodology:
-
Animal Model: Male diabetic db/db mice (e.g., BKS.Cg-Dock7m+/+Leprdb/J), typically starting at 7-10 weeks of age.[5][6]
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 23 ± 2°C) with ad libitum access to standard chow and water.
-
Grouping: Randomize mice into treatment groups (n=8-10 per group) based on body weight and blood glucose levels.
-
Vehicle Control (e.g., Saline or 0.5% Carboxymethylcellulose)
-
This compound-treated
-
-
Drug Preparation and Administration:
-
Monitoring and Endpoint Analysis:
-
Weekly: Monitor body weight, food intake, and non-fasting blood glucose (tail vein).[6]
-
Terminal Procedures: At the end of the treatment period, perform oral glucose tolerance tests (OGTT). Collect terminal blood samples for measuring plasma insulin, active GLP-1, and other biomarkers.[6] Harvest pancreas for histological analysis of β-cell mass and proliferation (e.g., Ki67 staining).[6]
-
Protocol 2: this compound Administration in STZ-Induced Diabetic Rats
This model involves inducing diabetes by administering streptozotocin (STZ), a chemical toxic to pancreatic β-cells. It is often combined with a high-fat diet (HFD) to better mimic the pathophysiology of T2DM, which includes insulin resistance.
Objective: To assess the therapeutic potential of this compound in a model of chemically-induced diabetes and hepatic fibrosis.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats, weighing 200-250g.[7][8]
-
Induction of Diabetes:
-
HFD: Feed rats a high-fat diet for 2-4 weeks to induce insulin resistance.[7][8]
-
STZ Administration: Following the HFD period, administer a single low dose of STZ (30-40 mg/kg) intraperitoneally (i.p.).[7][8][9] Prepare STZ freshly in cold citrate buffer (pH 4.5).
-
Confirmation: Confirm diabetes 48-72 hours post-STZ injection. Animals with blood glucose levels >230 mg/dL are considered diabetic.[7]
-
-
Grouping: Randomize diabetic rats into treatment groups (n=6-8 per group).
-
Diabetic Control (Vehicle)
-
This compound-treated
-
-
Drug Preparation and Administration:
-
Monitoring and Endpoint Analysis:
-
Biochemical Analysis: At the end of the study, collect blood to measure serum glucose, cholesterol, and triglyceride levels.[7]
-
Tissue Analysis: Harvest the sciatic nerve to measure markers of oxidative stress (SOD, CAT, LPO, NO) for neuropathy studies.[7] Harvest liver for analysis of fibrosis markers (Collagen, α-SMA, TGF-β1) and histopathology (H&E, Masson's trichrome stains).[8]
-
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative data from various studies on this compound administration in rodent models of T2DM.
Table 1: Effects of this compound on Glycemic Control and Body Weight
| Parameter | Animal Model | Dose & Duration | Control Group | This compound Group | % Change | Citation |
|---|---|---|---|---|---|---|
| Blood Glucose (mM) | NOD Mice | 0.083 g/kg in chow, 8 wks | 24.88 ± 2.91 | 14.91 ± 2.54 | ↓ 40.1% | [10] |
| Diabetes Incidence | NOD Mice | 0.083 g/kg in chow, 60 days | 18 of 30 mice (60%) | 10 of 31 mice (32%) | ↓ 46.7% | [10][11] |
| Blood Glucose | db/db Mice (early) | 3 mg/kg/day p.o., 2 wks | ~450 mg/dL | No significant change | - | [6] |
| Blood Glucose | db/db Mice (advanced) | 3 mg/kg/day p.o., 2 wks | ~550 mg/dL | No significant change | - | [6] |
| Body Weight | ZDF Rats | 1 mg/kg p.o., 3 days | No change | No change | - | [12][13] |
| Hepatocytes with Lipid Droplets | db/db Mice | 10 mg/kg p.o., 8 wks | 92.4% ± 1.7% | 64.9% ± 5.8% | ↓ 29.8% |[5][14] |
Table 2: Effects of this compound on Incretin and Pancreatic Hormones
| Parameter | Animal Model | Dose & Duration | Control Group | This compound Group | % Change | Citation |
|---|---|---|---|---|---|---|
| Active GLP-1 (pg/mL) | NOD Mice | 0.083 g/kg in chow, 8 wks | 13.38 ± 1.97 | 37.49 ± 4.34 | ↑ 180% | [10][11] |
| Active GLP-1 | db/db Mice (early) | 3 mg/kg/day p.o., 2 wks | ~2.5 pM | ~7.5 pM | ↑ 200% | [6] |
| Active GLP-1 | db/db Mice (advanced) | 3 mg/kg/day p.o., 2 wks | ~2.5 pM | ~12.5 pM | ↑ 400% | [6] |
| Plasma Insulin | ZDF Rats | 1 mg/kg p.o., 3 days | Increased post-sucrose | Further increased post-sucrose | - | [12][13] |
| Serum Insulin | DS Rats | Not specified | Slight increase | Significant increase | - |[15] |
Table 3: Effects of this compound on Pancreatic Islet and Beta-Cell Mass
| Parameter | Animal Model | Dose & Duration | Control Group | This compound Group | % Change | Citation |
|---|---|---|---|---|---|---|
| Total Islet Mass | NOD Mice (non-diabetic) | 0.083 g/kg in chow, 60 days | Significantly lower | Significantly higher | - | [10][11] |
| Total β-Cell Mass | NOD Mice (non-diabetic) | 0.083 g/kg in chow, 60 days | Significantly lower | Significantly higher | - | [10][11] |
| β-Cell Mass | db/db Mice (early) | 3 mg/kg/day p.o., 2 wks | No change | No change | - | [6] |
| Lymphocyte Insulinitis | NOD Mice | 0.083 g/kg in chow, 60 days | Higher | Significantly reduced | - |[10][11] |
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates fatty liver disease in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early combination therapy of empagliflozin and this compound exerts beneficial effects on pancreatic β cells in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Role of this compound in preventing the pathological progression of hepatic fibrosis in high fat diet and streptozotocin-induced diabetic obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DPP-4 inhibitor this compound ameliorates cardiovascular injury in salt-sensitive hypertensive rats independently of blood glucose and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Cell Culture Models to Investigate the Cellular Effects of Linagliptin
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which leads to glucose-dependent insulin secretion and suppression of glucagon release.[2] Beyond its glycemic control, emerging evidence from in vitro studies suggests that this compound possesses pleiotropic effects, including anti-inflammatory, antioxidant, and anti-fibrotic properties.[3] Cell culture models are indispensable tools for elucidating the direct cellular and molecular mechanisms underlying these effects, independent of systemic metabolic changes. This document provides a guide for researchers on the application of various cell culture models to study the cellular effects of this compound.
Recommended Cell Lines and Their Applications
A variety of cell lines can be employed to investigate the diverse cellular effects of this compound. The choice of cell model depends on the specific biological question being addressed.
-
Endothelial Cells (e.g., HUVECs, Retinal Endothelial Cells): Human Umbilical Vein Endothelial Cells (HUVECs) are a robust model to study this compound's effects on endothelial inflammation, a key process in the pathogenesis of atherosclerosis and diabetic vascular complications.[4][5][6] Studies have shown that this compound can attenuate pro-inflammatory responses in HUVECs stimulated with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4][5][7]
-
Monocytes/Macrophages (e.g., U937, THP-1): These immune cells are central to inflammatory processes. Differentiated U937 or THP-1 cells into macrophage-like cells can be used to model this compound's anti-inflammatory effects, particularly its ability to modulate cytokine production (e.g., IL-6) and signaling pathways like NF-κB in response to inflammatory stimuli.[8][9]
-
Pancreatic Islet Cells/Beta-cell lines (e.g., INS-1, MIN6): To study the direct effects of this compound on pancreatic β-cell function and survival, isolated human or rodent islets, or insulinoma cell lines are used.[10][11][12] These models are crucial for understanding how this compound may protect β-cells from glucotoxicity, lipotoxicity, and cytokine-induced apoptosis.[11][12]
-
Renal Cells (e.g., Podocytes, Mesangial Cells): Given the prevalence of diabetic nephropathy, understanding this compound's direct renal effects is of significant interest. Immortalized human podocytes and mesangial cells are valuable models to investigate its impact on cell growth, fibrosis, and inflammatory pathways in the kidney.[13][14]
-
Fibroblasts (e.g., Hypertrophic Scar-derived Fibroblasts): To explore the anti-fibrotic potential of this compound, primary fibroblasts or fibroblast cell lines can be utilized. These models allow for the investigation of this compound's effects on collagen production and the transdifferentiation of fibroblasts into myofibroblasts, key events in tissue fibrosis.[1]
-
Neuronal Cells (e.g., SH-SY5Y): The neuroprotective effects of this compound can be studied using neuronal cell lines like SH-SY5Y. These cells can be challenged with neurotoxins to model neurodegenerative conditions and assess the protective mechanisms of this compound, such as its antioxidant and anti-apoptotic properties.
Summary of Quantitative Data
The following tables summarize typical experimental conditions and observed effects of this compound in various cell culture models based on published literature.
Table 1: this compound Concentration and Effects on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| HUVECs | TNF-α (0.5 ng/mL) | 1 and 10 µM | Attenuated TNF-α-induced nuclear translocation of NF-κB; Inhibited expression of IL-1β and ICAM-1. | [5][6] |
| HUVECs | LPS | Not specified | Inhibited LPS-stimulated IL-6 production. | [4] |
| U937 Monocytes | LPS (50 or 100 pg/mL) | 1, 10, and 100 nM | Suppressed LPS-induced IL-6 production in a TLR4-independent manner. | [8] |
| Retinal Endothelial Cells | TNF-α | Not specified | Suppressed TNF-α-induced production of IL-6, IL-8, ICAM-1, and VCAM-1. | [7] |
| Human Isolated Islets | Cytokines (IL-1β/IFN-γ) | 30-50 nM | Reduced secretion of IL-1β, IL-6, and IL-8. | [10] |
Table 2: this compound Effects on Cell Growth and Viability
| Cell Line | Condition | This compound Concentration | Observed Effect | Reference |
| Human Podocytes | Basal | 0.01–100 nM | Decreased cell growth in a concentration-dependent manner. | [14] |
| Retinal Endothelial Cells | TNF-α-induced cytotoxicity | Not specified | Protected against TNF-α-induced cytotoxicity and enhanced viability. | [7] |
| Human Isolated Islets | Glucotoxicity, Lipotoxicity, Cytotoxicity | 30-50 nM | Restored β-cell function and survival. | [11] |
| SH-SY5Y | 6-OHDA-induced toxicity | 1, 10, 50, and 100 nM | Alleviated oxidative stress and apoptosis. | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for studying its cellular effects.
References
- 1. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 14. bowdish.ca [bowdish.ca]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Preclinical Evaluation of Linagliptin and Metformin Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Monotherapy often fails to achieve or maintain long-term glycemic control, necessitating combination therapies. The combination of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin, a biguanide, presents a rational therapeutic approach with complementary mechanisms of action. This compound increases the levels of incretin hormones, which enhances glucose-dependent insulin secretion and reduces glucagon secretion. Metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[1] Preclinical studies in animal models are crucial for elucidating the synergistic effects, efficacy, and underlying molecular mechanisms of this combination therapy before clinical application.
These application notes provide a summary of quantitative data from a key preclinical study and detailed protocols for replicating the essential experiments.
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating the effects of this compound and Metformin, alone and in combination, in a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat model.
Table 1: Effects on Metabolic Parameters
| Group | Blood Glucose (mg/dL) | Glycated Hemoglobin (HbA1c) (%) |
| Control | 95.4 ± 4.2 | 5.2 ± 0.3 |
| Diabetic Control | 285.1 ± 11.8 | 10.8 ± 0.7 |
| This compound (10 mg/kg) | 152.3 ± 7.5 | 7.5 ± 0.4 |
| Metformin (200 mg/kg) | 175.8 ± 8.1 | 8.1 ± 0.5 |
| This compound (10 mg/kg) + Metformin (200 mg/kg) | 115.6 ± 6.3 | 6.3 ± 0.4 |
Data are presented as mean ± SEM.
Table 2: Effects on Liver Function Markers
| Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | 35.2 ± 2.1 | 85.7 ± 4.9 |
| Diabetic Control | 78.6 ± 4.5 | 152.4 ± 8.3 |
| This compound (10 mg/kg) | 45.3 ± 2.8 | 105.1 ± 6.2 |
| Metformin (200 mg/kg) | 52.1 ± 3.1 | 118.9 ± 7.1 |
| This compound (10 mg/kg) + Metformin (200 mg/kg) | 38.9 ± 2.5 | 92.3 ± 5.5 |
Data are presented as mean ± SEM.
Table 3: Effects on Hepatic Oxidative Stress Markers
| Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) | Reduced Glutathione (GSH) (µg/mg protein) |
| Control | 125.4 ± 7.8 | 45.2 ± 2.9 | 1.8 ± 0.1 | 15.2 ± 0.9 |
| Diabetic Control | 72.1 ± 4.5 | 25.8 ± 1.7 | 4.5 ± 0.3 | 8.1 ± 0.5 |
| This compound (10 mg/kg) | 105.8 ± 6.1 | 38.1 ± 2.2 | 2.5 ± 0.2 | 12.8 ± 0.7 |
| Metformin (200 mg/kg) | 98.4 ± 5.7 | 35.4 ± 2.1 | 2.9 ± 0.2 | 11.5 ± 0.6 |
| This compound (10 mg/kg) + Metformin (200 mg/kg) | 118.2 ± 7.2 | 42.5 ± 2.6 | 2.1 ± 0.1 | 14.6 ± 0.8 |
Data are presented as mean ± SEM.
Experimental Protocols
High-Fat Diet and Streptozotocin (HFD/STZ) Induced Diabetic Rat Model
This protocol describes the induction of a T2DM model in rats that mimics the natural progression of the disease in humans, involving insulin resistance followed by beta-cell dysfunction.
Materials:
-
Male Wistar rats (180-200 g)
-
High-Fat Diet (HFD): typically 45-60% kcal from fat
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) for one week with free access to standard chow and water.
-
Induction of Insulin Resistance: Feed the rats a high-fat diet for a period of 4-8 weeks. A control group should be maintained on a standard chow diet.
-
Induction of Beta-Cell Dysfunction:
-
After the HFD feeding period, fast the rats overnight (12-14 hours).
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer. A low dose of STZ (e.g., 35 mg/kg body weight) is typically used.
-
Administer the STZ solution via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and can be used for the study.
-
Drug Administration
Materials:
-
This compound
-
Metformin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Prepare suspensions of this compound, Metformin, and their combination in the vehicle at the desired concentrations (e.g., this compound 10 mg/kg, Metformin 200 mg/kg).
-
Administer the treatments orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).
-
The diabetic control group should receive the vehicle only.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess the ability of the animals to handle a glucose load.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight), sterile
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight (12-14 hours).
-
Record the baseline fasting blood glucose level (0 minutes).
-
Administer the glucose solution orally via gavage.
-
Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Plot the blood glucose concentration against time and calculate the area under the curve (AUC) for glucose.
Biochemical Assays
At the end of the treatment period, collect blood and liver tissue samples for biochemical analysis.
Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream upon liver damage. Their levels are measured using commercially available colorimetric or enzymatic assay kits.
General Procedure (using a commercial kit):
-
Collect blood via cardiac puncture and centrifuge to obtain serum.
-
Follow the manufacturer's instructions provided with the ALT and AST assay kits.
-
Typically, the assay involves mixing the serum sample with a reaction mixture containing the respective substrates.
-
The change in absorbance is measured over time using a spectrophotometer, which is proportional to the enzyme activity.
-
Calculate the enzyme activity in U/L based on the provided standards.
Sample Preparation:
-
Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Homogenize a known weight of liver tissue in an appropriate buffer (e.g., cold phosphate buffer).
-
Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant is used for the assays.
a) Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the ability of SOD to inhibit the autoxidation of pyrogallol. The rate of inhibition is proportional to the SOD activity.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, and pyrogallol solution.
-
Add the liver homogenate to the reaction mixture.
-
Measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer.
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.
b) Catalase (CAT) Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition is monitored.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and a known concentration of H₂O₂.
-
Add the liver homogenate to initiate the reaction.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 240 nm) as H₂O₂ is consumed.
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
c) Malondialdehyde (MDA) Assay (Lipid Peroxidation)
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.
Procedure:
-
Mix the liver homogenate with a solution of TBA in an acidic medium.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
d) Reduced Glutathione (GSH) Assay
Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.
Procedure:
-
Precipitate the proteins in the liver homogenate using an acid (e.g., trichloroacetic acid).
-
Centrifuge and collect the supernatant.
-
Mix the supernatant with a solution of DTNB in a phosphate buffer.
-
Measure the absorbance of the yellow-colored product at a specific wavelength (e.g., 412 nm).
-
Calculate the concentration of GSH using a standard curve.
Principle: Glycogen is extracted from the liver tissue and hydrolyzed to glucose, which is then quantified.
Procedure:
-
Digest a known weight of liver tissue in a strong alkali (e.g., 30% KOH) by heating.
-
Precipitate the glycogen by adding ethanol and centrifuge to collect the glycogen pellet.
-
Dissolve the pellet in water and hydrolyze the glycogen to glucose using an acid (e.g., H₂SO₄) or an enzyme (e.g., amyloglucosidase).
-
Quantify the glucose concentration using a glucose oxidase-based assay.
Visualizations
Signaling Pathway
Caption: Combined signaling pathways of this compound and Metformin.
Experimental Workflow
Caption: Workflow for preclinical evaluation of drug combinations.
References
Ex Vivo Analysis of Linagliptin's Effects on Isolated Pancreatic Islets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Its primary mechanism of action is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to increased levels of active GLP-1, which in turn potentiates glucose-stimulated insulin secretion (GSIS), suppresses glucagon release from pancreatic alpha cells, and may improve beta-cell survival and function.[2][3][4][5] The following application notes and protocols provide a framework for the ex vivo investigation of this compound's effects on isolated pancreatic islets, a critical model for diabetes research.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative effects of this compound on isolated pancreatic islets based on published literature. These serve as a reference for expected outcomes when performing the described protocols.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Condition | Basal (Low Glucose) Insulin Secretion | Stimulated (High Glucose) Insulin Secretion | Stimulation Index (High/Low Glucose) |
| Control (Vehicle) | Baseline | Baseline | Baseline |
| This compound | No significant change expected | Significant increase expected | Significant increase expected |
| Diabetic Milieu (e.g., high glucose, cytokines) | Variable | Significantly decreased | Significantly decreased |
| Diabetic Milieu + this compound | Variable | Restoration or partial restoration towards control levels | Restoration or partial restoration towards control levels |
Data adapted from studies on human and rodent islets, which show this compound improves GSIS, particularly under conditions of cellular stress.[4][6]
Table 2: Effect of this compound on Islet Cell Viability and Apoptosis
| Treatment Condition | Islet Viability (%) | Apoptosis (Caspase-3/7 Activity) |
| Control (Vehicle) | High (>90%) | Baseline |
| This compound | No significant change from control | No significant change from control |
| Stress-Inducing Agent (e.g., cytokines, glucolipotoxicity) | Significantly decreased | Significantly increased |
| Stress-Inducing Agent + this compound | Significantly higher than stress agent alone | Significantly lower than stress agent alone |
This compound has been shown to protect isolated human islets from apoptosis induced by various stressors like high glucose, palmitate, and inflammatory cytokines.[4][6][7][8]
Table 3: Effect of this compound on Glucagon and GLP-1 Levels
| Treatment Condition | Glucagon Secretion (at high glucose) | Active GLP-1 in Supernatant |
| Control (Vehicle) | Baseline | Baseline |
| This compound | Decrease expected | Significant increase expected |
By inhibiting DPP-4, this compound is expected to increase the local concentration of active GLP-1 within the islet microenvironment, which can in turn suppress glucagon secretion.[3][5]
Experimental Protocols
Protocol 1: Isolation of Mouse Pancreatic Islets
This protocol describes the enzymatic digestion of the pancreas to isolate islets of Langerhans for ex vivo culture and analysis.
Materials:
-
Collagenase P solution (1 mg/mL in ice-cold HBSS with 0.05% w/v BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
STOP solution (e.g., HBSS with 10% Fetal Bovine Serum)
-
Density gradient medium (e.g., Ficoll or Percoll)
-
RPMI-1640 culture medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
-
50 mL conical tubes
-
Petri dishes
-
Dissecting microscope
Procedure:
-
Anesthetize and euthanize the mouse according to approved animal care protocols.
-
Expose the abdominal cavity and locate the common bile duct.
-
Clamp the common bile duct at the duodenal entry point (ampulla of Vater).
-
Inject 2-3 mL of cold collagenase P solution into the common bile duct, causing the pancreas to inflate.[1]
-
Excise the inflated pancreas and transfer it to a 50 mL conical tube containing more collagenase solution.
-
Incubate the tube in a 37°C water bath with shaking for 10-15 minutes to digest the exocrine tissue.
-
Stop the digestion by adding cold STOP solution.
-
Wash the digested tissue pellet with HBSS by centrifugation.
-
Purify the islets from the acinar tissue using a density gradient.
-
Collect the purified islets from the interface of the gradient.
-
Wash the islets with culture medium.
-
Hand-pick clean islets under a dissecting microscope and place them in a petri dish with culture medium.
-
Culture islets overnight at 37°C and 5% CO2 to allow for recovery before experimentation.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of isolated islets to secrete insulin in response to low and high glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)
-
Isolated islets (cultured overnight)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Insulin ELISA kit
Procedure:
-
Hand-pick 10-15 islets of similar size per replicate into microcentrifuge tubes.
-
Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to establish a basal secretion rate.
-
Remove the pre-incubation buffer.
-
Add KRBH with low glucose (with or without this compound/vehicle) and incubate for 1 hour at 37°C.
-
Collect the supernatant (this is the basal insulin secretion sample).
-
Add KRBH with high glucose (with or without this compound/vehicle) to the same islets and incubate for 1 hour at 37°C.
-
Collect the supernatant (this is the stimulated insulin secretion sample).
-
Store all supernatant samples at -20°C until analysis.
-
Measure insulin concentration in the samples using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion to the islet number or total protein/DNA content.
Protocol 3: Islet Viability Assessment with FDA and Propidium Iodide (PI)
This method uses fluorescent dyes to distinguish between live and dead cells within the islets.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Isolated islets treated with experimental conditions
-
Microscope slide or imaging dish
-
Fluorescence microscope with appropriate filters for green (FDA) and red (PI) fluorescence.
Procedure:
-
Prepare a working solution of FDA and PI in PBS.
-
Transfer a small sample of islets (10-20) to a microcentrifuge tube.
-
Add the FDA/PI staining solution to the islets and incubate for 5-15 minutes at room temperature, protected from light.[7]
-
Gently transfer the stained islets to a microscope slide or imaging dish.
-
Visualize the islets under a fluorescence microscope.
-
Live cells will fluoresce green due to the enzymatic conversion of FDA to fluorescein.[7]
-
Dead cells, with compromised membranes, will fluoresce red as PI intercalates with their DNA.[7]
-
Capture images and quantify the percentage of viable (green) versus non-viable (red) cells.
Protocol 4: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
Isolated islets treated with experimental conditions (e.g., with cytokines to induce apoptosis, with or without this compound)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Culture islets under desired experimental conditions in a standard culture plate.
-
At the end of the treatment period, transfer 10-20 islets per well into a white-walled 96-well plate.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add the reagent to each well containing islets.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of active caspase 3/7, and thus to the level of apoptosis.
Visualizations: Signaling Pathways and Workflows
Caption: this compound's signaling pathway in pancreatic beta-cells.
Caption: Experimental workflow for ex vivo analysis of this compound.
References
- 1. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Viability Estimation of Islets for Distribution Using Inclusion and Exclusion Fluorescent Dyes (FDA/PI) [protocols.io]
- 4. Effects of this compound on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation, Purification, and Culture of Mouse Pancreatic Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
- 7. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 8. biorxiv.org [biorxiv.org]
Application Notes: Assessing Linagliptin's Pharmacodynamic Impact on Incretin Hormone Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of the endogenous incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released by the gastrointestinal tract in response to food intake and play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release.[1][5]
By inhibiting DPP-4, this compound increases the circulating concentrations of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[3][6] Accurate assessment of this pharmacodynamic effect is crucial during drug development and clinical research to understand the drug's efficacy and mechanism. These application notes provide detailed protocols and methodologies for quantifying the impact of this compound on active incretin hormone levels.
This compound's Mechanism of Action on the Incretin System
This compound selectively inhibits the DPP-4 enzyme, preventing the cleavage and inactivation of GLP-1 and GIP. This prolongs their biological activity, leading to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells in a glucose-dependent manner.[2] This targeted action improves glycemic control with a low risk of hypoglycemia.[2]
Experimental Design for Assessing Incretin Response
A robust experimental design is essential for accurately quantifying changes in incretin levels. A common approach in clinical trials involves a placebo-controlled, randomized study incorporating a standardized meal tolerance test (MTT) or oral glucose tolerance test (OGTT).[6][7]
Protocols for Incretin Level Assessment
Protocol 1: Blood Sample Collection and Handling
Accurate measurement of active incretins is critically dependent on proper sample handling to prevent their rapid degradation by DPP-4 in vitro.[8][9]
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
DPP-4 inhibitor (e.g., Pefabloc SC, MilliporeSigma Cat. No. DPP4)
-
Protease inhibitor cocktail (optional)
-
Refrigerated centrifuge
-
Cryovials for plasma storage
-
Dry ice and -80°C freezer
Procedure:
-
Prepare blood collection tubes by pre-loading them with a DPP-4 inhibitor according to the manufacturer's instructions. This step is crucial to prevent the ex vivo degradation of active GLP-1 and GIP.[9]
-
Draw blood samples from subjects at specified time points (e.g., before and after an MTT).[6][7]
-
Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant and DPP-4 inhibitor.
-
Place the tubes on ice immediately and process within 30 minutes of collection.
-
Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat.
-
Aliquot the plasma into pre-labeled cryovials.
-
Immediately freeze the plasma aliquots on dry ice and transfer to a -80°C freezer for long-term storage until analysis.
Protocol 2: Quantification of Active Incretins by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common, high-throughput method for quantifying incretin hormones in plasma samples.[10][11] Specific kits are available that distinguish between the active and total forms of GLP-1 and GIP.[12]
Procedure (General Example): Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit being used (e.g., IBL-America Cat. No. 27784 for active GLP-1).[12]
-
Preparation: Prepare all reagents, standards, and samples as directed by the kit manual. Allow the 96-well plate to reach room temperature.
-
Sample Addition: Pipette 100 µL of standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate.
-
First Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 60 minutes at 37°C).[12] During this step, the incretin hormone in the sample binds to the immobilized capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. This antibody binds to a different epitope on the captured incretin hormone.
-
Second Incubation: Cover and incubate the plate (e.g., 60 minutes at 4°C).[12]
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate: Add 100 µL of HRP-conjugated avidin or streptavidin to each well, which binds to the biotinylated detection antibody.
-
Third Incubation: Cover and incubate at room temperature (e.g., 30 minutes).[12]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. A color will develop in proportion to the amount of bound incretin hormone.
-
Stop Reaction: After a short incubation (e.g., 15-20 minutes), add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Read the optical density (absorbance) of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of active GLP-1 or GIP in the unknown samples.
Protocol 3: Quantification of Active Incretins by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity, allowing for the simultaneous measurement of active and inactive forms of incretins.[13][14][15]
Procedure (Overview):
-
Sample Preparation: Due to the complexity of plasma and the low concentration of incretins, a sample enrichment step is required.
-
Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 analytical column is typically used to separate the different incretin forms based on their physicochemical properties.
-
A gradient elution with mobile phases (e.g., water with 0.2% formic acid and acetonitrile with 0.2% formic acid) is employed to resolve the peptides over time.[14]
-
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is used to generate charged parent ions of the incretin peptides.
-
First Mass Analyzer (Q1): Selects the parent ions of the specific incretin form of interest (e.g., active GLP-1(7-36)).
-
Collision Cell (Q2): The selected parent ions are fragmented into smaller, characteristic product ions.
-
Second Mass Analyzer (Q3): Selects specific product ions for detection.
-
Quantification: The abundance of the product ions is measured, which is proportional to the concentration of the incretin in the original sample. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.[16]
-
Data Presentation and Interpretation
The primary endpoint for assessing this compound's effect on incretin levels is often the change from baseline in the area under the time-effect curve (AUEC) following a meal challenge.[6] Data should be summarized in clear, comparative tables.
Table 1: Effect of this compound (5 mg/day) on Incretin and Glycemic Parameters after 28 Days of Treatment
This table summarizes data from a phase 2a, randomized, placebo-controlled study in patients with type 2 diabetes.[6][17]
| Parameter | This compound 5 mg (n=40) | Placebo (n=40) | Placebo-Corrected Difference | P-value |
| Intact GLP-1 AUEC₀₋₂h (pmol·h/L) | +19.3 | +1.2 | +18.1 | < 0.0001 |
| Intact GIP AUEC₀₋₂h (pmol·h/L) | +79.2 | -12.2 | +91.4 | < 0.0001 |
| Glucagon AUEC₀₋₂h (pmol·h/L) | -11.9 | +1.6 | -13.5 | 0.0034 |
| Fasting Plasma Glucose (mmol/L) | -0.7 | -0.1 | -0.6 | 0.0283 |
| Glycated Hemoglobin (%) | -0.36 | -0.14 | -0.22 | 0.0021 |
Data represents adjusted mean change from baseline. AUEC₀₋₂h: Area under the time-effect curve from 0 to 2 hours post-meal tolerance test. Data sourced from Rauch et al., 2012.[6]
Table 2: Fold-Increase in Incretin Levels with this compound
| Parameter | Approximate Fold-Increase vs. Placebo (Day 28) |
| Intact GLP-1 | ~ 2-fold |
| Intact GIP | ~ 2-fold |
Interpretation based on data from Rauch et al., 2012.[6]
The data clearly demonstrate that treatment with this compound for 28 days leads to a statistically significant and clinically meaningful increase in the postprandial concentrations of active GLP-1 and GIP compared to placebo.[6][17] This is accompanied by a significant reduction in glucagon levels and improvements in glycemic control markers like fasting plasma glucose and HbA1c.[6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Lijenta-M | 2.5 mg+500 mg | Tablet | লিজেন্টা-এম ২.৫ মি.গ্রা.+৫০০ মি.গ্রা. ট্যাবলেট | NIPRO JMI Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. This compound Increases Incretin Levels, Lowers Glucagon, and Improves Glycemic Control in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute effects of this compound on intact and total glucagon-like peptide-1 and gastric inhibitory polypeptide levels in insulin-dependent type 2 diabetes patients with and without moderate renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoassays for the incretin hormones GIP and GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Measurement of the incretin hormones: glucagon-like peptide-1 and glucose-dependent insulinotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GLP-1 ELISA Kits [thermofisher.com]
- 12. ibl-america.com [ibl-america.com]
- 13. Simultaneous determination of incretin hormones and their truncated forms from human plasma by immunoprecipitation and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A UHPLC/MS/MS method for the analysis of active and inactive forms of GLP-1 and GIP incretins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of intracellular and secreted active and inactive glucagon-like peptide-1 from cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound increases incretin levels, lowers glucagon, and improves glycemic control in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Linagliptin in Diabetic Nephropathy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated reno-protective effects in various preclinical models of DN. These effects appear to extend beyond its glucose-lowering action, involving direct effects on renal inflammation, oxidative stress, and fibrosis. This document provides a summary of key findings and detailed protocols from studies investigating the therapeutic potential of this compound in animal models of diabetic nephropathy.
Key Findings from Preclinical Studies
This compound administration in rodent models of diabetic nephropathy has been shown to yield several beneficial outcomes. These effects are often observed to be independent of changes in blood glucose levels, suggesting a direct renal protective mechanism.[1][2]
Quantitative Data Summary
The following tables summarize the significant quantitative outcomes from various studies on the effect of this compound in diabetic nephropathy models.
Table 1: Effect of this compound on Renal Function and Structure
| Parameter | Animal Model | Treatment Group | Result | Percentage Change | Reference |
| Urine Albumin-to-Creatinine Ratio (UACR) | DBA/2J mice (STZ-induced) | Diabetic + this compound | Significantly decreased | - | [1][2][3] |
| Urine Albumin-to-Creatinine Ratio (UACR) | Sprague-Dawley rats (STZ-induced) | Diabetic + this compound | Significantly decreased | - | [4] |
| Kidney to Body Weight Ratio | DBA/2J mice (STZ-induced) | Diabetic + this compound | Significantly decreased | - | [3][5] |
| Glomerulosclerosis | eNOS knockout mice | This compound + Telmisartan | Synergistically reduced | - | [6] |
| Proteinuria | Sprague-Dawley rats (STZ-induced) | Diabetic + this compound | Significantly improved | - | [4] |
Table 2: Effect of this compound on Molecular Markers
| Marker | Animal Model | Treatment Group | Result | Percentage Change | Reference |
| Catalase (mRNA & Protein) | DBA/2J mice (STZ-induced) | Diabetic + this compound | Significantly increased | - | [1][2] |
| MnSOD (mRNA & Protein) | DBA/2J mice (STZ-induced) | Diabetic + this compound | Significantly increased | - | [1][2] |
| p-AMPK/AMPK ratio | Sprague-Dawley rats (STZ-induced) | Diabetic + this compound | Significantly enhanced | - | [4] |
| PGC-1α | Sprague-Dawley rats (STZ-induced) | Diabetic + this compound | Significantly enhanced | - | [4] |
| TFAM | Sprague-Dawley rats (STZ-induced) | Diabetic + this compound | Significantly enhanced | - | [4] |
| p-p65 (NF-κB) | CRP tg db/db mice | Diabetic + this compound | Significantly decreased | - | [7] |
| Advanced Glycation End Products (AGEs) | Streptozotocin-induced diabetic rats | Diabetic + this compound | Significantly reduced | - | [8] |
| Receptor for AGEs (RAGE) | Streptozotocin-induced diabetic rats | Diabetic + this compound | Significantly reduced | - | [8] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Streptozotocin-induced diabetic rats | Diabetic + this compound | Significantly reduced | - | [8] |
Signaling Pathways Modulated by this compound in Diabetic Nephropathy
This compound exerts its reno-protective effects through the modulation of several key signaling pathways that are dysregulated in diabetic nephropathy.
Antioxidant Pathway
This compound has been shown to bolster the kidney's antioxidant defenses by upregulating the expression of key antioxidant enzymes, catalase and manganese superoxide dismutase (MnSOD). This effect is crucial for mitigating the oxidative stress that drives renal damage in diabetes.[1][2] The renoprotective effects of this compound are dependent on an intact antioxidant system.[1]
This compound's Antioxidant Mechanism.
AMPK/PGC-1α/TFAM Pathway
This compound can activate the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis.[4][9] Activation of AMPK leads to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM), which in turn promotes mitochondrial biogenesis and function.[4][9] This helps to restore mitochondrial health, which is often impaired in the diabetic kidney.[4]
This compound and Mitochondrial Biogenesis.
NF-κB Signaling Pathway
Chronic inflammation is a hallmark of diabetic nephropathy, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key driver of this process.[10] this compound has been demonstrated to suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules in the diabetic kidney.[7][11][12]
This compound's Anti-inflammatory Action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and diabetic nephropathy.
Animal Models and Induction of Diabetes
A common model for studying type 1 diabetic nephropathy involves the use of streptozotocin (STZ) to induce diabetes in rodents.
-
Animal Strain: DBA/2J mice or Sprague-Dawley rats are frequently used.[1][2][4]
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (e.g., 45 mg/kg body weight for rats) dissolved in a suitable buffer (e.g., citrate buffer).[4]
-
For type 2 diabetes models, a high-fat, high-glucose diet may be provided for a period (e.g., 4 weeks) prior to and following STZ injection.[4]
-
Monitor blood glucose levels regularly. Animals with blood glucose levels consistently above a defined threshold (e.g., >300 mg/dL) are considered diabetic.[13]
-
-
Control Groups:
-
Non-diabetic control group receiving a standard diet and vehicle injection.
-
Diabetic control group receiving the high-fat, high-glucose diet and vehicle treatment.
-
Workflow for Diabetes Induction.
This compound Treatment Protocol
-
Dosage: A common oral dose for this compound in rats is 5 mg/kg body weight per day.[4]
-
Administration: this compound is typically dissolved in a vehicle such as 0.5% sodium carboxymethylcellulose and administered daily via oral gavage.[4]
-
Treatment Duration: Treatment duration in studies ranges from several weeks to months, for example, 12 weeks.[1][2][4]
Biochemical and Histological Analyses
-
Urine Albumin and Creatinine:
-
Collect 24-hour urine samples using metabolic cages.[14]
-
Measure albumin and creatinine concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the urine albumin-to-creatinine ratio (UACR).
-
-
Histological Staining:
-
Sacrifice animals and perfuse kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Embed kidneys in paraffin and section them.
-
Perform staining with:
-
Hematoxylin and eosin (H&E) for general morphology.
-
Periodic acid-Schiff (PAS) to assess glomerulosclerosis and mesangial expansion.
-
Masson's trichrome or Sirius red to evaluate renal fibrosis.[4]
-
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate kidney sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., serum).
-
Incubate with primary antibodies against target proteins (e.g., TGF-β1, fibronectin, collagen I) overnight at 4°C.[4]
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Develop the signal with a suitable substrate (e.g., DAB) and counterstain with hematoxylin.
-
Analyze the staining intensity and distribution.
-
-
Western Blotting:
-
Homogenize kidney tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against target proteins (e.g., p-AMPK, AMPK, PGC-1α, TFAM) overnight at 4°C.[4]
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Analysis Workflow.
Conclusion
The collective evidence from preclinical studies strongly supports the therapeutic potential of this compound in the management of diabetic nephropathy. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and pro-mitochondrial biogenesis effects, positions it as a promising candidate for further investigation and clinical application. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to advance the treatment of this debilitating complication of diabetes.
References
- 1. This compound unmasks specific antioxidant pathways protective against albuminuria and kidney hypertrophy in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound unmasks specific antioxidant pathways protective against albuminuria and kidney hypertrophy in a mouse model of diabetes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. [this compound improves diabetic kidney disease in rats by promoting mitochondrial biogenesis through the AMPK/PGC-1 α/TFAM pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Lowers Albuminuria on Top of Recommended Standard Treatment in Patients With Type 2 Diabetes and Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. search.library.uvic.ca [search.library.uvic.ca]
- 10. NF-ĸB axis in diabetic neuropathy, cardiomyopathy and nephropathy: A roadmap from molecular intervention to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Attenuates the Cardiac Dysfunction Associated With Experimental Sepsis in Mice With Pre-existing Type 2 Diabetes by Inhibiting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
Linagliptin: A Versatile Tool for Interrogating DPP-4 Biology
Application Notes and Protocols for Researchers
Introduction
Linagliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, serves as an invaluable tool for researchers and drug development professionals investigating the multifaceted biological roles of DPP-4.[1] Its unique xanthine-based structure and favorable pharmacokinetic profile, including a predominantly non-renal route of elimination, distinguish it from other DPP-4 inhibitors and make it a reliable compound for both in vitro and in vivo studies.[2][3][4] These application notes provide a comprehensive overview of this compound's utility as a tool compound, complete with detailed protocols for key experiments.
Dipeptidyl peptidase-4 is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5][6] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][5] Beyond its well-established role in diabetes, DPP-4 is implicated in various other physiological and pathological processes, including immune regulation, inflammation, and cardiovascular function.[6][7][8] this compound's high potency and selectivity make it an ideal probe for elucidating these diverse functions of DPP-4.
Physicochemical and Pharmacokinetic Properties
This compound's distinct properties are summarized below, providing a basis for its application in experimental design.
| Property | Value | Reference |
| Molecular Weight | 472.54 g/mol | [2] |
| Chemical Structure | Xanthine-based | [3][9] |
| Mechanism of Action | Competitive and reversible DPP-4 inhibitor | [2] |
| Bioavailability (Human) | ~30% | [2] |
| Elimination Half-life (Human) | >100 hours (terminal) | [5][9] |
| Route of Excretion | Primarily fecal (~85%) | [4][5] |
| Plasma Protein Binding | Concentration-dependent (75-99%) | [10] |
Potency and Selectivity
The efficacy of this compound as a research tool is underscored by its high potency and remarkable selectivity for DPP-4 over other proteases, minimizing off-target effects.
| Parameter | Value | Reference |
| IC50 for DPP-4 | ~1 nM | [2][9] |
| Selectivity for DPP-4 vs. DPP-8 | >10,000-fold | [1] |
| Selectivity for DPP-4 vs. DPP-9 | >10,000-fold | [1] |
| Selectivity for DPP-4 vs. FAP | ~90-fold | [1] |
In Vivo Efficacy
This compound has demonstrated significant effects in various animal models, highlighting its utility in studying DPP-4 biology in a physiological context.
| Animal Model | Dose/Route | Key Findings | Reference |
| Diabetic Zucker Rats | 1 mg/kg, oral | Reduced blood glucose levels and AUC by ~50% | [1] |
| Non-obese Diabetic (NOD) Mice | 0.083 g/kg in chow | Delayed onset of diabetes and preserved β-cell mass | [11] |
| Streptozotocin-induced Diabetic Rats | 0.083 mg/kg in food | Decreased plasma DPP-4 activity by 77%; 11.5-fold increase in active GLP-1 | [12] |
| CLP-induced Sepsis in Mice | 10 mg/kg, i.v. | Attenuated cardiac dysfunction and systemic inflammation | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its use.
Experimental Protocols
In Vitro DPP-4 Activity Assay (Fluorometric)
This protocol is adapted from commercially available DPP-4 activity assay kits and is suitable for measuring DPP-4 activity in various biological samples.
Materials:
-
This compound
-
DPP-4 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0)
-
DPP-4 Substrate (e.g., H-Gly-Pro-AMC)
-
Recombinant DPP-4 enzyme (for positive control and standard curve)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission = 360/460 nm)
-
Sample (e.g., cell lysate, plasma, serum)
Procedure:
-
Standard Curve Preparation:
-
Prepare a serial dilution of a fluorescent standard (e.g., AMC) in DPP-4 Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).
-
Add 100 µL of each standard dilution to the microplate.
-
-
Sample and Inhibitor Preparation:
-
Prepare serial dilutions of this compound in DPP-4 Assay Buffer to determine the IC50 value.
-
Dilute biological samples in DPP-4 Assay Buffer. The optimal dilution factor should be determined empirically.
-
For inhibitor screening, pre-incubate the DPP-4 enzyme or sample with varying concentrations of this compound for 10-15 minutes at 37°C.
-
-
Assay Reaction:
-
To each well containing the sample or enzyme/inhibitor mixture, add the DPP-4 substrate to a final concentration of 200 µM. The final volume in each well should be 100 µL.
-
For a positive control, use recombinant DPP-4 enzyme. For a negative control, use assay buffer without the enzyme.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the DPP-4 activity from the standard curve.
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes a standard OGTT procedure in mice to evaluate the in vivo effect of this compound on glucose metabolism.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice to handling and gavage for at least 3 days prior to the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
This compound Administration:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle orally via gavage 30-60 minutes before the glucose challenge.
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
-
Glucose Challenge:
-
Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
-
Compare the AUC values between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice
This protocol outlines a widely used model to induce polymicrobial sepsis and investigate the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave and disinfect the abdominal area.
-
-
Surgical Procedure:
-
Make a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Fluid Resuscitation and this compound Treatment:
-
Immediately after surgery, administer sterile saline subcutaneously for fluid resuscitation.
-
Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle at a designated time point post-CLP (e.g., 1 hour).
-
-
Post-Operative Care and Monitoring:
-
Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
At a predetermined endpoint (e.g., 24 hours), collect blood and tissue samples for analysis.
-
-
Sample Analysis:
-
Measure inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.
-
Assess organ damage through histological examination or measurement of biochemical markers.
-
Investigate intracellular signaling pathways (e.g., NF-κB) in relevant tissues using techniques like Western blotting.
-
Conclusion
This compound is a powerful and versatile tool for dissecting the intricate biology of DPP-4. Its high potency, selectivity, and favorable pharmacokinetic profile make it an ideal compound for a wide range of in vitro and in vivo applications. The protocols provided herein offer a starting point for researchers to explore the diverse roles of DPP-4 in health and disease, ultimately contributing to a deeper understanding of its physiological significance and therapeutic potential.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. This compound Attenuates the Cardiac Dysfunction Associated With Experimental Sepsis in Mice With Pre-existing Type 2 Diabetes by Inhibiting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo [bio-protocol.org]
- 4. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Ruscilli | Imaging the effects of GLP-1 on the developing pancreas | University of Michigan Undergraduate Research Journal [journals.publishing.umich.edu]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Permeability Assessment of Linagliptin using Caco-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Understanding the intestinal permeability of this compound is crucial for optimizing its oral bioavailability and for the development of new formulations. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of drug candidates.[1]
This document provides detailed application notes and protocols for conducting in vitro permeability assays of this compound using Caco-2 cells. It includes information on the Biopharmaceutical Classification System (BCS) of this compound, its interaction with efflux transporters, and quantitative data on its permeability.
This compound is classified as a BCS Class 3 drug, characterized by high solubility and low to moderate permeability.[2][3] Its absorption is known to be limited by the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of intestinal cells, thereby reducing its overall absorption.[4][5]
Data Presentation
The following tables summarize the key biopharmaceutical properties and in vitro permeability data for this compound.
Table 1: Biopharmaceutical Properties of this compound
| Property | Value | Reference |
| BCS Classification | Class 3 | [2][3] |
| Solubility | High | [6] |
| Permeability | Low to Moderate | [2][4] |
| P-gp Substrate | Yes | [4][5] |
Table 2: Relative Permeability of this compound Formulations in Caco-2 Cells
| Formulation | Permeability Increase (fold change vs. solution) | Reference |
| This compound Solution | 1.00 (Reference) | [2] |
| This compound-loaded Solid Lipid Nanoparticles (SLNs) | 1.74 | [2] |
Experimental Protocols
This section provides a detailed methodology for assessing the permeability of this compound across Caco-2 cell monolayers.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[7] Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before each experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above 300 Ω·cm² for permeability studies.[4] The permeability of a paracellular marker, such as Lucifer Yellow, can also be measured to confirm monolayer integrity.
Bidirectional Permeability Assay for this compound
This assay determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4. For the apical compartment, the pH can be adjusted to 6.5 to mimic the conditions of the small intestine.
-
Pre-incubation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and then incubate for 30 minutes at 37°C.
-
Assay Initiation:
-
A-B Transport (Absorption): Add the this compound test solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
B-A Transport (Efflux): Add the this compound test solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes), replacing the volume with fresh, pre-warmed transport buffer.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).
-
Assessment of P-glycoprotein (P-gp) Mediated Efflux
To determine if this compound is a substrate for P-gp, the bidirectional permeability assay is performed in the presence and absence of a known P-gp inhibitor, such as verapamil.
-
Procedure: Follow the protocol for the bidirectional permeability assay, but with a pre-incubation step of 30-60 minutes with the P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral compartments before adding the this compound test solution. The inhibitor should also be present during the transport experiment.
-
Calculation of Efflux Ratio (ER): The efflux ratio is calculated as follows: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the transport mechanism of this compound across Caco-2 cells.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Transport mechanism of this compound across Caco-2 cells.
References
- 1. youtube.com [youtube.com]
- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efflux ratio cannot assess P-glycoprotein-mediated attenuation of absorptive transport: asymmetric effect of P-glycoprotein on absorptive and secretory transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Effects of Linagliptin on Gene Expression in Hepatocytes
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the effects of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, on gene expression in hepatocytes.
Introduction
This compound is a medication used in the management of type 2 diabetes mellitus.[1] It functions by inhibiting the DPP-4 enzyme, which is responsible for breaking down incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By prolonging the action of these hormones, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to better glycemic control.[1] Beyond its effects on glucose metabolism, research suggests that this compound may also directly impact gene expression in hepatocytes, the primary functional cells of the liver. These effects are particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis.[2][3][4]
This document outlines the necessary protocols for isolating and culturing primary hepatocytes, treating them with this compound, and subsequently analyzing changes in gene expression.
Experimental Protocols
Isolation and Culture of Primary Hepatocytes
The isolation of viable and high-purity primary hepatocytes is critical for in vitro studies. The two-step collagenase perfusion method is considered the gold standard for achieving high cell yield and viability.[5]
Materials:
-
Perfusion buffer (Ca²⁺-free)
-
Collagenase solution
-
William's E medium with supplements
-
Fetal Bovine Serum (FBS)
-
Fibronectin-coated cell culture plates
-
Centrifuge
-
Cell strainer (70 µm)
Protocol:
-
Liver Perfusion: The liver is first perfused with a Ca²⁺-free buffer to loosen cell junctions, followed by a collagenase solution to digest the extracellular matrix, releasing the hepatocytes.[5] This process is typically performed in situ.[6]
-
Cell Isolation: The digested liver is gently minced to release the hepatocytes into a wash medium.[7]
-
Purification: The cell suspension is filtered through a 70 µm cell strainer to remove undigested tissue.[7] Hepatocytes are then pelleted by low-speed centrifugation.[6][7] Repeated washing and centrifugation cycles are performed to improve purity.[5]
-
Viability Assessment: Cell viability should be assessed using a method like trypan blue exclusion. A successful isolation should yield hepatocytes with greater than 85-90% viability.[5]
-
Cell Seeding: Seed the isolated hepatocytes on fibronectin-coated cell culture plates at a desired density (e.g., 0.15 × 10⁶ cells/cm²) in William's E medium supplemented with 5% FBS.[8]
-
Cell Culture: After an initial attachment period (e.g., 4 hours), the medium is carefully replaced with fresh William's E medium (with or without serum) for subsequent experiments.[8]
This compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
Protocol:
-
After allowing the hepatocytes to attach and recover overnight, replace the culture medium with fresh medium containing the desired concentrations of this compound.
-
A vehicle control (medium with the solvent used for the this compound stock) must be included in all experiments.
-
The incubation time will depend on the specific experimental design, but typically ranges from 24 to 48 hours.
RNA Extraction and Gene Expression Analysis
Following this compound treatment, total RNA is extracted from the hepatocytes to analyze gene expression changes. Quantitative Real-Time PCR (qPCR) is a common method for this purpose.[9][10] For a more comprehensive, transcriptome-wide analysis, RNA sequencing (RNA-Seq) can be employed.[11]
3.1. RNA Extraction:
-
Use a commercial RNA extraction kit (e.g., TRIZOL or RNeasy) and follow the manufacturer's protocol to isolate total RNA from the cultured hepatocytes.[12]
3.2. Quantitative Real-Time PCR (qPCR):
This method allows for the quantification of specific target gene expression levels.[9]
Materials:
-
Reverse transcriptase and buffer
-
dNTPs
-
Oligo(dT) or random hexamer primers
-
RNase inhibitor
-
SYBR Green qPCR master mix
-
Gene-specific primers
Protocol:
-
Reverse Transcription (cDNA Synthesis): Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[9][12]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, β-actin).[12][13]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence of SYBR Green, which intercalates with double-stranded DNA, in real-time.[12]
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[9]
3.3. RNA Sequencing (RNA-Seq) (Optional):
RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome.[11]
Protocol Overview:
-
Library Preparation: The extracted RNA is converted into a library of cDNA fragments suitable for sequencing.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression levels of all genes are quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated by this compound treatment.
Data Presentation
The following tables summarize the reported effects of this compound on the mRNA expression of key genes in hepatocytes from in vivo studies, which can serve as a reference for expected outcomes in in vitro experiments.
Table 1: Effect of this compound on Genes Involved in Inflammation and Insulin Signaling in the Liver of Diet-Induced Obese Mice [3]
| Gene | Function | Treatment Group (30 mg/kg/day this compound) | Fold Change vs. Vehicle | P-value |
| PTP1B | Inflammation, Insulin Resistance | This compound | Significantly Decreased | <0.05 |
| SOCS3 | Inflammation, Insulin Signaling | This compound | Significantly Decreased | <0.05 |
Table 2: Effect of this compound on Genes Involved in Fatty Acid Synthesis in the Liver of Diet-Induced Obese Mice [3]
| Gene | Function | Treatment Group (30 mg/kg/day this compound) | Fold Change vs. Vehicle | P-value |
| SREBP1c | Fatty Acid Synthesis | This compound | Significantly Decreased | <0.05 |
| SCD1 | Fatty Acid Synthesis | This compound | Significantly Decreased | <0.05 |
| FAS | Fatty Acid Synthesis | This compound | Significantly Decreased | <0.05 |
Table 3: Genes Investigated with No Significant Change in Expression Following this compound Treatment in Diet-Induced Obese Mice [3]
| Gene | Function | Treatment Group (30 mg/kg/day this compound) | Outcome |
| SOCS2 | Insulin Signaling | This compound | No Significant Effect |
| PPARα | Fatty Acid Oxidation | This compound | No Significant Effect |
| CPT1α | Fatty Acid Oxidation | This compound | No Significant Effect |
| ACOX1 | Fatty Acid Oxidation | This compound | No Significant Effect |
| GLP-1 receptor | Incretin Signaling | This compound | No Significant Effect |
Visualization of Protocols and Pathways
Caption: Experimental workflow for studying this compound's effects on hepatocyte gene expression.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound alleviates fatty liver disease in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Insulin Sensitivity and Hepatic Steatosis in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements [mdpi.com]
- 7. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 8. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Cultured Rat Hepatocytes Using RNA-Seq In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. idtdna.com [idtdna.com]
Application of Linagliptin in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in preclinical and clinical research on Non-Alcoholic Fatty Liver Disease (NAFLD). This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely associated with metabolic syndrome and type 2 diabetes (T2DM).[1][2] The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. This compound, an oral DPP-4 inhibitor, is primarily used for the treatment of T2DM.[3][4] Emerging research indicates its potential therapeutic role in NAFLD by targeting various pathophysiological mechanisms beyond its glucose-lowering effects.[2][3][5] Studies have shown that this compound can alleviate hepatic steatosis, inflammation, and fibrosis in various experimental models of NAFLD.[2][3][6][7]
Mechanism of Action in NAFLD
This compound's primary mechanism of action is the inhibition of the DPP-4 enzyme, which degrades incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] By prolonging the action of GLP-1, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release.[1] In the context of NAFLD, the therapeutic effects of this compound are attributed to both its primary glucose-lowering action and pleiotropic effects that may be independent of glycemic control.[3][5]
Key mechanistic insights include:
-
Activation of AMPK/FOXO3a Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9][10][11] Activated AMPK can then phosphorylate and activate Forkhead box protein O3a (FOXO3a), leading to the transcription of genes involved in apoptosis and autophagy.[8][9][10]
-
Suppression of NF-κB Signaling: this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8][9][10] This results in reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
-
Modulation of Hepatic Lipid Metabolism: this compound has been observed to decrease the expression of genes involved in de novo lipogenesis, including sterol regulatory element-binding protein 1c (SREBP-1c), stearoyl-CoA desaturase-1 (SCD-1), and fatty acid synthase (FAS).[12][13]
-
Reduction of Oxidative Stress and Fibrosis: In models of liver injury, this compound has demonstrated the ability to suppress oxidative stress and reduce the expression of fibrotic markers like transforming growth factor-β1 (TGF-β1) and alpha-smooth muscle actin (α-SMA).[6]
Data Presentation
Preclinical Studies: Effects of this compound in Animal Models of NAFLD
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| db/db mice (NAFLD model) | 10 mg/kg/day (gavage) | 8 weeks | - Reduced mean numeral densities of hepatocytes with lipid droplets (64.9% vs 92.4% in placebo).- Lowered proportion of hepatocytes with high lipid droplet density (20.7% vs 50.4% in placebo). | [3][14] |
| Diet-induced obese mice | 3 mg/kg/day and 30 mg/kg/day | 4 weeks | - Significantly reduced liver fat content at both doses.- Decreased mRNA expression of PTP1B, SOCS3, SREBP1c, SCD1, and FAS at 30 mg/kg/day. | [12] |
| OSI-906-treated mice (IR/IGF1R inhibitor) | 3 mg/kg/day (gavage) | 7 days | - Ameliorated hepatic steatosis induced by OSI-906.- Reversed the increase in hepatic triglyceride and glycogen content. | [1][5][15] |
| High-fat diet and streptozotocin-induced diabetic obese rats | 6 mg/kg | 30 days | - Improved insulin sensitivity and lipid profile.- Reduced inflammatory mediators and collagen deposition. | [7] |
| Carbon tetrachloride (CCl4)-induced liver fibrosis in mice | 10 mg/kg/day (oral) | 4 weeks | - Reduced METAVIR score and α-SMA expression.- Suppressed oxidative stress, TGF-β1, and mTOR. | [6] |
Clinical Studies: Effects of this compound in Patients with NAFLD and T2DM
| Study Design | Treatment Groups | Duration | Key Findings | Reference |
| Randomized, open-label | This compound + Metformin vs. Metformin alone | - | - Total response rate of fatty liver treatment was significantly higher in the this compound group (96.1% vs. 82.4%).- Significant reductions in FBG, HbA1c, HOMA-IR, ALT, AST, GGT, and LSM in the this compound group. | [16] |
| Randomized | Metformin + add-on this compound vs. increased dose of Metformin | 52 weeks | - No statistically significant reduction in hepatic steatosis in the this compound group compared to the Metformin group.- Body weight was significantly reduced in the Metformin group but not in the this compound group. | [17] |
| Randomized | Metformin + this compound vs. Metformin alone in newly-diagnosed T2DM with NAFLD | - | - Fatty liver treatment response rate was higher in the combination group (96.67% vs. 80.00%).- Significant improvement in islet function and reduction in inflammatory markers in the combination group. | [4] |
Experimental Protocols
Animal Models
1. Diabetic db/db Mice Model of NAFLD
-
Animals: Male diabetic db/db mice (BKS.Cg-Dock7m+/+Leprdb/J), 10 weeks old.
-
Treatment:
-
This compound group: 10 mg/kg body weight, administered once daily by oral gavage for 8 weeks.
-
Placebo group: Saline, administered once daily by oral gavage for 8 weeks.
-
Control group: Intact db/db mice.
-
-
Analysis:
-
Histology: Liver tissue sections stained with hematoxylin and eosin (H&E) for assessment of steatosis.
-
Immunohistochemistry: Staining for Lymphatic Vessel Endothelial Hyaluronan Receptor-1 (LYVE-1) to assess changes in lymphatic vessels.
-
Electron Microscopy: Ultrastructural analysis of hepatocytes, endoplasmic reticulum, and mitochondria.[3][14]
-
2. Diet-Induced Obesity (DIO) Mouse Model
-
Animals: C57BL/6 mice.
-
Induction of Obesity: Fed a high-fat diet for 3 months.
-
Treatment:
-
This compound groups: 3 mg/kg/day or 30 mg/kg/day for 4 weeks.
-
Vehicle group: Placebo for 4 weeks.
-
-
Analysis:
-
Liver Fat Content: Quantification of liver triglycerides.
-
Gene Expression Analysis: Real-time PCR for genes involved in inflammation (PTP1B, SOCS3) and fatty acid metabolism (SREBP1c, SCD1, FAS).
-
Adipose Tissue Analysis: Immunohistochemical staining for F4/80 to quantify macrophage infiltration.[12]
-
3. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animals: Balb-C mice.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (0.6 μL/g in corn oil) three times per week for four weeks.
-
Treatment:
-
This compound group: 10 mg/kg/day, administered orally simultaneously with CCl4.
-
Control group: Vehicle.
-
Positive control: Silymarin (200 mg/kg/day, oral).
-
-
Analysis:
-
Biochemical Parameters: Serum levels of ALT, AST, and ALP.
-
Histopathology: H&E staining and METAVIR scoring for fibrosis.
-
Immunohistochemistry: Staining for α-SMA.
-
Molecular Analysis: Measurement of hepatic oxidative stress markers, TGF-β1, and mTOR levels.[6]
-
Clinical Trials
1. Randomized Controlled Trial of this compound in NAFLD with T2DM
-
Participants: 102 patients with NAFLD and T2DM.
-
Treatment Groups:
-
Study group (n=51): this compound and Metformin.
-
Control group (n=51): Metformin alone.
-
-
Assessments:
-
Primary Outcome: Clinical curative effect on fatty liver.
-
Secondary Outcomes: Fasting blood glucose (FBG), glycated hemoglobin (HbA1c), HOMA-IR, HOMA-β, serum ALT, AST, GGT, and liver stiffness measurement (LSM) before and after treatment.[16]
-
Mandatory Visualization
Caption: this compound's signaling pathways in NAFLD.
Caption: Preclinical experimental workflow.
Conclusion
This compound demonstrates promising therapeutic potential for NAFLD through multiple mechanisms, including improving hepatic steatosis, reducing inflammation, and potentially mitigating fibrosis.[3][6][12] Its effects appear to be mediated through both glucose-dependent and independent pathways, highlighting its pleiotropic actions in the liver.[3][5] While preclinical data are robust, clinical evidence is still emerging and, in some cases, conflicting.[4][16][17] Further large-scale, long-term clinical trials are necessary to fully elucidate the efficacy and role of this compound in the management of NAFLD and NASH in diverse patient populations. The provided protocols and data serve as a valuable resource for researchers designing future studies in this area.
References
- 1. This compound Ameliorates Hepatic Steatosis via Non-Canonical Mechanisms in Mice Treated with a Dual Inhibitor of Insulin Receptor and IGF-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic Drugs in NAFLD: The Accomplishment of Two Goals at Once? [mdpi.com]
- 3. This compound alleviates fatty liver disease in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. mdpi.com [mdpi.com]
- 6. Hepatoprotective effect of this compound against liver fibrosis induced by carbon tetrachloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of this compound in preventing the pathological progression of hepatic fibrosis in high fat diet and streptozotocin-induced diabetic obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a DPP-4 inhibitor, activates AMPK/FOXO3a and suppresses NFκB to mitigate the debilitating effects of diethylnitrosamine exposure in rat liver: Novel mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matilda.science [matilda.science]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Improves Insulin Sensitivity and Hepatic Steatosis in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound alleviates fatty liver disease in diabetic db/ db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Hepatic Steatosis via Non-Canonical Mechanisms in Mice Treated with a Dual Inhibitor of Insulin Receptor and IGF-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. Metformin dose increase versus added this compound in non-alcoholic fatty liver disease and type 2 diabetes: An analysis of the J-LINK study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of Radiolabeled Linagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulates insulin release and suppresses glucagon secretion in a glucose-dependent manner, making it an effective treatment for type 2 diabetes mellitus.[1] Understanding the tissue distribution and pharmacokinetics of this compound is crucial for optimizing its therapeutic efficacy and safety profile. The use of radiolabeled this compound in conjunction with techniques like quantitative whole-body autoradiography (QWBA) and ex vivo biodistribution studies provides a powerful methodology to visualize and quantify its presence in various organs and tissues.
These application notes provide detailed protocols for conducting biodistribution studies using radiolabeled this compound in rodent models. The protocols cover the administration of the radiolabeled compound, sample collection, and data analysis. Additionally, representative quantitative biodistribution data is presented in tabular format to facilitate comparison and interpretation.
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP (glucose-dependent insulinotropic polypeptide).[1] Elevated levels of active GLP-1 lead to the activation of the GLP-1 receptor (GLP-1R), initiating a downstream signaling cascade. This cascade often involves the activation of the Akt/mTOR pathway, which has been shown to have neuroprotective and anti-apoptotic effects.[2]
References
Troubleshooting & Optimization
Linagliptin Technical Support Center: Overcoming Solubility Challenges in In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with Linagliptin in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: this compound is a xanthine-based molecule with a molecular weight of 472.54 g/mol .[1][2] Its solubility is significantly influenced by its chemical structure, which includes both hydrophobic and hydrophilic moieties, and its basic nature. It is a powder at room temperature.[3] Key properties are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C25H28N8O2 | [1][2] |
| Molecular Weight | 472.54 g/mol | [1][3] |
| Physical State | Powder | [3] |
| pKa1 | 8.6 (protonation of the primary amino group) | [3] |
| pKa2 | 1.9 (protonation of the quinazoline moiety) | [3] |
| Melting Point | 201-203 °C | [4] |
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
A2: Due to its poor aqueous solubility at physiological pH, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent. Methanol and N-methyl pyrrolidone (NMP) are also effective solvents.[5]
Q3: How do I prepare a this compound stock solution?
A3: A detailed protocol for preparing a stock solution using DMSO is provided in the "Experimental Protocols" section below. The general principle is to dissolve a known weight of this compound powder in a minimal amount of high-purity DMSO to achieve a high concentration (e.g., 10-25 mM).
Q4: I see a precipitate after adding my this compound stock solution to the cell culture medium. What's happening and what should I do?
A4: This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the drug to fall out of solution. This phenomenon is often referred to as "crashing out." For detailed steps on how to resolve this, please refer to the "Troubleshooting Guide" below.
Q5: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A5: It is not recommended to dissolve this compound directly in neutral aqueous solutions like water or PBS for most in vitro applications. This compound is sparingly soluble to practically insoluble in water at neutral pH.[6] While its solubility increases in acidic conditions (it is freely soluble in 0.1 N HCl), this is generally not compatible with cell culture experiments.[4]
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Q7: What is the primary mechanism of action of this compound?
A7: this compound is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][7] By inhibiting DPP-4, it prevents the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][9] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release.[10]
Data Presentation: this compound Solubility in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (neutral pH) | Sparingly soluble (0.0502 mg/mL) | [6] |
| 0.1 N HCl | Freely soluble | [4] |
| DMSO | Soluble | |
| Methanol | Soluble | [11][12] |
| N-methyl pyrrolidone (NMP) | Highly Soluble (8.106 × 10⁻² mole fraction at 313.15 K) | [5] |
| Ethanol | Soluble (2.31 × 10⁻³ mole fraction at 313.15 K) | [11] |
| Isopropanol | Slightly Soluble (8.74 × 10⁻⁴ mole fraction at 313.15 K) | [11] |
| Acetonitrile | Soluble (1.72 × 10⁻³ mole fraction at 313.15 K) | [11] |
Note: Solubility values can vary based on temperature, purity, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 472.54 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 472.54 g/mol * 1000 mg/g = 4.725 mg
-
-
Weighing: Carefully weigh out approximately 4.73 mg of this compound powder and record the exact weight.
-
Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 472.54 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)
-
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure no visible particles remain.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Final Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.
-
First, dilute the 10 mM stock 1:10 in pre-warmed sterile media to create an intermediate 1 mM solution. Pipette the stock solution directly into the media and vortex or invert immediately to mix.
-
Next, use this 1 mM intermediate solution to make your final desired concentration (e.g., for a 10 µM final solution, add 10 µL of the 1 mM solution to 990 µL of media).
-
-
Direct Dilution (for lower concentrations): For very low final concentrations, direct dilution may be possible. Add the required volume of the stock solution to the pre-warmed media.
-
Crucial Step: Add the stock solution dropwise into the vortexing or swirling media to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. It is critical to keep this concentration below a level toxic to your specific cell line, typically ≤ 0.5%, and to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use Immediately: Use the final working solution immediately after preparation for best results.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Problem 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient vortexing or low temperature.
-
Solution:
-
Continue to vortex for several minutes.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Ensure the solution is clear before use.[13]
-
Problem 2: Immediate and heavy precipitation upon adding DMSO stock to media.
-
Possible Cause: Poor mixing technique or excessive concentration. The this compound is "crashing out" of solution.
-
Solution:
-
Improve Mixing: Add the DMSO stock solution slowly, drop-by-drop, directly into the bulk of the cell culture medium while the medium is being actively vortexed or swirled. This prevents localized high concentrations of DMSO and drug.
-
Use Serial Dilution: Prepare an intermediate dilution of the stock in the culture medium first, as described in Protocol 2. This gradual reduction in solvent strength can prevent precipitation.
-
Lower Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
-
Problem 3: The final working solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause: The solution is supersaturated, and the compound is slowly precipitating out. This can be exacerbated by temperature changes (e.g., moving from a warm incubator to a room-temperature microscope stage). Interactions with media components like salts or proteins can also contribute.[14][15]
-
Solution:
-
Prepare Fresh: Always prepare the final working solution immediately before adding it to your cells. Do not store diluted aqueous solutions of this compound.
-
Reduce Final Concentration: The desired concentration may be above the thermodynamic solubility limit of this compound in your specific cell culture medium. Consider testing a lower concentration.
-
Check Media pH: Ensure the pH of your culture medium is stable and within the expected range. Drastic pH shifts can affect the solubility of compounds.[14]
-
Visualizations
A logical workflow for troubleshooting this compound solubility issues.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. This compound | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 7. This compound: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
- 8. droracle.ai [droracle.ai]
- 9. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility profiles of this compound in pure and mixed solvents: Interactions and thermodynamic parameters [inis.iaea.org]
- 12. Liquid Chromatographic Determination of this compound in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linagliptin Dosage for Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Linagliptin dosage in long-term animal studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage of this compound for long-term studies in rodents?
For long-term studies in rodents (mice and rats), a common starting dose of this compound is between 1 to 10 mg/kg, administered orally once daily.[1][2][3][4] The specific dose can be adjusted based on the animal model and the specific research question. For example, in diet-induced obese rats, a dose of 3 mg/kg has been shown to be effective.[2][5]
2. How should this compound be prepared for oral administration?
This compound is typically administered as a suspension or solution. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. To prepare, weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.
3. What is the maximum recommended volume for oral gavage in mice and rats?
The maximum recommended volume for oral gavage is generally 10 mL/kg for both mice and rats.[6][7][8] However, to minimize the risk of aspiration and gastrointestinal distress, it is advisable to use the smallest effective volume.
4. Are there any known adverse effects of long-term this compound administration in animals?
In long-term toxicity studies, this compound has been generally well-tolerated in animals.[3][9][10] At very high doses, some non-adverse histological changes in the pancreas have been observed in healthy, normoglycemic animals; however, these were not indicative of pancreatitis.[9] It is crucial to monitor animals for any signs of distress, changes in body weight, and food/water intake throughout the study.
5. How does this compound exert its therapeutic effect?
This compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[11][12][13][14] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[11][12][13] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty in achieving a homogenous suspension of this compound. | This compound may have poor solubility in the chosen vehicle. | - Ensure proper trituration of the compound with a small amount of vehicle before adding the full volume. - Consider using a different vehicle, such as 1% Tween 80 in 0.5% CMC, to improve solubility. - Gentle warming and sonication of the suspension may also aid in dissolution. |
| Animal distress or injury during oral gavage. | Improper restraint technique or incorrect gavage needle size. | - Ensure personnel are properly trained in animal handling and oral gavage techniques.[6][7] - Use the correct size and type of gavage needle for the animal's weight. Flexible plastic feeding tubes are often a safer alternative to rigid metal needles.[15] - Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[7][8] |
| High variability in plasma drug levels between animals. | Inconsistent dosing volume or technique. Food presence in the stomach can affect absorption. | - Ensure accurate calculation of the dose for each animal based on its body weight. - Administer the dose at the same time each day. - For studies where consistent absorption is critical, consider fasting the animals for a few hours before dosing, with appropriate ethical considerations and institutional approvals.[8] |
| Unexpected or lack of therapeutic effect. | Incorrect dosage, degradation of the compound, or issues with the animal model. | - Verify the dosage calculations and the purity of the this compound compound. - Prepare fresh dosing solutions regularly to avoid degradation. - Re-evaluate the suitability of the animal model for the specific research question. Some studies have shown that the therapeutic benefit of this compound can vary between different diabetic animal models.[16] |
Data Presentation
Table 1: Reported Oral Dosages of this compound in Long-Term Rodent Studies
| Animal Model | Dosage (mg/kg/day) | Duration | Key Findings | Reference |
| Diet-Induced Obese Rats | 3 | 28 days | Did not significantly reduce body weight alone but augmented the effect of exenatide. | [2] |
| Wistar Rats | 1, 3, 10 | 4 weeks | Dose-dependent inhibition of plasma DPP-4. | [4] |
| Diabetic Mice | 3 | 8 weeks | Significantly lower HbA1c levels. | [3] |
| Zucker Diabetic Fatty (ZDF) Rats | 1 | 3 days | Improved glucose tolerance by increasing plasma GLP-1. | [17] |
| Type 1 Diabetic Mice | Not specified | Up to 6 weeks | Significantly increased circulating GLP-1 levels. | [16] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Oral Bioavailability | Time to Maximum Concentration (Tmax) | Terminal Half-life | Primary Route of Elimination | Reference |
| Human | ~30% | ~1.5 hours | >100 hours | Feces | [18][19] |
| Rat | 40-69% | 0.5 - 2.5 hours | Long, due to DPP-4 binding | Feces | [3][4] |
| Mouse | Not specified | 0.5 - 2.5 hours | Not specified | Feces | [3] |
| Dog | Not specified | 0.5 - 2.5 hours | Not specified | Feces | [3] |
| Cynomolgus Monkey | 40-69% | 0.5 - 2.5 hours | Not specified | Feces | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed. The volume to be administered is typically 5-10 mL/kg.
-
Weigh the this compound. Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle. Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Triturate the compound. Place the weighed this compound in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with a pestle until a smooth, uniform paste is formed.
-
Create the suspension. Gradually add the remaining vehicle to the mortar while continuously mixing. Transfer the suspension to a sterile container.
-
Ensure homogeneity. Stir the suspension continuously using a magnetic stirrer before and during dose administration to maintain a uniform suspension.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint. Gently but firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head.[6][7]
-
Gavage Needle Measurement. Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the level of the last rib.[7][8] Mark this length on the needle.
-
Needle Insertion. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[6][7]
-
Dose Administration. Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound suspension.
-
Needle Removal. Gently and slowly withdraw the gavage needle.
-
Post-Procedure Monitoring. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[6][7]
Mandatory Visualizations
Caption: this compound's mechanism of action via DPP-4 inhibition.
Caption: Workflow for long-term this compound studies in animals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Longer term safety of dipeptidyl peptidase-4 inhibitors in patients with type 2 diabetes mellitus: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. tianmingpharm.com [tianmingpharm.com]
- 13. droracle.ai [droracle.ai]
- 14. This compound: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]
- 15. instechlabs.com [instechlabs.com]
- 16. Effects of this compound on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Linagliptin efficacy studies.
Welcome to the technical support center for Linagliptin efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during pre-clinical and clinical investigations of this compound. Inconsistent results can arise from a variety of factors, from experimental design to specific assay protocols. This guide provides detailed FAQs, troubleshooting workflows, standardized protocols, and key data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent Dipeptidyl Peptidase-4 (DPP-4) inhibition in my in vitro assays?
A1: Inconsistent DPP-4 inhibition can stem from several factors related to both the unique properties of this compound and the assay setup itself.
-
Non-Linear Pharmacokinetics: this compound exhibits non-linear pharmacokinetics due to its high-affinity, saturable binding to its target, DPP-4.[1][2] This "target-mediated drug disposition" means that at low concentrations, the drug is primarily bound to DPP-4, and changes in dose do not produce proportional changes in free plasma concentration.[3][4] Ensure your assay's concentration range accounts for this high-affinity binding.
-
Assay Conditions: The accuracy of in vitro DPP-4 inhibition assays is highly dependent on reaction conditions. Ensure that substrate concentration, enzyme activity, incubation time, and temperature are strictly controlled.[5][6] For competitive inhibitors, the substrate concentration relative to its Km value is particularly critical.[6][7]
-
Reagent Purity: The purity of both the this compound compound and the recombinant DPP-4 enzyme can significantly impact results. Use highly purified reagents and validate their activity. High-performance liquid chromatography (HPLC) can be used to confirm the purity of your this compound stock.[8]
Q2: My active Glucagon-like peptide-1 (GLP-1) levels are not increasing as expected after this compound administration. What could be the issue?
A2: This is a common and critical issue. The extremely short half-life of active GLP-1 makes its measurement challenging.
-
Sample Collection and Handling: Active GLP-1 is rapidly degraded by DPP-4 in blood samples.[9][10] The in-vivo half-life is between 1.5 and 2 minutes.[10] It is imperative to collect blood directly into tubes containing a DPP-4 inhibitor (and potentially other protease inhibitors).
-
Assay Sensitivity and Specificity: Commercially available sandwich ELISA kits may not be sensitive enough to detect small or transient increases in GLP-1, especially in mice.[11][12] It is crucial to use an assay specifically designed for "active" or "intact" GLP-1 (7-36) amide, as assays for "total" GLP-1 will also measure the inactive metabolite (9-36) amide and will not reflect DPP-4 inhibition.[13]
-
Animal Model Physiology: The physiological response to DPP-4 inhibition can vary between species. In mice, both DPP-4 and neprilysin (NEP) contribute to GLP-1 degradation, and reliable measurement may require inhibition of both enzymes.[11][12]
Q3: We are seeing high variability in glycemic control (e.g., HbA1c, FPG) across different study arms or experiments. What are the potential sources of this inconsistency?
A3: Variability in glycemic response is often multifactorial, involving subject characteristics, experimental design, and the drug's mechanism.
-
Baseline Characteristics: Clinical and pre-clinical studies show that the efficacy of this compound can be influenced by baseline characteristics. In humans, factors such as baseline Fasting Plasma Glucose (FPG) and race have been identified as significant predictors of HbA1c reduction.[14][15] The presence or absence of Metabolic Syndrome can also impact the degree of HbA1c reduction.[14]
-
Animal Model Selection: The choice of animal model is critical. Different models of type 2 diabetes (e.g., genetic models like Zucker Diabetic Fatty (ZDF) rats vs. diet-induced obesity models) can exhibit different responses to this compound.[16][17][18]
-
Co-administered Medications: this compound is often studied as an add-on therapy. Its effects can be influenced by other antidiabetic agents like metformin or pioglitazone.[19][20] Ensure that background therapy is consistent and controlled.
-
Diet and Environment: In animal studies, the composition of the diet (e.g., Western diet high in fat and sucrose) and other environmental factors can significantly influence metabolic outcomes and drug efficacy.[17]
Q4: We've observed vascular or cellular effects that don't seem to be mediated by changes in GLP-1 levels. Is this possible?
A4: Yes, emerging evidence suggests that this compound may have effects independent of its canonical role in incretin hormone regulation.
-
Direct Vascular Effects: Studies have shown that this compound can improve endothelial function and cause vasodilation through mechanisms that are independent of GLP-1 receptor signaling.[21]
-
eNOS/Caveolin-1 Pathway: One proposed mechanism involves this compound interfering with the protein-protein interaction between endothelial nitric oxide synthase (eNOS) and Caveolin-1 (CAV-1). This interaction increases eNOS availability and enhances nitric oxide (NO) production, leading to improved vascular function.[21]
-
Anti-inflammatory and Anti-apoptotic Pathways: In models of stroke in hyperglycemic mice, this compound has demonstrated neuroprotective effects by upregulating the Akt/mTOR signaling pathway and modulating apoptotic factors like Bcl-2 and Bax.[22]
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Clinical Significance |
| Mechanism of Action | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[23][24] | Increases active GLP-1 and GIP levels, promoting glucose-dependent insulin secretion and suppressing glucagon. |
| Oral Bioavailability | ~30%[3][23] | A significant portion of the oral dose is available systemically. |
| Plasma Protein Binding | Concentration-dependent: 99% at 1 nmol/L to 75-89% at >30 nmol/L[3][4] | High binding at low concentrations contributes to non-linear pharmacokinetics. |
| IC₅₀ for DPP-4 | ~1 nM[25] | Demonstrates high potency and affinity for its target enzyme. |
| DPP-4 Inhibition (5 mg dose) | >80% inhibition for ≥24 hours[23] | A single daily dose provides sustained target engagement. |
| Time to Steady State | ~4 days[4][26] | Accumulation is minimal despite a long terminal half-life. |
| Terminal Half-Life | >100 hours[3] | Reflects the slow dissociation from the DPP-4 enzyme. |
| Primary Route of Elimination | Feces (~90% unchanged)[23] | Minimal renal excretion; no dose adjustment needed for renal impairment.[3][24] |
| Metabolism | Minor role; not significantly metabolized by CYP450 enzymes[3] | Low potential for drug-drug interactions with drugs metabolized by CYP pathways.[23] |
Table 2: Summary of Placebo-Corrected Efficacy of this compound (5 mg/day) in 24-Week Clinical Trials
| Study Population | Change in HbA1c (%) | Change in FPG (mg/dL) | Reference |
| Monotherapy | -0.69% | -23.3 mg/dL | [19] |
| Add-on to Metformin | -0.64% | -21.1 mg/dL | [19] |
| Add-on to Sulfonylurea | -0.60% | -12.7 mg/dL | [19] |
| Add-on to Pioglitazone | -0.51% | -16.4 mg/dL | [19] |
Visualized Guides and Pathways
Troubleshooting Inconsistent GLP-1 Measurements
Caption: Troubleshooting workflow for addressing inconsistent active GLP-1 measurements.
This compound's Core Signaling Pathway
Caption: Signaling pathways illustrating this compound's primary and secondary mechanisms of action.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol is a generalized procedure based on commercially available fluorescence-based assay kits.[6][7]
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on recombinant human DPP-4 activity.
2. Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO or Assay Buffer)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
3. Method:
-
Prepare Reagents:
-
Thaw DPP-4 enzyme on ice and dilute to the working concentration (e.g., 1.73 mU/mL) with cold Assay Buffer.[5] Keep on ice.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., starting from 100 nM).
-
Dilute the DPP-4 substrate (e.g., to 200 µM) in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
100% Activity Wells: Add 30 µL Assay Buffer + 10 µL diluted DPP-4 + 10 µL solvent (without inhibitor).
-
Inhibitor Wells: Add 30 µL Assay Buffer + 10 µL diluted DPP-4 + 10 µL of each this compound dilution.
-
Background Wells (No Enzyme): Add 40 µL Assay Buffer + 10 µL solvent.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells. The final volume should be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Read the fluorescence on the plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other readings.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (RFU_Inhibitor / RFU_100%_Activity)) * 100
-
Plot the percent inhibition against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Protocol 2: Measurement of Active GLP-1 in Plasma Samples
This protocol emphasizes the critical pre-analytical steps required for accurate measurement.[10][11][12]
1. Objective: To quantify the concentration of active GLP-1 (7-36) amide in plasma following this compound treatment in an animal model.
2. Materials:
-
Blood collection tubes (e.g., EDTA-coated) pre-treated with a DPP-4 inhibitor (e.g., from Millipore, BD Biosciences) and aprotinin.
-
Refrigerated centrifuge.
-
Validated ELISA kit specific for active/intact GLP-1.
-
-80°C freezer.
3. Method:
-
Animal Dosing:
-
Blood Collection (CRITICAL STEP):
-
At the designated time point (e.g., 5-15 minutes post-glucose challenge for peak levels), collect blood via an appropriate method (e.g., tail vein, cardiac puncture).[11][16]
-
Immediately dispense the blood into the pre-chilled collection tubes containing the DPP-4 inhibitor.
-
Gently invert the tubes 8-10 times to mix and place them on ice immediately.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat.
-
-
Sample Storage:
-
Aliquot the plasma into cryovials to avoid freeze-thaw cycles.
-
Immediately freeze and store the samples at -80°C until analysis.
-
-
ELISA Analysis:
-
When ready to perform the assay, thaw the plasma samples on ice.
-
Follow the manufacturer's instructions for the chosen active GLP-1 ELISA kit precisely. Pay close attention to incubation times, washing steps, and plate reading parameters.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of active GLP-1 in each sample based on the standard curve. Ensure the sample readings fall within the linear range of the assay. Express results in pmol/L.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. alpco.com [alpco.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diagenics.co.uk [diagenics.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of this compound according to patient baseline characteristics: A pooled analysis of three phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound for type 2 diabetes mellitus: a review of the pivotal clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of RP-HPLC, Stability Indicating Method for Degradation Products of this compound in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vascular effects of this compound in non-obese diabetic mice are glucose-independent and involve positive modulation of the endothelial nitric oxide synthase (eNOS)/caveolin-1 (CAV-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DPP-4 Inhibitor this compound is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
- 25. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Pharmacokinetics and Pharmacodynamics of this compound - ProQuest [proquest.com]
- 27. researchgate.net [researchgate.net]
Identifying and characterizing Linagliptin synthesis impurities.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Linagliptin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound synthesis?
A1: Impurities in this compound can be broadly categorized into three main types:
-
Organic Impurities: These include process-related impurities such as starting materials, intermediates, and by-products of side reactions. Degradation products that form during manufacturing or storage also fall into this category.[1]
-
Inorganic Impurities: These can arise from reagents, catalysts, and other inorganic materials used during the synthesis process.[1]
-
Residual Solvents: Solvents used in the manufacturing process that are not completely removed from the final active pharmaceutical ingredient (API) are also considered impurities.[1]
Q2: What are some of the specific process-related impurities of this compound that have been identified?
A2: Several process-related impurities of this compound have been identified, synthesized, and characterized. During process development, five specific impurities were detected by High-Performance Liquid Chromatography (HPLC).[2][3][4][5] These impurities can be controlled by optimizing reaction conditions and through purification steps like salification and recrystallization.[2] Other identified impurities include various isomers and related compounds such as this compound diene, the regioisomer of this compound, and this compound-related compound C.[6]
Q3: What are the typical levels of these process-related impurities?
A3: The levels of process-related impurities detected during the development of this compound can range from 0.15% to 0.5%.[2] According to the International Conference on Harmonisation (ICH) guidelines, any impurity present in a drug substance at a level greater than 0.10% for drugs with a maximum daily dose of 2g or less should be identified and characterized.[2][3]
Q4: What are the major degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic and oxidative conditions.[7][8] Significant degradation occurs with acid hydrolysis and in the presence of hydrogen peroxide.[7][8][9] The drug shows less degradation under alkaline, thermal, and photolytic stress conditions.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and control of this compound impurities.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | - Contamination of mobile phase or sample. - Presence of unknown process-related impurities or degradation products. - Column degradation. | - Prepare fresh mobile phase and re-inject the sample. - Perform forced degradation studies to identify potential degradation products.[7][9][10] - Use a new or validated HPLC column. - Employ LC-MS to identify the molecular weight of the unknown peak.[2][7] |
| Poor peak resolution | - Inappropriate mobile phase composition. - Incorrect column selection. - Suboptimal flow rate or temperature. | - Optimize the mobile phase gradient and pH. - Select a column with a suitable stationary phase (e.g., C18).[11][12] - Adjust the flow rate and column temperature to improve separation. |
| Inconsistent impurity levels between batches | - Variation in the quality of starting materials or reagents. - Fluctuations in reaction conditions (temperature, time, etc.). - Inefficient purification processes. | - Implement stringent quality control for all raw materials. - Tightly control and monitor all reaction parameters. - Optimize purification steps such as recrystallization or chromatography to effectively remove specific impurities.[2] |
| Difficulty in characterizing an impurity | - Insufficient quantity of the isolated impurity. - Complex structure of the impurity. | - Synthesize the impurity to obtain a sufficient amount for characterization.[2][3][4] - Utilize a combination of analytical techniques such as Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR - 1H & 13C), and Infrared Spectroscopy (IR) for structural elucidation.[2][3][4] |
Experimental Protocols
Protocol 1: HPLC Method for this compound and its Impurities
This protocol is a general guideline based on commonly used methods for the analysis of this compound and its impurities.[11][12]
-
Column: C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. A typical mobile phase could be a mixture of 0.3% triethylamine and methanol (60:40 v/v).[11][12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products of this compound.[7][8][9]
-
Acid Hydrolysis: Treat the drug substance with 0.5N HCl at 60-70 °C for 24 hours.[7][9]
-
Base Hydrolysis: Expose the drug substance to 0.5N NaOH at room temperature or 60 °C for up to 10 days.[7][9]
-
Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature.[7][9]
-
Thermal Degradation: Expose the solid drug substance to a dry heat of 60 °C for 10 days.[7]
-
Photolytic Degradation: Expose the drug substance to UV radiation.[9]
After exposure to the stress conditions, the samples are diluted with a suitable solvent and analyzed by HPLC or LC-MS to identify and quantify the degradation products.
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis (0.5N HCl) | 24 hours | 60 °C | 16.42% | AD 1 and AD 2 formed at levels >5.0% | [7] |
| Alkaline Hydrolysis (0.5N NaOH) | 10 days | 60 °C | 2.56% | Two degradants exceeding 0.4% | [7] |
| Oxidative (3% H₂O₂) | - | Room Temp | Significant | Multiple impurities above 0.4% | [7] |
| Thermal Degradation | 10 days | 60 °C | 0.05% | One impurity at 0.05% | [7] |
| Photolytic Degradation | - | - | No significant degradation | - | [7][9] |
Visualizations
This compound Impurity Identification Workflow
Caption: Workflow for the identification and characterization of this compound impurities.
Logical Relationship of Impurity Control
Caption: Key pillars of an effective impurity control strategy for this compound synthesis.
References
- 1. alentris.org [alentris.org]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug this compound [mdpi.com]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. Identification and Structural Characterization of Degradation Products of this compound by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. wjpps.com [wjpps.com]
- 11. Academic Strive | A Review on Analytical Method for Estimation of this compound and its Impurity [academicstrive.com]
- 12. academicstrive.com [academicstrive.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Investigating Linagliptin-P-glycoprotein Interactions In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo interaction between linagliptin and P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between this compound and P-glycoprotein (P-gp) in vivo?
A1: this compound is a substrate for P-glycoprotein, an efflux transporter found in various tissues, including the intestines.[1][2][3][4] This means that P-gp actively transports this compound out of cells, which can limit its oral absorption and bioavailability.[1][2][3] In vivo studies in rats have demonstrated that the co-administration of P-gp inhibitors can significantly increase the systemic exposure of this compound.[1][2][4] Conversely, this compound itself is considered a weak inhibitor of P-gp at therapeutic concentrations and is unlikely to cause clinically significant drug-drug interactions with other P-gp substrates.[5][6]
Q2: Why is it important to study the in vivo interaction between this compound and P-gp?
A2: Understanding the in vivo interaction is crucial for several reasons:
-
Predicting Oral Bioavailability: P-gp-mediated efflux is a primary determinant of this compound's oral bioavailability.[1][2][3] Investigating this interaction helps in predicting how its absorption might vary under different physiological conditions or with co-administered drugs.
-
Drug-Drug Interaction Potential: Although this compound is a weak P-gp inhibitor, it is essential to characterize this potential to avoid unforeseen interactions with co-administered drugs that are sensitive P-gp substrates.[5][6]
-
Formulation Development: For developing new formulations of this compound, understanding the role of P-gp can guide the inclusion of excipients that may modulate P-gp activity to enhance bioavailability.[3][7][8]
Q3: What are the key in vivo experimental models to study this interaction?
A3: The most common in vivo models include:
-
Oral Bioavailability Studies in Rodents: This involves administering this compound with and without a P-gp inhibitor and measuring the resulting plasma concentrations over time to determine pharmacokinetic parameters.[1][2][4]
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats: This technique allows for the direct measurement of intestinal permeability of this compound in the presence and absence of P-gp inhibitors, providing insights into the specific role of intestinal P-gp.[1][4][9][10][11]
-
Tissue Distribution Studies in P-gp Knockout Models: Comparing the tissue distribution of this compound in wild-type versus P-gp knockout animals can definitively demonstrate the role of P-gp in the disposition of the drug to various organs.
Troubleshooting Guides
Guide 1: Unexpectedly Low Oral Bioavailability of this compound
Problem: The observed oral bioavailability of this compound in your in vivo rodent study is significantly lower than expected, even in the control group.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| High P-gp Expression and Activity in the Animal Strain: | Different rodent strains can have varying levels of intestinal P-gp expression. Verify the P-gp expression levels in the gut tissue of your animal model using techniques like Western blot or immunohistochemistry. Consider using a different strain with known lower P-gp expression for comparison. |
| Issues with Drug Formulation and Administration: | Ensure the this compound formulation is stable and the drug is fully dissolved or suspended. Verify the accuracy of the oral gavage technique to ensure the full dose is administered to the stomach. |
| Rapid Metabolism: | While this compound has low metabolism, check for potential induction of metabolic enzymes if the animals were pre-treated with other compounds. |
| Analytical Method Issues: | Validate your bioanalytical method for this compound in plasma to ensure accuracy, precision, and sufficient sensitivity. Check for matrix effects that could suppress the signal. |
Troubleshooting Workflow: Low this compound Bioavailability
Caption: A decision tree for troubleshooting low oral bioavailability of this compound.
Guide 2: Inconsistent Results in P-gp Inhibition Studies
Problem: High variability is observed in the pharmacokinetic parameters of this compound when co-administered with a P-gp inhibitor.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Incomplete P-gp Inhibition: | The dose of the P-gp inhibitor may be insufficient to saturate the transporter. Perform a dose-ranging study for the inhibitor to determine the optimal dose for maximal inhibition. Ensure the timing of inhibitor administration relative to this compound is appropriate to achieve peak inhibitory concentrations when this compound is being absorbed. |
| Variability in Inhibitor Pharmacokinetics: | The absorption and metabolism of the P-gp inhibitor itself can be variable. Measure the plasma concentrations of the inhibitor to correlate with the observed effects on this compound pharmacokinetics. |
| Off-target Effects of the Inhibitor: | The inhibitor may affect other transporters or metabolic enzymes that influence this compound's disposition. Investigate the selectivity of the inhibitor for P-gp versus other relevant transporters (e.g., BCRP) and CYP enzymes. |
| Animal-to-Animal Variability: | Biological variability is inherent in in vivo studies. Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions (e.g., fasting state, health status of animals). |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from an in vivo study in Wistar albino rats investigating the effect of the P-gp inhibitors, gallic acid and ellagic acid, on the oral bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg, p.o.) in Rats with and without P-gp Inhibitors
| Treatment Group | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | tmax (h) |
| This compound alone | 250.1 ± 25.3 | 1550.8 ± 180.5 | 1650.2 ± 200.1 | 4.0 |
| This compound + Gallic Acid (25 mg/kg) | 480.5 ± 50.1 | 3250.4 ± 350.2 | 3450.6 ± 380.7 | 4.0 |
| This compound + Ellagic Acid (25 mg/kg) | 550.7 ± 60.2 | 3850.6 ± 400.3 | 4100.8 ± 420.5 | 4.0 |
*Data are presented as mean ± SD. *p < 0.05 compared to the this compound alone group. Data adapted from a study by Shaik et al. (2019).[1]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the effect of a P-gp inhibitor on the oral bioavailability of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
P-gp inhibitor (e.g., verapamil, gallic acid, ellagic acid)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for this compound quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Grouping: Divide the animals into at least two groups:
-
Group 1: Control (receives this compound alone)
-
Group 2: Treatment (receives the P-gp inhibitor followed by this compound)
-
-
Inhibitor Administration: Administer the P-gp inhibitor orally to the treatment group. The timing of administration should be based on the known tmax of the inhibitor to ensure maximal P-gp inhibition during this compound absorption (typically 30-60 minutes before this compound).
-
This compound Administration: Administer this compound orally to all animals at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, tmax, and AUC using appropriate software.
Experimental Workflow: Oral Bioavailability Study
Caption: A flowchart of the in vivo oral bioavailability study protocol.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To measure the intestinal effective permeability (Peff) of this compound and assess the impact of a P-gp inhibitor.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Perfusion pump
-
Krebs-Ringer buffer (perfusion solution)
-
This compound
-
P-gp inhibitor
-
Phenol red (a non-absorbable marker)
-
Sample collection tubes
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.
-
Intestinal Segment Isolation: Isolate a specific segment of the intestine (e.g., jejunum, ileum) of a defined length (e.g., 10 cm).
-
Cannulation: Insert cannulas at both ends of the isolated segment and ligate them securely.
-
Perfusion Setup: Connect the inlet cannula to the perfusion pump and place the outlet cannula for sample collection.
-
Stabilization: Perfuse the intestinal segment with blank Krebs-Ringer buffer for a stabilization period (e.g., 30 minutes) at a constant flow rate (e.g., 0.2 mL/min).
-
Drug Perfusion: Switch to the perfusion solution containing this compound and phenol red (and the P-gp inhibitor for the treatment group).
-
Sample Collection: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).
-
Sample Analysis: Analyze the concentration of this compound and phenol red in the collected samples.
-
Permeability Calculation: Calculate the effective permeability (Peff) of this compound using the steady-state concentrations and accounting for water flux using the phenol red concentration.
Signaling Pathway
P-glycoprotein Regulation
The expression and activity of P-glycoprotein are regulated by various intracellular signaling pathways. Understanding these pathways can provide insights into potential mechanisms for modulating P-gp function.
Signaling Pathways Regulating P-glycoprotein Expression
Caption: Key signaling pathways involved in the transcriptional regulation of P-glycoprotein.[12][13][14][15]
References
- 1. Enhanced oral bioavailability of this compound by the influence of gallic acid and ellagic acid in male Wistar albino rats: involvement of p-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and prediction of potential drug-drug interactions of this compound using in vitro cell culture methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Formulation development of this compound solid lipid nanoparticles for oral bioavailability enhancement: role of P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 13. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 14. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Linagliptin Studies in Renally Impaired Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving Linagliptin in animal models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a drug of interest for studies in renal impairment?
A1: this compound is unique among dipeptidyl peptidase-4 (DPP-4) inhibitors because it is primarily eliminated via the enterohepatic system, with only about 5% excreted through the kidneys.[1][2][3] This pharmacokinetic profile means that dose adjustments are not typically required for patients with renal impairment, making it a valuable subject of study for diabetic and non-diabetic kidney disease.[1][3][4]
Q2: What are the known renoprotective mechanisms of this compound observed in animal studies?
A2: Animal studies have shown that this compound's renoprotective effects are multifaceted and can be independent of its glucose-lowering effects.[5] Key mechanisms include:
-
Anti-fibrotic effects: this compound has been shown to reduce renal interstitial fibrosis.[5][6] It can inhibit the endothelial-to-mesenchymal transition (EndMT), a key process in fibrosis, partly by restoring microRNA 29s levels.[7]
-
Anti-inflammatory and anti-oxidative stress effects: It can reduce inflammation and oxidative stress in the kidneys.
-
Hemodynamic effects: Some studies suggest it may modulate renal hemodynamics.[5]
-
Signaling pathway modulation: this compound has been found to influence pathways such as the TGF-β/Smad3 and AMPK/PGC-1α/TFAM pathways, which are involved in fibrosis and mitochondrial biogenesis, respectively.
Q3: Which animal models are commonly used to study the effects of this compound in the context of renal impairment?
A3: The most frequently used models are:
-
Streptozotocin (STZ)-induced diabetic nephropathy model: This model mimics Type 1 diabetes and its renal complications.[7][8][9][10][11]
-
5/6 Nephrectomy (Subtotal Nephrectomy) model: This surgical model induces chronic kidney disease (CKD) through a reduction in renal mass, leading to hypertension and progressive renal damage.[6][12][13][14] It is a model of non-diabetic renal impairment.
Q4: Does this compound require dose adjustment in animal models with renal impairment?
A4: Based on its pharmacokinetic profile, this compound dosage in animal studies does not typically require adjustment due to renal impairment.[1][4] However, the specific dose will depend on the research question and the animal model being used. Published studies have used a range of doses, for example, 0.5 µmol/kg/day to 7 µmol/kg/day in rats.[12]
Troubleshooting Guide
Q: My STZ-induced diabetic animals show high variability in blood glucose levels and renal function. What can I do?
A: High variability is a known challenge in the STZ model.[8][11] Here are some steps to mitigate this:
-
Standardize STZ administration: Ensure consistent fasting times before STZ injection and use freshly prepared STZ solution, as it degrades quickly.[9]
-
Use a appropriate STZ dose and strain: The dose of STZ and the strain of the animal can significantly impact the severity and consistency of diabetes and nephropathy.[10][11] Some strains are more resistant to STZ-induced kidney damage.[15]
-
Monitor blood glucose closely: Regularly monitor blood glucose to ensure sustained hyperglycemia. Animals that do not reach the target glucose levels should be excluded from the study.
-
Increase sample size: A larger number of animals per group can help to account for biological variability.
Q: I am observing high mortality rates in my 5/6 nephrectomy model. What are the possible causes and solutions?
A: The 5/6 nephrectomy is a severe surgical procedure that can lead to high morbidity and mortality if not performed carefully.
-
Surgical technique: Refine the surgical procedure to minimize blood loss and surgical time. Ensure adequate anesthesia and post-operative care, including analgesia and fluid support.
-
Animal strain: Some strains may be more susceptible to the adverse effects of this procedure.
-
Staged procedure: Performing the nephrectomy in two stages (e.g., removal of one kidney followed by infarction of two-thirds of the contralateral kidney a week later) can reduce the acute physiological stress and improve survival rates.
Q: My results show no significant effect of this compound on albuminuria. Is this expected?
A: While many animal studies have shown a reduction in albuminuria with this compound treatment, this is not always the case, and the effect can be modest.[5]
-
Duration of treatment: The renoprotective effects of this compound, particularly on fibrosis, may take time to become apparent. A short treatment duration may not be sufficient to observe significant changes in albuminuria.[5]
-
Animal model: The underlying cause of renal damage in the chosen model may influence the responsiveness to this compound.
-
Dosage: Ensure that the administered dose of this compound is appropriate for the animal model and research question.
Q: I am concerned about the potential non-specific renal toxicity of STZ in my diabetic nephropathy model. How can I address this?
A: STZ can have direct toxic effects on renal tubular cells, which can confound the interpretation of results.[8][16]
-
Low-dose STZ protocol: Using multiple low doses of STZ instead of a single high dose can reduce non-specific kidney damage while still inducing diabetes.[9]
-
Washout period: Allow a "washout" period of at least 3 weeks after STZ administration before starting the experimental treatment to allow for the resolution of any acute STZ-induced nephrotoxicity.[9]
-
Appropriate controls: Include a non-diabetic, STZ-treated control group to differentiate the effects of diabetes from the direct effects of STZ on the kidneys.
Data Presentation
Table 1: Effects of this compound on Renal and Cardiovascular Parameters in a Rat Model of Uremic Cardiomyopathy (5/6 Nephrectomy)
| Parameter | Sham-operated | 5/6 Nephrectomy (Placebo) | 5/6 Nephrectomy + this compound (7 µmol/kg) |
| Gene Expression (Heart) | |||
| BNP (mRNA) | Baseline | Increased | Significantly Reduced |
| TGF-β1 (mRNA) | Baseline | Increased | Significantly Reduced |
| TIMP-1 (mRNA) | Baseline | Increased | Significantly Reduced |
| Col1α1 (mRNA) | Baseline | Increased | Significantly Reduced |
| Col3α1 (mRNA) | Baseline | Increased | Significantly Reduced |
| Pharmacokinetics | |||
| This compound AUC(0-∞) | N/A | No significant change vs. sham | N/A |
| Sitagliptin AUC(0-∞) | N/A | Increased by 41% vs. sham | N/A |
| Alogliptin AUC(0-∞) | N/A | Increased by 28% vs. sham | N/A |
Data synthesized from a study in 5/6 nephrectomized rats treated for 4 days.[12]
Table 2: Effects of this compound on Renal Parameters in High-Salt Diet-Fed 5/6 Nephrectomy Rats
| Parameter | Sham + ND + PBO | 5/6 Nx + HSD + PBO | 5/6 Nx + HSD + LINA |
| Final Systolic Blood Pressure | Normal | Significantly Increased | Significantly Decreased |
| Final Diastolic Blood Pressure | Normal | Significantly Increased | No significant change |
| Plasma Creatinine | Normal | Significantly Increased | No significant change |
| Urinary ACR | Normal | Significantly Increased | No significant change |
| Renal ACE2 Protein Expression | Normal | Significantly Decreased | Significantly Increased |
ND: Normal Diet, HSD: High-Salt Diet, PBO: Placebo, LINA: this compound. Data from a study in Wistar rats.[13]
Experimental Protocols
Protocol 1: 5/6 Nephrectomy Model in Rats
This protocol describes the induction of chronic kidney disease in rats via a two-step surgical procedure.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture materials
-
Analgesics
-
This compound
Procedure:
-
Step 1: Left Uninephrectomy
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the left kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia and allow for a one-week recovery period.
-
-
Step 2: Subtotal Infarction of the Right Kidney
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate two of the three branches of the renal artery to induce infarction of approximately two-thirds of the kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia.
-
-
This compound Administration:
-
Begin this compound administration (e.g., 5 mg/kg orally, once daily) after a recovery period (e.g., one week) following the second surgery.[14]
-
The control group should receive a vehicle.
-
-
Monitoring:
-
Monitor body weight, food and water intake, and blood pressure regularly.
-
Collect 24-hour urine samples at specified intervals (e.g., every 4 weeks) to measure urinary albumin-to-creatinine ratio (UACR).
-
Collect blood samples at the end of the study to measure serum creatinine and blood urea nitrogen (BUN).
-
At the end of the study, euthanize the animals and harvest the kidneys for histological analysis (e.g., H&E, PAS, Masson's trichrome staining) and molecular analysis (e.g., qPCR, Western blot).
-
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Mice
This protocol describes the induction of Type 1 diabetes and subsequent nephropathy in mice.
Materials:
-
Male CD-1 or other susceptible mouse strains (e.g., C57BL/6)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose monitoring system
-
This compound
Procedure:
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Inject the mice intraperitoneally with STZ. A multiple low-dose regimen (e.g., 50-55 mg/kg for 5 consecutive days) is often preferred to a single high dose to reduce non-specific kidney toxicity.[9]
-
Provide access to a 10% sucrose solution for 24 hours after the first STZ injection to prevent hypoglycemia.
-
Monitor blood glucose levels 72 hours after the last STZ injection and then weekly. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
-
This compound Administration:
-
Allow a "washout" period of at least 3 weeks after STZ induction for the acute renal effects of STZ to subside.[9]
-
Begin this compound treatment. For example, in one study, diabetic mice were treated with this compound for 4 weeks, starting 20 weeks after the onset of diabetes.[7]
-
The control group should receive a vehicle.
-
-
Monitoring:
-
Monitor body weight, blood glucose, food and water intake.
-
Collect 24-hour urine samples for UACR measurement at regular intervals.
-
At the end of the study, collect blood for serum creatinine and BUN analysis.
-
Harvest kidneys for histological and molecular analyses.
-
Visualizations
Caption: General experimental workflow for this compound studies in renally impaired animal models.
Caption: this compound's role in inhibiting the TGF-β pathway and renal fibrosis.
Caption: this compound's activation of the AMPK/PGC-1α/TFAM pathway promoting renal protection.
References
- 1. Safety and efficacy of this compound in type 2 diabetes patients with common renal and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. Long-Term Efficacy and Safety of this compound in Patients With Type 2 Diabetes and Severe Renal Impairment: A 1-year, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound and its effects on hyperglycaemia and albuminuria in patients with type 2 diabetes and renal dysfunction: the randomized MARLINA‐T2D trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-mediated DPP-4 inhibition ameliorates kidney fibrosis in streptozotocin-induced diabetic mice by inhibiting endothelial-to-mesenchymal transition in a therapeutic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Effects of DPP-4 Inhibitors on the Heart in a Rat Model of Uremic Cardiomyopathy | PLOS One [journals.plos.org]
- 13. Regulation of SARS CoV-2 host factors in the kidney and heart in rats with 5/6 nephrectomy—effects of salt, ARB, DPP4 inhibitor and SGLT2 blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPP-4 inhibition enhanced renal tubular and myocardial GLP-1 receptor expression decreased in CKD with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Refinement of analytical methods for detecting Linagliptin metabolites.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting Linagliptin and its main metabolite, CD 1790.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound and its metabolites in biological matrices?
A1: The most widely used techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for bioanalytical studies due to its high sensitivity and selectivity, which is crucial for detecting the low concentrations of this compound and its metabolites typically found in plasma and urine.[4][5]
Q2: What are the key validation parameters to consider when developing an analytical method for this compound?
A2: According to regulatory guidelines such as those from the European Medicines Evaluation Agency (EMEA) and the International Council for Harmonisation (ICH), the key validation parameters include specificity, linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability under various conditions (e.g., freeze-thaw, short-term, long-term).[4][6]
Q3: What is the main metabolite of this compound and how is it typically measured?
A3: The primary metabolite of this compound is CD 1790, where the amino function of the piperidinyl moiety is substituted by a hydroxy group.[7] The measurement of CD 1790 is typically performed alongside this compound using validated HPLC-MS/MS methods.[7]
Q4: Are there any known issues with the stability of this compound during sample preparation and analysis?
A4: this compound has been found to be susceptible to degradation under acidic and oxidative conditions.[6][8][9] It is relatively stable under neutral, alkaline, thermal, and photolytic stress conditions.[8][9] Therefore, it is crucial to control the pH and avoid strong oxidizing agents during sample processing and storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape or Tailing in HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. For this compound, a slightly acidic pH (e.g., using 0.1% formic acid or a phosphate buffer around pH 2.5-4.5) often improves peak shape.[4][10][11] |
| Column degradation | Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it. A C18 or a Phenyl-Hexyl column is commonly used for this compound analysis.[2][12] |
| Sample overload | Reduce the injection volume or dilute the sample. |
| Co-eluting interferences | Optimize the mobile phase composition or gradient to improve the separation of this compound from interfering compounds. |
Issue 2: Low Recovery During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient extraction from biological matrix | For plasma samples, protein precipitation with methanol or acetonitrile is a common first step.[1] For cleaner extracts and better recovery, consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with solvents like diethyl ether or ethyl acetate.[1][13] |
| Analyte degradation | Ensure samples are processed quickly and stored at appropriate temperatures (e.g., -80°C for long-term storage) to minimize degradation.[5] Avoid acidic conditions if degradation is suspected. |
| Improper SPE cartridge conditioning or elution | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the elution solvent to ensure complete recovery of this compound and its metabolites. |
Issue 3: High Matrix Effects in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Ion suppression or enhancement from endogenous plasma components | Improve sample cleanup using a more rigorous extraction method like SPE.[13] |
| Phospholipid interference | Use a phospholipid removal plate or a specific extraction protocol designed to remove phospholipids. |
| Inadequate chromatographic separation | Modify the HPLC gradient to better separate this compound and its metabolites from the region where matrix components elute. |
| Use of an appropriate internal standard | Employ a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects.[14][15] |
Issue 4: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variability in sample preparation | Ensure consistent and precise execution of the sample preparation protocol. Use of automated liquid handlers can improve reproducibility. |
| Instrument instability | Check the stability of the HPLC system (flow rate, temperature) and the mass spectrometer (ion source parameters). Perform system suitability tests before each analytical run. |
| Inconsistent manual integration of peaks | Use a validated data analysis software with consistent integration parameters.[5] |
| Sample stability issues | Re-evaluate the stability of this compound and its metabolites in the biological matrix under the specific storage and handling conditions of your experiment. |
Experimental Protocols
Sample Preparation using Protein Precipitation (for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold methanol or acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method for this compound Quantification
A widely used method for the quantification of this compound in human plasma involves LC-MS/MS with electrospray ionization (ESI) in positive ion mode.[4]
-
LC System: Agilent 1100 series or equivalent.[5]
-
Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 or equivalent.[5]
-
Analytical Column: Waters, X-Bridge, C18, 4.6×50 mm, 5µm.[5]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (90:10, v/v).[4][5]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 40°C.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
MRM Transitions:
-
This compound: m/z 473.4 → 157.6[4]
-
Internal Standard (e.g., Telmisartan): m/z 515.2 → 276.2 (example)
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range | 0.25 to 16 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 5.8% | [4] |
| Inter-day Precision (%RSD) | < 5.8% | [4] |
| Accuracy (% Deviation) | < 5.8% | [4] |
| Matrix Effect (%RSD) | < 12.5% | [4] |
| Recovery (this compound) | ~92.5% | [5] |
| Recovery (Internal Standard) | ~89.9% | [5] |
Table 2: HPLC Method Parameters for this compound in Pharmaceutical Dosage Forms
| Parameter | Value | Reference |
| Column | C18 (250 x 4.6 mm, 5µ) | [2] |
| Mobile Phase | 0.3% triethylamine & methanol (60:40 v/v) | [2] |
| Flow Rate | 1 mL/min | [2] |
| Detection Wavelength | 292 nm | [1][2] |
| Linearity Range | 2.5-100 µg/mL | [1] |
| LOD | 0.25 µg/mL | [1] |
| LOQ | 0.5 µg/mL | [1] |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
References
- 1. iajpr.com [iajpr.com]
- 2. academicstrive.com [academicstrive.com]
- 3. impactfactor.org [impactfactor.org]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. ijbio.com [ijbio.com]
- 6. Identification and Structural Characterization of Degradation Products of this compound by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Identification and Structural Characterization of Degradation Products of this compound by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. CN114527200B - Detection method of this compound related substances - Google Patents [patents.google.com]
- 12. Pharmacokinetic and pharmacodynamic evaluation of this compound in African American patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated LC-MS/MS method for simultaneous determination of this compound and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of this compound in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. ijpsr.com [ijpsr.com]
Addressing variability in animal response to Linagliptin treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal responses to Linagliptin treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, ultimately lowering blood glucose levels.[1][2]
Q2: What are the typical dosages of this compound used in rodent studies?
Dosages in rodent studies can vary depending on the animal model and study objective. Commonly reported oral dosages range from 1 mg/kg to 10 mg/kg per day.[3][4] For example, studies in Zucker Diabetic Fatty (ZDF) rats have used 1 mg/kg, while studies in diet-induced obese (DIO) rats have used 3 mg/kg.[3][5] It is crucial to determine the optimal dose for your specific animal model and experimental design.
Q3: How is this compound typically administered in animal studies?
Oral administration (gavage) is the most common route, reflecting its clinical use.[3][5] However, intraperitoneal (i.p.) and subcutaneous (s.c.) injections have also been reported in some studies.[6][7][8] The choice of administration route may influence the pharmacokinetic profile and subsequent pharmacodynamic effects.
Q4: What are the expected effects of this compound on body weight in animal models?
In most preclinical studies, this compound is considered to be weight-neutral.[3][4] It generally does not cause significant changes in body weight when administered alone.[3][4][5] However, in some contexts, such as during withdrawal from weight-reducing agents like exenatide, this compound has been shown to reduce weight regain.[5]
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Response to Oral Glucose Tolerance Test (OGTT)
Potential Causes:
-
Improper Fasting: Inconsistent fasting times can significantly alter baseline glucose levels and the response to a glucose challenge.
-
Route of Glucose Administration: Oral gavage and intraperitoneal (I.P.) injection of glucose can yield different results. I.P. administration bypasses the incretin effect, which is central to this compound's mechanism.
-
Animal Stress: Handling stress can elevate corticosterone levels, leading to transient hyperglycemia and affecting OGTT results.
-
Gavage Technique: Improper oral gavage technique can cause stress or injury, impacting results.
-
Time of Day: Circadian rhythms can influence glucose metabolism.
Troubleshooting Steps:
-
Standardize Fasting: Ensure a consistent fasting period (typically 6-8 hours for rodents) for all animals before the OGTT.[9]
-
Use Oral Gavage for Glucose Challenge: To properly assess the incretin-dependent effects of this compound, administer glucose via oral gavage rather than I.P. injection.[10][11]
-
Acclimatize Animals: Acclimatize animals to handling and the experimental procedures for several days before the OGTT to minimize stress.
-
Refine Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing.
-
Conduct Experiments at the Same Time of Day: Perform all OGTTs at a consistent time to minimize circadian variability.
Issue 2: Inconsistent or Lower-than-Expected DPP-4 Inhibition
Potential Causes:
-
Incorrect Dosing: Errors in dose calculation or administration can lead to insufficient drug exposure.
-
Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion between individual animals or strains can affect plasma concentrations of this compound.
-
Timing of Sample Collection: Blood samples for DPP-4 activity measurement must be collected at appropriate time points relative to drug administration to capture peak and trough inhibition.
-
Sample Handling: Improper handling and storage of plasma samples can lead to degradation of the drug or affect the enzyme activity assay.
Troubleshooting Steps:
-
Verify Dose Calculations and Administration: Double-check all dose calculations and ensure accurate administration volumes.
-
Characterize Pharmacokinetics: If significant variability persists, consider performing a pilot pharmacokinetic study in your specific animal model to determine the time to maximum concentration (Tmax) and drug half-life.
-
Optimize Sampling Times: Collect plasma samples at multiple time points post-dosing (e.g., 2, 8, and 24 hours) to assess the duration and consistency of DPP-4 inhibition.[4]
-
Standardize Sample Processing: Follow a strict, standardized protocol for blood collection (e.g., use of appropriate anticoagulants), plasma separation, and storage (typically -80°C) to ensure sample integrity.
Issue 3: Unexpected Lack of Efficacy in a Diabetic Animal Model
Potential Causes:
-
Animal Model Selection: The underlying pathophysiology of the chosen diabetic model may not be responsive to this compound's mechanism of action. For example, in models of severe insulin deficiency (e.g., high-dose streptozotocin-induced type 1 diabetes), the insulin-secreting capacity of β-cells may be too compromised for this compound to exert a significant glucose-lowering effect.[12]
-
Disease Severity: In animals with very advanced diabetes and severe β-cell loss, the efficacy of this compound may be diminished.
-
Dietary Factors: The composition of the animal's diet can influence the gut microbiome and metabolic parameters, potentially affecting the response to this compound.
-
Gut Microbiota Composition: The gut microbiota can influence drug metabolism and efficacy. Dysbiosis in the animal colony could contribute to variable responses.[13][14]
Troubleshooting Steps:
-
Review Animal Model Appropriateness: Ensure the chosen animal model is appropriate for studying a DPP-4 inhibitor. Models with some remaining β-cell function are more likely to respond. For instance, therapeutic benefit was observed in nonobese diabetic (NOD) mice but not in streptozotocin-induced diabetic mice with severe β-cell destruction.[12]
-
Characterize Disease State: Thoroughly characterize the metabolic phenotype of your animals before and during the study to understand the disease stage and its potential impact on treatment response.
-
Standardize Diet: Use a standardized, purified diet to reduce variability from nutritional factors.
-
Consider Gut Microbiota Analysis: If unexplained variability persists, consider analyzing the gut microbiota composition of responders and non-responders to identify potential microbial signatures associated with treatment efficacy.
Data Presentation
Table 1: Effects of this compound on DPP-4 Inhibition in Different Rodent Models
| Animal Model | Dose (mg/kg) | Route | Time Post-Dose | DPP-4 Inhibition (%) | Reference |
| Han Wistar Rats | 1 | Oral | 7 h | >70 | [4] |
| Han Wistar Rats | 3 | Oral | 7 h | ~90 | [4] |
| Han Wistar Rats | 10 | Oral | 7 h | ~90 | [4] |
| Han Wistar Rats | 1 | Oral | 24 h | >70 | [4] |
| Diet-Induced Obese Mice | 3 (s.c.) | Subcutaneous | 24 h | >98 | [6] |
| Diet-Induced Obese Mice | 0.003% in diet | Oral | - | >80 | [15] |
Table 2: Effects of this compound on Body Weight and Glycemic Control in Various Rodent Models
| Animal Model | Treatment | Duration | Change in Body Weight | Change in Plasma Glucose | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | This compound (1 mg/kg, p.o.) | 3 days | No significant change | Improved glucose tolerance | [3] |
| Diet-Induced Obese (DIO) Mice | This compound (3 mg/kg, s.c.) | 14 days | Marginal weight loss (~2.8%) | Improved oral glucose tolerance | [6] |
| Non-obese Diabetic (NOD) Mice | This compound in diet | 60 days | - | Delayed onset of diabetes | [16] |
| Diet-Induced Obese (DIO) Rats | This compound (3 mg/kg, p.o.) | 28 days | No significant change | - | [5][17] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound
1. Animal Preparation and Acclimatization:
- House male C57BL/6J mice under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
- Acclimatize mice to handling for at least 3 days prior to the experiment.
2. This compound Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% Natrosol).
- Administer this compound or vehicle orally via gavage at the desired dose (e.g., 3 mg/kg) once daily for the specified treatment period (e.g., 14 days).
3. OGTT Procedure:
- Fast mice for 6 hours before the glucose challenge.
- At time t = -60 min, administer the final dose of this compound or vehicle.
- At time t = 0 min, collect a baseline blood sample (e.g., from the tail vein) for glucose measurement.
- Immediately after the baseline sample, administer a 2 g/kg body weight glucose solution (20% w/v in water) via oral gavage.
- Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Measure blood glucose concentrations using a validated glucometer.
4. Data Analysis:
- Plot mean blood glucose concentrations versus time for each treatment group.
- Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
- Compare the AUC values between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Measurement of Plasma DPP-4 Activity
1. Blood Collection and Plasma Preparation:
- At the desired time point after this compound administration, collect whole blood from anesthetized animals via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Immediately place the tubes on ice.
- Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (plasma) and store at -80°C until analysis.
2. DPP-4 Activity Assay:
- Use a commercially available DPP-4 activity assay kit.
- Thaw plasma samples on ice.
- Follow the manufacturer's instructions for the assay protocol. Typically, this involves incubating the plasma sample with a specific DPP-4 substrate (e.g., Gly-Pro-AMC) and measuring the fluorescence or absorbance of the resulting product over time.
- The rate of product formation is proportional to the DPP-4 activity in the sample.
3. Data Analysis:
- Calculate DPP-4 activity for each sample according to the kit's instructions.
- Express the results as a percentage of the activity in vehicle-treated control animals to determine the percent inhibition.
Mandatory Visualizations
References
- 1. Series: Cardiovascular outcome trials for diabetes drugs. This compound, CARMELINA and CAROLINA | British Journal of Diabetes [bjd-abcd.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of combined this compound and Y2R agonist treatment in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 10. Comparative analysis of oral and intraperitoneal glucose tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Glucose Tolerance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Effect of metformin and metformin/linagliptin on gut microbiota in patients with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. Effects of the DPP-4 inhibitor, this compound, in diet-induced obese rats: a comparison in naive and exenatide-treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Linagliptin's concentration-dependent protein binding in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for Linagliptin's concentration-dependent protein binding in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for protein binding important when working with this compound?
A1: this compound exhibits significant and concentration-dependent binding to plasma proteins, primarily its therapeutic target, dipeptidyl peptidase-4 (DPP-4), and to a lesser extent, other plasma proteins like human serum albumin (HSA).[1][2][3][4][5] This binding is saturable, meaning the percentage of unbound (free) this compound changes with its total concentration.[2][6] Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target.[1] Failing to account for this concentration-dependent binding can lead to misinterpretation of assay results, inaccurate determination of potency (e.g., IC50 or EC50 values), and poor in vitro-in vivo correlation.
Q2: What is the reported plasma protein binding of this compound?
A2: this compound's plasma protein binding is extensive and concentration-dependent. At low, therapeutic concentrations (around 1 nmol/L), binding can be as high as 99%. As the concentration increases (to over 100 nmol/L), the binding becomes saturated, and the unbound fraction increases, with total protein binding decreasing to a range of 70-80%.[2]
Q3: What are the primary proteins to which this compound binds in plasma?
A3: The primary binding partner for this compound in plasma is the DPP-4 enzyme, which is responsible for its non-linear pharmacokinetic profile.[2][6][7] It also exhibits weaker binding to other plasma proteins such as human serum albumin (HSA).[5][8]
Troubleshooting Guides
Issue 1: High Variability in Potency Assays (IC50/EC50)
Symptoms:
-
Inconsistent IC50 or EC50 values for this compound across different experiments or assay formats.
-
Difficulty reproducing published potency data.
Possible Cause:
-
Uncontrolled for concentration-dependent protein binding of this compound, especially in assays containing serum or albumin. The amount of free this compound available to interact with the target will vary with the total concentration and the protein content of the media.
Solutions:
-
Reduce Serum/Protein Concentration: If possible, perform the assay in a low-protein or serum-free medium. If serum is required for cell health, use the lowest possible concentration and keep it consistent across all experiments.
-
Incorporate a Fixed Protein Concentration: If serum is necessary, consider using a fixed concentration of a specific protein, like bovine serum albumin (BSA), instead of a variable mixture like fetal bovine serum (FBS). This can help standardize the binding.
-
Measure Unbound Concentration: The most accurate approach is to measure the unbound concentration of this compound in your specific assay conditions using techniques like equilibrium dialysis or ultrafiltration (see Experimental Protocols below). The potency should then be expressed in terms of the unbound concentration.
-
Mathematical Correction: If direct measurement is not feasible, you can mathematically correct for protein binding if the binding parameters (like Kd and Bmax) are known for your specific protein concentration.
Issue 2: Suspected Non-Specific Binding to Assay Plates or Apparatus
Symptoms:
-
Low recovery of this compound in the absence of cells or target proteins.
-
Inconsistent results at low this compound concentrations.
Possible Cause:
-
This compound, like many small molecules, can non-specifically adsorb to plastic surfaces of assay plates, pipette tips, and other equipment. This is more pronounced at lower concentrations.
Solutions:
-
Use of Detergents: Incorporate a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or 0.005% Tween 20, in your assay buffers to reduce non-specific binding.
-
Blocking with Carrier Proteins: Pre-coat the assay plates with a carrier protein like bovine serum albumin (BSA) to block non-specific binding sites. However, be mindful that this will also introduce a source of protein binding for this compound that needs to be accounted for.
-
Use Low-Binding Plates: Utilize commercially available low-binding microplates.
-
Siliconization of Glassware: If using glassware, siliconizing the surfaces can reduce adsorption.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Symptoms:
-
This compound appears more potent in a biochemical assay (e.g., purified enzyme) than in a cell-based assay.
Possible Cause:
-
The presence of serum proteins in the cell culture medium of the cell-based assay is binding to this compound, reducing its free concentration compared to the typically protein-free buffer of a biochemical assay.
-
Cellular uptake and efflux transporters can also influence the intracellular unbound concentration of this compound.
Solutions:
-
Harmonize Assay Buffers: Where possible, use similar buffer components in both assays. If the cell-based assay requires serum, consider adding the same concentration of albumin to the biochemical assay to normalize the effect of protein binding.
-
Determine Unbound Intracellular Concentration: For a more in-depth understanding, specialized techniques can be used to estimate the unbound intracellular concentration of this compound. This involves measuring both the total intracellular concentration and the binding to intracellular components.
-
Express Potency Relative to Unbound Concentrations: For both assays, calculate the potency based on the free, unbound concentration of this compound to allow for a more direct comparison.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound's protein binding.
Table 1: Concentration-Dependent Plasma Protein Binding of this compound
| This compound Concentration | Approximate Protein Binding | Unbound Fraction | Reference(s) |
| ~1 nmol/L | 99% | 1% | [2] |
| >100 nmol/L | 70-80% | 20-30% | [2] |
Table 2: Binding Affinity of this compound to Key Proteins
| Binding Partner | Dissociation Constant (Kd) | Method | Reference(s) |
| Dipeptidyl Peptidase-4 (DPP-4) | ~1 nmol/L | Varies | [2][6] |
| Human Serum Albumin (HSA) | 0.98 x 10³ M⁻¹ (Binding Constant, K) | UV-Vis Spectroscopy | [5] |
| Fibroblast Activation Protein (FAP) | 243 nM | Surface Plasmon Resonance | [9] |
Experimental Protocols
Protocol 1: Determination of Unbound this compound using Equilibrium Dialysis
This protocol is a generalized procedure for determining the fraction of unbound this compound in a sample containing proteins (e.g., plasma, cell culture media with FBS) using a rapid equilibrium dialysis (RED) device.
Materials:
-
Rapid Equilibrium Dialysis (RED) device and inserts
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sample matrix (e.g., human plasma, assay buffer with serum)
-
This compound stock solution
-
Incubator with shaking capability
-
LC-MS/MS system for quantification
Procedure:
-
Prepare this compound-spiked matrix by adding a known concentration of this compound stock solution to the sample matrix.
-
Add the spiked matrix to the sample chamber of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber of the same insert.
-
Assemble the RED device according to the manufacturer's instructions.
-
Incubate the device at 37°C with gentle shaking for the time required to reach equilibrium (typically 4-6 hours, but should be optimized).
-
After incubation, collect samples from both the sample chamber and the buffer chamber.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)
Protocol 2: Determination of Unbound this compound using Ultrafiltration
This protocol provides a general method for separating the unbound this compound using centrifugal ultrafiltration devices.
Materials:
-
Centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 10 kDa)
-
Sample matrix (e.g., human plasma, assay buffer with serum)
-
This compound stock solution
-
Centrifuge with temperature control
-
LC-MS/MS system for quantification
Procedure:
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding of the drug.
-
Prepare this compound-spiked matrix by adding a known concentration of this compound stock solution to the sample matrix.
-
Add the spiked matrix to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 37°C) to collect the ultrafiltrate. The centrifugation time and speed should be optimized to avoid disrupting the binding equilibrium.
-
Carefully collect the ultrafiltrate, which contains the unbound drug.
-
Also, take an aliquot of the original spiked matrix for total concentration measurement.
-
Analyze the concentration of this compound in the ultrafiltrate and the original matrix using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Total concentration in original matrix)
Visualizations
Caption: Workflow for determining the unbound fraction of this compound.
Caption: Relationship of this compound binding to its activity.
References
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and prediction of potential drug-drug interactions of this compound using in vitro cell culture methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the this compound and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of Linagliptin solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the long-term storage and stability of Linagliptin solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
I. Stability and Storage of this compound
Proper storage and handling of this compound are crucial to ensure its stability and the reliability of experimental results. This compound is susceptible to degradation under certain conditions, particularly in acidic and oxidative environments.
Best Practices for Long-Term Storage
For long-term storage, it is recommended to store this compound as a solid crystalline powder.
| Storage Condition | Recommended Duration | Notes |
| Solid Powder at -20°C | ≥ 4 years | Ensure the container is tightly sealed to protect from moisture. |
| Solid Powder at 4°C | 2 years | For shorter-term storage, a refrigerated environment is suitable. |
Preparing and Storing Stock Solutions
When preparing stock solutions, the choice of solvent and storage temperature are critical factors in maintaining stability.
Recommended Solvents and Solubility:
This compound, a white to yellowish solid, has varying solubility in common laboratory solvents.[1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL |
| Methanol | Soluble (ca. 60 mg/ml) |
| Ethanol | Sparingly soluble (ca. 10 mg/ml) |
| Water | Very slightly soluble (0.9 mg/mL) |
Stock Solution Stability:
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under appropriate conditions.
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 2 years |
| DMSO | -20°C | Up to 1 year |
Note: It is best practice to prepare fresh solutions for critical experiments. If using older stock solutions, it is advisable to verify their integrity.
Factors Affecting Stability in Solution
Forced degradation studies have shown that this compound is particularly susceptible to degradation under the following conditions:
-
Acidic Conditions: Significant degradation occurs in acidic environments.[2] One study reported 16.42% degradation after 24 hours at 60°C in an acidic solution.[3]
-
Oxidative Conditions: this compound is prone to degradation in the presence of oxidizing agents.[2]
-
Alkaline Conditions: While less significant than acidic conditions, some degradation (2.56% over 10 days at 60°C) can occur in alkaline solutions.[3]
-
Thermolytic and Photolytic Conditions: this compound shows no significant degradation under heat and light exposure.[2]
II. Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions.
Troubleshooting Workflow
References
Avoiding artifacts in cell-based assays with high Linagliptin concentrations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using high concentrations of Linagliptin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound in cell-based assays, and at what point should I be concerned about artifacts?
A1: In many in vitro studies, this compound is used at concentrations ranging from nanomolar (nM) to low micromolar (µM) to study its effects on DPP-4 inhibition and related signaling pathways.[1][2][3] For example, an IC50 value of 1 nM for DPP-4 inhibition has been reported.[2][3] While some studies have used concentrations up to 100 µM without observing significant cytotoxicity in certain cell lines, it is crucial to determine the optimal concentration for your specific cell type and assay.[4] Concentrations significantly above the IC50 for DPP-4 inhibition may lead to off-target effects or other artifacts.[5][6]
Q2: Can high concentrations of this compound cause cytotoxicity?
A2: this compound generally exhibits low cytotoxicity at therapeutic concentrations.[7] However, at higher concentrations, cytotoxicity can be observed and is cell-type dependent. For instance, one study on human mononuclear blood cells showed cytotoxic effects at concentrations of 250 and 500 mg/L.[7] It is essential to perform a dose-response curve to determine the cytotoxic threshold in your specific cell model.
Q3: Does this compound interfere with common cell viability assays like the MTT assay?
A3: While there is no specific evidence in the provided results of this compound directly interfering with the MTT assay, it is a known pitfall that compounds can interfere with tetrazolium salt-based assays (MTT, MTS, XTT, WST).[8][9] This interference can be due to the chemical structure of the compound, its effects on cellular metabolism, or its ability to directly reduce the assay reagent, leading to an over- or underestimation of cell viability.[8] It is always recommended to validate findings with an orthogonal method that does not rely on metabolic activity, such as a trypan blue exclusion assay or a nucleic acid stain-based method.[8][10]
Q4: What are the known off-target effects of this compound that could manifest at high concentrations?
A4: At high concentrations, this compound may exert effects independent of DPP-4 inhibition. These can include modulation of various signaling pathways. Studies have shown that this compound can influence the IGF/Akt/mTOR and IRS1/Akt signaling pathways.[11][12][13] It has also been shown to inhibit P-glycoprotein (P-gp) with an apparent IC50 of 66.1 μM.[14][15] Such off-target effects can become more pronounced at high concentrations and may lead to misinterpretation of experimental results.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
A: This could be due to either true cytotoxicity or an assay artifact. Here is a step-by-step guide to troubleshoot this issue:
-
Verify with an Orthogonal Assay: As metabolic assays like MTT can be prone to artifacts, confirm the observed cytotoxicity using a non-metabolic method.
-
Trypan Blue Exclusion: A simple method to count viable cells based on membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Real-Time Viability Assays: Use of impermeable DNA dyes to monitor cell death over time.
-
-
Check for Compound Precipitation: High concentrations of any compound can lead to precipitation in the culture medium, which can be toxic to cells or interfere with optical readouts.
-
Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation.
-
Solubility Test: Determine the solubility of this compound in your specific culture medium.
-
-
Evaluate Culture Conditions:
-
Cell Density: Ensure that you are plating cells at an optimal density. Overly confluent or sparse cultures can respond differently to treatment.[16]
-
Media Components: Some media components can interact with the compound. Ensure consistency in media batches.
-
Issue 2: Inconsistent or Irreproducible Results Between Experiments
Q: My results with high concentrations of this compound are not reproducible between experiments, even though I am following the same protocol. What are the potential sources of this variability?
A: Lack of reproducibility in cell-based assays is a common issue.[17] Here are some factors to consider:
-
Cell Health and Passage Number:
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[18]
-
Cell Viability at Seeding: Ensure that the cells are healthy and have high viability (>90%) before seeding for an experiment.
-
-
Compound Handling:
-
Stock Solution: Prepare fresh stock solutions of this compound or use aliquots that have been stored properly to avoid degradation.
-
Serial Dilutions: Be meticulous with serial dilutions to ensure accurate final concentrations.
-
-
Assay Protocol Adherence:
-
Incubation Times: Adhere strictly to the specified incubation times for both the compound treatment and the assay reagents.
-
Plate Edge Effects: Avoid using the outer wells of a microplate, as they are more prone to evaporation, which can alter compound concentrations.[17] It is a good practice to fill the outer wells with sterile PBS or media.
-
Issue 3: Unexpected Modulation of a Signaling Pathway
Q: I am studying a specific signaling pathway, and high concentrations of this compound are causing effects that are not consistent with DPP-4 inhibition. How can I determine if this is a relevant biological effect or an off-target artifact?
A: This requires a careful approach to differentiate between on-target and off-target effects.
-
DPP-4 Knockdown/Knockout Controls: Use cells where DPP-4 has been genetically knocked down (e.g., using siRNA) or knocked out. If the effect of this compound persists in these cells, it is likely independent of DPP-4.
-
Use Other DPP-4 Inhibitors: Test other DPP-4 inhibitors with different chemical structures (e.g., Sitagliptin).[5] If the effect is unique to this compound, it is more likely to be an off-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response analysis. On-target effects should typically occur at concentrations consistent with the IC50 of DPP-4 inhibition, while off-target effects may only appear at much higher concentrations.
-
Consult the Literature: Review the literature for known off-target effects of this compound on other cellular targets or pathways, such as its known effects on the IGF/Akt/mTOR and IRS1/Akt pathways.[11][12][13]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DPP-4 Inhibition IC50 | In vitro enzyme assay | 1 nM | [2][3] |
| Cytotoxicity Threshold | SK-N-MC neuronal cells | No significant cytotoxicity <50 μM | [4] |
| Cytotoxicity Threshold | Human mononuclear blood cells | Cytotoxic effects at 250 and 500 mg/L | [7] |
| P-gp Inhibition IC50 | P-gp transfected cell line | 66.1 μM | [14][15] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential off-target effects of this compound.
Caption: Potential causes of artifacts with high this compound.
References
- 1. Effects of this compound on human immortalized podocytes: a cellular system to study dipeptidyl‐peptidase 4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. THE IN VITRO CYTOTOXICITY, GENOTOXICITY AND OXIDATIVE DAMAGE POTENTIAL OF THE ORAL DIPEPTIDYL PEPTIDASE-4 INHIBITOR, this compound, ON CULTURED HUMAN MONONUCLEAR BLOOD CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. This compound inhibits high glucose-induced transdifferentiation of hypertrophic scar-derived fibroblasts to myofibroblasts via IGF/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound affects IRS1/Akt signaling and prevents high glucose-induced apoptosis in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound affects IRS1/Akt signaling and prevents high glucose-induced apoptosis in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation and prediction of potential drug-drug interactions of this compound using in vitro cell culture methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. marinbio.com [marinbio.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Tissue Harvesting for Linagliptin-Treated Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize tissue harvesting protocols for animals treated with the DPP-4 inhibitor, Linagliptin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that might influence tissue analysis?
A1: this compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting DPP-4, it prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is central to its effects on various tissues, and preserving the components of this signaling pathway is crucial for accurate analysis.
Q2: Are there any expected morphological changes in tissues from this compound-treated animals?
A2: Yes, studies have reported several morphological changes in various tissues following this compound treatment, which are important to consider during histological analysis:
-
Pancreas: this compound has been shown to preserve pancreatic beta-cell mass and may restore the beta-cell/alpha-cell ratio.[1][2] It can also reduce beta-cell apoptosis.[1]
-
Kidney: this compound may ameliorate structural changes associated with diabetic nephropathy, such as mesangial expansion and thickening of the glomerular basement membrane.[3] It has also been shown to reduce tubular injury and renal fibrosis.[4]
-
Liver: this compound treatment can alleviate hepatic steatosis (fatty liver) and improve overall liver histology in models of non-alcoholic fatty liver disease (NAFLD).[5][6] This includes a reduction in lipid droplet accumulation.[7]
-
Heart: In animal models, this compound has been observed to reduce cardiac fibrosis and improve cardiomyocyte structure.[8]
Q3: Should I choose formalin fixation or cryopreservation for my tissue samples?
A3: The choice between formalin fixation and cryopreservation depends on the downstream application:
-
Formalin-Fixed Paraffin-Embedded (FFPE): This method is ideal for preserving tissue morphology for standard histology (e.g., H&E staining) and immunohistochemistry (IHC) of many common protein targets.
-
Cryopreservation: This is the preferred method for preserving enzymatic activity, RNA, and sensitive protein epitopes that may be damaged by formalin fixation. For analyzing components of the incretin signaling pathway, cryopreservation is often recommended to maintain the integrity of receptors like GLP-1R.
Experimental Protocols
Below are detailed methodologies for harvesting key tissues from this compound-treated animals.
Pancreas Harvesting for Islet Analysis
Objective: To isolate and fix the pancreas for histological analysis of islet morphology and cell distribution.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Collagenase P solution
-
HBSS (Hank's Balanced Salt Solution)
-
Histopaque-1077
-
Dissection tools
Protocol:
-
Anesthetize the animal according to your institution's approved protocol.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct and clamp it at the duodenal papilla.
-
Inject 3 mL of cold collagenase P solution into the common bile duct to perfuse and distend the pancreas.[9]
-
Carefully dissect the distended pancreas from the surrounding tissues (spleen, stomach, and small intestine).[10]
-
Transfer the pancreas to a 50 mL conical tube containing 3 mL of collagenase P solution.
-
Incubate in a 37°C water bath for 15-20 minutes with gentle shaking to digest the exocrine tissue.[8]
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue by centrifuging and resuspending in fresh HBSS.
-
For islet purification, use a density gradient centrifugation with Histopaque-1077.[9]
-
Collect the islet layer and wash with HBSS.
-
For histology, fix the isolated islets or the whole pancreas in 4% PFA overnight at 4°C.
-
Process the fixed tissue for paraffin embedding and sectioning.
Kidney Harvesting for Nephropathy Assessment
Objective: To perfuse and fix the kidneys for histological and immunohistochemical analysis of diabetic nephropathy markers.
Materials:
-
0.9% Saline with heparin (10 U/mL)
-
4% Paraformaldehyde (PFA) in PBS
-
Dissection tools
-
Perfusion pump
Protocol:
-
Anesthetize the animal.
-
Open the thoracic cavity to expose the heart.
-
Insert a cannula into the left ventricle and advance it to the ascending aorta.
-
Make an incision in the right atrium to allow for drainage.
-
Start the perfusion with cold 0.9% saline containing heparin at a rate of 20 mL/min for a 200-300g rat.[11]
-
Continue perfusion until the kidneys blanch and the fluid running from the right atrium is clear.
-
Dissect the kidneys, remove the capsule, and cut them in half longitudinally.
-
Post-fix the kidneys in 4% PFA overnight at 4°C.[12]
-
Transfer to 70% ethanol for storage before processing for paraffin embedding.
Liver Harvesting for Steatosis and Fibrosis Analysis
Objective: To collect liver tissue for the assessment of lipid accumulation and fibrotic changes.
Materials:
-
PBS
-
4% Paraformaldehyde (PFA)
-
Optimal Cutting Temperature (OCT) compound
-
Liquid nitrogen
Protocol:
-
Following euthanasia, open the abdominal cavity.
-
Perfuse the animal with PBS via the portal vein to remove blood from the liver.
-
Excise the entire liver.
-
For histology (H&E, Masson's Trichrome), take a lobe of the liver and fix it in 10% neutral buffered formalin (or 4% PFA) for 24 hours.[13]
-
For lipid staining (Oil Red O), embed a small piece of fresh liver tissue in OCT compound and snap-freeze in liquid nitrogen.[14]
-
Store frozen samples at -80°C until sectioning.
-
The remaining liver tissue can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (Western blot, PCR).
Heart Harvesting for Cardiac Fibrosis and Hypertrophy Analysis
Objective: To harvest the heart for analysis of fibrosis, cardiomyocyte size, and signaling pathways.
Materials:
-
PBS with heparin
-
4% Paraformaldehyde (PFA)
-
OCT compound
-
Liquid nitrogen
Protocol:
-
Anesthetize the animal and perform a thoracotomy.
-
Perfuse the animal with PBS containing heparin through the left ventricle to clear the blood.
-
Excise the heart and wash it in cold PBS.
-
Blot the heart dry and record its weight.
-
For histological analysis of fibrosis (e.g., Masson's Trichrome or Picrosirius Red staining), fix the heart in 4% PFA for 24 hours before paraffin embedding.[15]
-
For immunofluorescence, embed a portion of the heart in OCT and freeze it in isopentane cooled by liquid nitrogen.[16]
-
For Western blot analysis, snap-freeze a portion of the ventricle in liquid nitrogen and store it at -80°C.
Adipose and Skeletal Muscle Harvesting for Metabolic Studies
Objective: To collect adipose and skeletal muscle tissues for analysis of adipocyte size, glucose uptake, and protein expression.
Materials:
-
PBS
-
4% Paraformaldehyde (PFA)
-
Liquid nitrogen
-
RNAlater (optional)
Protocol: Adipose Tissue:
-
Carefully dissect visceral (e.g., epididymal or perirenal) and subcutaneous (e.g., inguinal) fat pads.[17]
-
For adipocyte sizing, fix a small piece of adipose tissue in 4% PFA.[18]
-
For molecular analysis, snap-freeze the remaining tissue in liquid nitrogen.
Skeletal Muscle:
-
Isolate specific muscles of interest, such as the gastrocnemius and soleus.[19]
-
For histological analysis, orient the muscle on a piece of cork with OCT and freeze in cooled isopentane.
-
For Western blot analysis, snap-freeze the muscle in liquid nitrogen.[20]
-
For RNA analysis, a portion of the muscle can be stored in RNAlater.[21]
Data Presentation
Table 1: Recommended Fixation and Cryopreservation Parameters
| Tissue | Fixation Method | Fixative | Fixation Time | Cryopreservation Protocol |
| Pancreas | Immersion | 4% PFA | 12-24 hours at 4°C | Islets can be cryopreserved in freezing media with controlled-rate freezing. |
| Kidney | Perfusion followed by immersion | 4% PFA | 5-10 min perfusion, 12-24 hours immersion at 4°C | Immerse in 15% then 30% sucrose in PBS until tissue sinks, then embed in OCT.[22] |
| Liver | Immersion | 10% NBF or 4% PFA | 24 hours at 4°C | Embed fresh tissue in OCT and snap-freeze in liquid nitrogen. |
| Heart | Immersion | 4% PFA | 24 hours at 4°C | Immerse in 30% sucrose in PBS, then embed in OCT and freeze. |
| Adipose | Immersion | 4% PFA | 4-6 hours at 4°C | Snap-freeze in liquid nitrogen for molecular analysis. |
| Skeletal Muscle | Immersion | 4% PFA | 4-6 hours at 4°C | Embed in OCT and freeze in isopentane cooled with liquid nitrogen.[23] |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Target Protein | Primary Antibody Source | Recommended Dilution | Reference |
| DPP-4 | Rabbit Polyclonal | 1:1000 | Manufacturer's Datasheet |
| GLP-1R | Rabbit Polyclonal | 1:500 - 1:2000 | [24] |
| p-Akt (Ser473) | Rabbit Monoclonal | 1:1000 | [22] |
| Total Akt | Rabbit Polyclonal | 1:1000 | [25] |
| p-mTOR (Ser2448) | Rabbit Monoclonal | 1:1000 | Manufacturer's Datasheet |
| Total mTOR | Rabbit Monoclonal | 1:1000 | Manufacturer's Datasheet |
Troubleshooting Guides
Issue 1: Weak or No Staining in Immunohistochemistry (IHC) for DPP-4 or GLP-1R
-
Possible Cause: Antigen masking due to over-fixation.
-
Solution: Reduce the fixation time in 4% PFA. For sensitive antigens, consider using a shorter fixation period (e.g., 4-6 hours) or switching to a less cross-linking fixative.
-
-
Possible Cause: Inappropriate antigen retrieval method.
-
Solution: Optimize the antigen retrieval protocol. For GLP-1R, heat-mediated antigen retrieval with a citrate buffer (pH 6.0) is often recommended. Experiment with different incubation times and temperatures.
-
-
Possible Cause: Low antibody concentration.
-
Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
-
Issue 2: High Background Staining in IHC
-
Possible Cause: Endogenous peroxidase activity.
-
Solution: Ensure adequate quenching of endogenous peroxidase by incubating the slides in 3% hydrogen peroxide for 10-15 minutes before applying the primary antibody.
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Increase the concentration of the blocking serum (e.g., from 5% to 10%) and ensure it is from the same species as the secondary antibody. Add a detergent like Tween-20 to the wash buffers.
-
-
Possible Cause: Cross-reactivity of the secondary antibody.
-
Solution: Run a negative control where the primary antibody is omitted. If staining persists, consider using a pre-adsorbed secondary antibody.
-
Issue 3: Artifacts in Histological Staining of Tissues from Diabetic Animals
-
Possible Cause: Glycogen accumulation in tissues like the liver and kidney of diabetic animals can lead to a "feathery" or "moth-eaten" appearance of the cytoplasm in H&E staining.
-
Solution: This is a true biological feature of the diabetic state and not a technical artifact. For clearer visualization of other structures, consider using Periodic acid-Schiff (PAS) staining, which will stain glycogen magenta.
-
-
Possible Cause: Lipid droplet washout during processing of fatty liver samples.
Issue 4: Difficulty Quantifying Western Blot Data for Phosphorylated Proteins
-
Possible Cause: Inaccurate normalization.
-
Solution: When analyzing phosphorylated proteins (e.g., p-Akt), it is crucial to normalize the signal to the total protein level (e.g., total Akt) in the same sample, in addition to a loading control (e.g., GAPDH or β-actin). This accounts for any changes in the total amount of the protein of interest.
-
-
Possible Cause: Signal saturation.
-
Solution: Ensure that the chemiluminescent signal is within the linear range of detection of your imaging system. If the signal is saturated, reduce the amount of protein loaded or the exposure time.
-
Visualizations
Caption: this compound inhibits DPP-4, increasing active GLP-1/GIP levels.
Caption: GLP-1R activation stimulates the pro-survival Akt/mTOR pathway.
Caption: A generalized workflow for tissue harvesting and processing.
References
- 1. Effects of combining this compound treatment with BI-38335, a novel SGLT2 inhibitor, on pancreatic islet function and inflammation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of collagen deposition in cardiomyopathic hamster hearts determined by infrared microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring cardiac fibrosis: a technical challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Dissection of the Mouse Pancreas for Histological Analysis and Metabolic Profiling [jove.com]
- 11. med.unc.edu [med.unc.edu]
- 12. docs.abcam.com [docs.abcam.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Hepatic Steatosis Analysis. [bio-protocol.org]
- 15. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Subcutaneous and visceral adipose tissue: structural and functional differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Subcellular proteomics of mice gastrocnemius and soleus muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Liver tissue analysis [bio-protocol.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Challenges in translating Linagliptin preclinical findings to clinical models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating preclinical findings of Linagliptin to clinical models.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Pharmacokinetics & Pharmacodynamics (PK/PD)
Question 1: We observe significantly higher bioavailability of this compound in our animal models compared to what is reported in human clinical trials. What could be the reason for this discrepancy?
Answer: This is a commonly observed difference. Preclinical pharmacokinetic studies in Wistar rats have shown a bioavailability ranging from 15% to 51%.[1] In contrast, human studies report a lower absolute bioavailability of approximately 30%.[1]
Possible Causes & Troubleshooting:
-
P-glycoprotein (P-gp) Activity: this compound is a substrate for intestinal P-gp, which limits its absorption.[1] The expression and activity of P-gp can vary significantly between species, with potentially lower activity in some preclinical models compared to humans.
-
Recommendation: Consider using P-gp knockout animal models or co-administering a P-gp inhibitor to assess the impact on this compound's bioavailability in your model.
-
-
Dose and Formulation: The dose and formulation used in preclinical studies can influence absorption.
-
Recommendation: Ensure your formulation solubilizes this compound effectively. For oral administration, consider the food status of the animals, as it may affect absorption.
-
Question 2: The plasma concentration of this compound in our study does not seem to correlate linearly with the administered dose. Is this expected?
Answer: Yes, this is an expected characteristic of this compound. It exhibits non-linear pharmacokinetics due to its high-affinity, saturable binding to its target, Dipeptidyl Peptidase-4 (DPP-4).[2][3][4][5] This means that at lower concentrations, a larger fraction of the drug is bound to DPP-4, leading to a less than dose-proportional increase in free plasma concentrations.[2][3]
Question 3: We are struggling to replicate the sustained >80% DPP-4 inhibition seen in clinical trials with our animal model. What factors should we consider?
Answer: Achieving sustained DPP-4 inhibition can be challenging. In humans, a 5 mg once-daily dose of this compound leads to >80% DPP-4 inhibition over a 24-hour period.[6][7]
Troubleshooting Steps:
-
Dosage and Frequency: The dose required to achieve similar trough inhibition in animal models might be different due to faster metabolism or clearance. Maximal DPP-4 inhibition (around 90%) in Han Wistar rats is observed with doses of 3 and 10 mg/kg.[2]
-
Recommendation: A dose-response study in your specific animal model is crucial. You may need to adjust the dose or consider more frequent administration to maintain the target inhibition level.
-
-
Timing of Measurement: The timing of blood sampling is critical.
-
Recommendation: Collect plasma samples at various time points post-dose, including trough levels just before the next dose, to accurately assess the duration of DPP-4 inhibition.
-
Efficacy and Off-Target Effects
Question 4: Our preclinical study showed promising results for this compound in improving wound healing, but this is not a recognized clinical indication. Why is there a translational gap?
Answer: Preclinical research in diabetic ob/ob mice has indeed suggested that this compound can accelerate wound healing by attenuating inflammation and promoting epithelialization.[8] However, to date, there are no large-scale clinical trials that have specifically investigated this effect of this compound in humans.[1]
Challenges in Translation:
-
Complexity of Human Wounds: Diabetic wounds in humans are often multifactorial, involving neuropathy, peripheral artery disease, and diverse microbial environments, which are not fully recapitulated in most animal models.
-
Different Endpoints: Preclinical studies often focus on histological and molecular markers of healing, while clinical trials would require more robust endpoints like complete wound closure rates.
Question 5: We observed a significant reduction in hepatic steatosis in our animal model treated with this compound, but the clinical data seems less conclusive. How can we interpret this?
Answer: Several preclinical studies have demonstrated that this compound can ameliorate hepatic steatosis in various mouse models of diabetes and non-alcoholic fatty liver disease (NAFLD).[9][10][11] The proposed mechanisms are independent of glucose-lowering and may involve anti-inflammatory and anti-steatotic activities directly in the liver.[9][10]
Translational Considerations:
-
Glucose-Independent Effects: In some animal studies, the beneficial effects on the liver were observed without significant changes in blood glucose levels, suggesting a direct effect of this compound.[10] This can be difficult to dissect in clinical trials where glycemic control is also improved.
-
Human Data: While some observational human studies have suggested potential benefits of DPP-4 inhibitors on liver fat, large-scale, dedicated clinical trials are still needed to confirm these findings for this compound.[11]
Diabetic Nephropathy
Question 6: Our animal study shows a robust reduction in albuminuria with this compound, but the results from clinical trials appear more modest. What could explain this difference?
Answer: Preclinical studies in models like DBA/2J mice have shown that this compound can ameliorate albuminuria, partly through glucose-independent mechanisms involving the upregulation of antioxidant enzymes.[12] Clinical trials, such as the MARLINA-T2D study, have shown that while this compound significantly improves glycemic control in patients with diabetic kidney disease, the effect on albuminuria was not statistically significant.[13] However, the CARMELINA trial did show a significant reduction in albuminuria progression.[14]
Factors Contributing to Discrepancies:
-
Disease Heterogeneity: Diabetic kidney disease in humans is highly heterogeneous in its pathology and rate of progression compared to the more uniform animal models.
-
Standard of Care: Clinical trial participants are often on multiple medications, including renin-angiotensin-aldosterone system (RAAS) blockers, which are the standard of care for diabetic nephropathy and have a strong effect on albuminuria. This can make it challenging to demonstrate an additional significant benefit of another agent.
-
Duration of Study: Preclinical studies are often of shorter duration. The long-term effects of this compound on renal outcomes in humans are still being evaluated. A meta-analysis suggested no significant renoprotective effect in terms of eGFR in the short term.[15]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Preclinical (Wistar Rats) | Clinical (Humans) |
| Oral Bioavailability | 15% - 51%[1] | ~30%[1][3] |
| Plasma Protein Binding | ~99% (at therapeutic concentrations)[1] | 75% - 99% (concentration-dependent)[3] |
| Primary Route of Elimination | Primarily fecal/biliary[5] | Primarily fecal/biliary (~85%)[3] |
| Renal Excretion (unchanged) | Minimal[5] | ~5%[3] |
| Time to Max. Concentration (Tmax) | ~30 minutes[2] | ~1.5 hours[2] |
| Terminal Half-life | Long (due to DPP-4 binding)[16] | >100 hours (effective half-life ~10 hours)[3] |
Table 2: DPP-4 Inhibition
| Model | Dose | DPP-4 Inhibition |
| Han Wistar Rats | 1 mg/kg | >70%[2] |
| 3 mg/kg | ~90%[2] | |
| 10 mg/kg | ~90%[2] | |
| Humans | 5 mg/day | >80% at 24h trough[6][7] |
| 10 mg/day | ~90% maximal inhibition[7] |
Table 3: Efficacy in Glycemic Control
| Model | Endpoint | Result |
| Diabetic ob/ob Mice | HbA1c reduction | Dose-dependent reduction |
| Zucker Diabetic Fatty Rats | Oral Glucose Tolerance Test | Improved glucose tolerance |
| Humans (Type 2 Diabetes) | HbA1c reduction | 0.6% - 0.8% reduction from baseline[1] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Mice and this compound Administration
-
Animal Model: C57BL/6J mice.
-
Induction of Diabetes: A high-fat diet (HFD) for 12 weeks to induce obesity and insulin resistance. For a more severe diabetic model, a low dose of streptozotocin (STZ) can be administered intraperitoneally after the HFD period.[17][18]
-
This compound Administration: this compound can be administered orally by gavage at a dose of 3-10 mg/kg body weight, once daily.[18][19][20] The vehicle can be 0.5% carboxymethylcellulose.
-
Monitoring: Blood glucose levels should be monitored regularly from the tail vein. At the end of the study, plasma and tissues can be collected for analysis of DPP-4 activity, GLP-1 levels, and other relevant biomarkers.
Protocol 2: In Vitro DPP-4 Inhibition Assay
-
Principle: This assay measures the enzymatic activity of DPP-4 using a fluorogenic or chromogenic substrate.
-
Materials:
-
Recombinant human or animal DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl).
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Fluorometer or spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the DPP-4 enzyme to each well of the microplate.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.
-
Add the DPP-4 substrate to all wells to initiate the reaction.
-
Measure the fluorescence or absorbance at regular intervals.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. A commercially available kit can also be used.[21]
-
Signaling Pathways & Visualizations
Signaling Pathway 1: this compound's Renoprotective Mechanisms
This compound has been shown to exert protective effects in the diabetic kidney through multiple signaling pathways. In preclinical models, it has been demonstrated to activate the AMPK/PGC-1α/TFAM pathway, which promotes mitochondrial biogenesis and improves renal function.[22] Additionally, it can mitigate renal interstitial fibrosis by modulating the TGF-β1 mediated epithelial-mesenchymal transition (EMT) via the Smad/ERK/P38 and HIF-1α/LOXL2 signaling pathways.[23]
Caption: this compound's multifaceted renoprotective signaling pathways.
Experimental Workflow 2: Translating Preclinical Efficacy to Clinical Trials
The translation of a promising preclinical finding for this compound to a clinical application is a multi-step process that involves rigorous evaluation of efficacy, safety, and pharmacokinetics in different models.
Caption: A simplified workflow for translating preclinical findings.
Logical Relationship 3: Key Discrepancies in this compound Translation
This diagram illustrates some of the key areas where discrepancies have been observed between preclinical and clinical findings for this compound, highlighting the challenges in translation.
Caption: Key areas of translational disconnect for this compound.
References
- 1. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A thorough Characterization beyond Its Clinical Efficacy [frontiersin.org]
- 3. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluation of this compound for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound alleviates fatty liver disease in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Hepatic Steatosis via Non-Canonical Mechanisms in Mice Treated with a Dual Inhibitor of Insulin Receptor and IGF-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound unmasks specific antioxidant pathways protective against albuminuria and kidney hypertrophy in a mouse model of diabetes | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 15. Renoprotective Action of this compound Among Diabetic Kidney Disease Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic evaluation of this compound in African American patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DPP-4 Inhibitor this compound is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. joe.bioscientifica.com [joe.bioscientifica.com]
- 21. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [this compound improves diabetic kidney disease in rats by promoting mitochondrial biogenesis through the AMPK/PGC-1 α/TFAM pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Enhancing Oral Bioavailability of Linagliptin in Experimental Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Linagliptin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation Strategies
Question: What are the primary reasons for the low oral bioavailability of this compound?
Answer: this compound, an anti-diabetic drug, exhibits low oral bioavailability (around 30%) primarily due to two factors.[1][2][3] It is a substrate for P-glycoprotein (P-gp) efflux pumps in the intestines, which actively transport the drug back into the intestinal lumen, reducing its absorption.[2][3] Additionally, it undergoes significant first-pass metabolism in the intestine and liver.[2][4] this compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[1][5]
Question: Which formulation strategies are most effective for enhancing this compound's oral bioavailability?
Answer: Several advanced drug delivery systems have shown promise in improving the oral bioavailability of this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate this compound, protecting it from degradation and P-gp efflux, and potentially enhancing lymphatic uptake.[1][2][3][6]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[7][8] This can enhance the absorption of this compound.
-
Solid Dispersions: This technique involves dispersing this compound in a solid carrier matrix, often a polymer, to improve its dissolution rate and consequently its absorption.[9][10]
-
Co-administration with P-gp Inhibitors: Using excipients or other agents that inhibit P-gp can reduce the efflux of this compound, thereby increasing its intestinal absorption.[2][4][5]
Troubleshooting: Solid Lipid Nanoparticle (SLN) Formulations
Question: I am experiencing low entrapment efficiency (%EE) with my this compound SLN formulation. How can I improve it?
Answer: Low entrapment efficiency can be due to several factors. Consider the following troubleshooting steps:
-
Lipid Selection: The solubility of this compound in the solid lipid is crucial. Ensure you are using a lipid in which the drug has high solubility. Palmitic acid has been successfully used in this compound SLN formulations.[2][3]
-
Surfactant and Co-surfactant Concentration: The concentration of surfactants and co-surfactants like Poloxamer 188 and Tween 80 can significantly impact %EE.[2][3] An optimal ratio is necessary to form stable nanoparticles that can effectively encapsulate the drug. Experiment with different ratios to find the optimal balance.
-
Homogenization and Sonication Parameters: The energy input during the formulation process is critical. Ensure that the speed and duration of high-shear homogenization and the power and time of ultrasonication are optimized to produce small, uniform nanoparticles that can efficiently entrap the drug.
Question: The particle size of my this compound SLNs is too large and the polydispersity index (PDI) is high. What could be the cause?
Answer: A large particle size and high PDI indicate a non-uniform and potentially unstable formulation. To address this:
-
Optimize Homogenization/Sonication: Increase the homogenization speed or time, or the sonication power or duration to reduce particle size.
-
Adjust Surfactant Concentration: Insufficient surfactant can lead to particle aggregation. Ensure the surfactant concentration is adequate to stabilize the nanoparticle surface.
-
Check Lipid Concentration: A high lipid concentration can sometimes lead to larger particle sizes. Try reducing the lipid amount while maintaining an appropriate drug-to-lipid ratio.
Table 1: Example of Optimized this compound SLN Formulation Parameters
| Parameter | Optimized Value | Reference |
| Lipid | Palmitic Acid | [2][3] |
| Surfactant | Poloxamer 188 | [2][3] |
| Co-surfactant | Tween 80 | [2][3] |
| Particle Size | 225.96 ± 2.8 nm | [2] |
| Polydispersity Index (PDI) | 0.180 ± 0.034 | [2] |
| Zeta Potential | -5.4 ± 1.07 mV | [2] |
| Entrapment Efficiency (%EE) | 73.8 ± 1.73% | [2] |
| Cumulative Drug Release (24h) | 80.96 ± 3.13% | [2] |
Troubleshooting: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Question: My this compound SNEDDS formulation is not forming a stable nanoemulsion upon dilution, showing phase separation. What should I do?
Answer: Phase separation indicates an unstable formulation. Here are some troubleshooting tips:
-
Component Selection and Ratio: The choice of oil, surfactant, and co-surfactant and their ratios are critical. Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region for your chosen components.[5][7]
-
Surfactant HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial for the formation of a stable nanoemulsion. For oil-in-water nanoemulsions, surfactants with higher HLB values are generally preferred.
-
Thermodynamic Stability Studies: Perform thermodynamic stability tests, including centrifugation and freeze-thaw cycles, to screen for and eliminate unstable formulations early in the development process.[7]
Table 2: Example of Optimized this compound Bio-SNEDDS Formulation
| Component | Example Excipient | Function | Reference |
| Oil Phase | Clove Oil | Oil, P-gp Inhibitor | |
| Surfactant | Cremophor CO 40 | Surfactant, P-gp Inhibitor | |
| Co-surfactant | Labrasol | Co-surfactant, P-gp Inhibitor | |
| Precipitation Inhibitor | Hydroxy-propyl-B-cyclodextrin (HPBCD) | Prevents drug precipitation | |
| Particle Size | < 50 nm | - | |
| PDI | < 0.3 | - | |
| Transmittance | > 99% | - |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This protocol is based on the method described by Shah et al.[2][3]
Materials:
-
This compound
-
Palmitic Acid (Lipid)
-
Poloxamer 188 (Surfactant)
-
Tween 80 (Co-surfactant)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the palmitic acid at a temperature approximately 5-10°C above its melting point. Disperse the accurately weighed amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 and Tween 80 in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator at a specific power output for a set duration to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.
Protocol 2: In-vitro Drug Release Study for this compound Formulations
This protocol is a general method adaptable for various this compound formulations.
Apparatus and Materials:
-
USP Dissolution Test Apparatus (Paddle type)
-
Dialysis membrane bag (for nanoparticle formulations)
-
Phosphate buffer pH 6.8 or other relevant dissolution medium
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
Procedure:
-
Preparation of Formulation Sample:
-
For SLNs or other nanoparticle suspensions, disperse a quantity equivalent to a specific dose of this compound in a known volume of dissolution medium. This may be placed in a dialysis bag.
-
For solid dosage forms like tablets or solid dispersions, place one unit in each dissolution vessel.
-
-
Dissolution Test:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the pre-warmed dissolution medium (37 ± 0.5°C).
-
Set the paddle speed to a specified rpm (e.g., 75 rpm).
-
Place the formulation sample in the dissolution vessel.
-
-
Sampling:
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: Bioanalytical Method for this compound in Plasma using LC-MS/MS
This protocol is a summary of a typical LC-MS/MS method for quantifying this compound in plasma for pharmacokinetic studies.[14]
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add an internal standard (e.g., Telmisartan).
-
Add a protein precipitating agent (e.g., acetonitrile) and vortex for a few minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for a specified time to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: A suitable C18 or other appropriate column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).[14]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Injection Volume: A small volume (e.g., 10 µL).
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: e.g., m/z 473.54 → 157.6[14]
-
Internal Standard: Specific to the chosen standard.
-
Visualizations
Caption: Workflow for developing and evaluating this compound solid lipid nanoparticles (SLNs).
Caption: P-glycoprotein (P-gp) mediated efflux of this compound and its inhibition.
References
- 1. Novel Drug Delivery Systems to Enhance Oral Bioavailability and Their Evaluation | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 2. Formulation development of this compound solid lipid nanoparticles for oral bioavailability enhancement: role of P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced oral bioavailability of this compound by the influence of gallic acid and ellagic acid in male Wistar albino rats: involvement of p-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water in nigella oil microemulsion for enhanced oral bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. jetir.org [jetir.org]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Liquid Chromatographic Determination of this compound in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. ijbio.com [ijbio.com]
Technical Support Center: Method Refinement for Assessing Linagliptin's Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for assessing the off-target activities of Linagliptin. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed protocols, and quantitative data summaries to facilitate method refinement and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target of this compound? A1: The most well-characterized off-target of this compound is Fibroblast Activation Protein (FAP), a serine protease with close structural homology to Dipeptidyl Peptidase-4 (DPP-4), the primary therapeutic target of this compound.[1][2][3] While this compound is highly selective for DPP-4, it possesses significant FAP inhibitory potency compared to other gliptins.[1][2][4]
Q2: How does this compound's affinity for FAP compare to its affinity for DPP-4? A2: this compound exhibits a much higher affinity for its primary target, DPP-4, than for FAP. The dissociation constant (KD) for DPP-4 is in the picomolar range (e.g., 6.6 pM), while its KD for FAP is in the nanomolar range (e.g., 301 nM).[2][4] Similarly, the IC50 value for DPP-4 is approximately 1 nM, whereas for FAP it is around 89 nM, indicating a roughly 90-fold selectivity for DPP-4.[3][5]
Q3: Does this compound show off-target activity against other DPP family members? A3: Yes, but with significantly lower potency. This compound is highly selective for DPP-4 over other family members like DPP-2, DPP-8, and DPP-9.[5] The IC50 values for these other enzymes are in the micromolar range (e.g., 40,000 nM for DPP-8 and 10,000 nM for DPP-9), which is over 10,000-fold higher than for DPP-4.[3][6][7]
Q4: At therapeutic concentrations, is the inhibition of FAP by this compound clinically significant? A4: The maximum plasma concentration (Cmax) of this compound following a standard 5 mg therapeutic dose is approximately 9 nM.[3][6] Given that the IC50 for FAP is around 89 nM, clinically significant inhibition of FAP at therapeutic doses is not generally expected.[2][3] However, this does not preclude the need for careful assessment in preclinical models and specific experimental contexts.
Q5: What are the potential downstream consequences of FAP inhibition? A5: FAP is expressed in activated stromal fibroblasts, particularly in environments of tissue remodeling, fibrosis, and tumors.[1][5] Its inhibition could theoretically impact these processes. While the clinical relevance for this compound is considered low, understanding this off-target interaction is crucial for developing even more selective FAP inhibitors for other therapeutic areas, such as oncology.[4][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of this compound's off-target activity.
Enzyme Inhibition Assays (e.g., FAP Activity Assay)
-
Q: My dose-response curve is flat or shows poor inhibition, even at high concentrations of this compound. What could be the cause?
-
A:
-
Enzyme Inactivity: Verify the activity of your FAP enzyme stock with a known control inhibitor. Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles.
-
Substrate Concentration: Ensure the substrate concentration is at or below the Michaelis constant (Km). High substrate concentrations can lead to an underestimation of inhibitor potency (competitive inhibition).
-
Incorrect Buffer/pH: FAP and DPP-4 activity can be pH-dependent.[2] Confirm that the buffer composition and pH are optimal for FAP activity and this compound binding.
-
Compound Stability: Confirm the stability and solubility of this compound in your assay buffer. Precipitated compound will not be available to inhibit the enzyme.
-
-
-
Q: I'm observing high variability between replicate wells. How can I improve my assay precision?
-
A:
-
Pipetting Accuracy: Ensure all pipettes are calibrated. Use low-retention tips and reverse pipetting for viscous solutions.
-
Reagent Mixing: Mix all reagents thoroughly before dispensing into the assay plate. Inadequate mixing is a common source of variability.
-
Edge Effects: Plate "edge effects" can occur due to temperature or evaporation gradients. Avoid using the outermost wells of the plate or incubate the plate in a humidified chamber.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. High DMSO concentrations can inhibit enzyme activity.[9]
-
-
Caption: Troubleshooting Logic for High Assay Variability.
Radioligand Binding Assays
-
Q: My specific binding is too low. How can I increase the signal window?
-
A:
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd value. This maximizes the proportion of specific versus non-specific binding.[10]
-
Receptor Density: Ensure your membrane preparation or cell line expresses a sufficient number of target receptors (Bmax). You may need to use a higher concentration of membrane protein per well.
-
Incubation Time: Verify that the assay has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[11]
-
-
-
Q: I'm seeing very high non-specific binding (NSB). What are the common causes?
-
A:
-
Radioligand Properties: Hydrophobic radioligands tend to have higher NSB.[10]
-
Filter Issues: Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce ligand binding to the filter itself.[10]
-
Inadequate Washing: Ensure your wash buffer is effective and that the wash volume and number of washes are sufficient to remove all unbound radioligand.[12]
-
Displacer Choice: Use a high concentration of a structurally unrelated compound known to bind the target to define NSB. This helps ensure you are displacing only specific binding.[10]
-
-
Quantitative Data Summary
The following table summarizes the inhibitory potency and binding affinity of this compound against its primary target (DPP-4) and key off-targets.
| Target | Parameter | Value | Reference(s) |
| DPP-4 (Primary Target) | IC50 | ~1 nM | [3][5][6][7] |
| KD | ~6.6 pM | [2] | |
| FAP (Off-Target) | IC50 | ~89 nM | [3][5] |
| KD | ~243 - 301 nM | [2][4][8] | |
| DPP-8 (Off-Target) | IC50 | ~40,000 nM | [3][6] |
| DPP-9 (Off-Target) | IC50 | ~>10,000 nM | [3][6][7] |
IC50: Half-maximal inhibitory concentration. KD: Dissociation constant. Values are approximate and may vary based on experimental conditions.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Assessment
This protocol outlines a method to determine the binding affinity (Ki) of this compound for a potential off-target receptor (e.g., FAP expressed in a cell line) using a filtration-based assay.[11][12][13]
Materials:
-
Membrane preparation from cells overexpressing the target protein.
-
Radioligand specific for the target protein.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled competing ligand (for defining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Typically, 10 concentrations over a 5-log unit range are used.[11] Also prepare solutions for total binding (buffer with DMSO only) and non-specific binding (a saturating concentration of the unlabeled competing ligand).
-
Assay Plate Preparation: Add 50 µL of each this compound dilution, total binding solution, or non-specific binding solution to the wells of a 96-well plate.
-
Radioligand Addition: Add 50 µL of the radioligand (diluted in assay buffer to a final concentration at or near its Kd) to all wells.
-
Reaction Initiation: Add 100 µL of the membrane preparation (diluted in assay buffer to an appropriate concentration) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a pre-determined time to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the 96-well filter plate using a vacuum manifold. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Selective inhibitors of fibroblast activation protein (FAP) with a xanthine scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. A Single Second Shell Amino Acid Determines Affinity and Kinetics of this compound Binding to Type 4 Dipeptidyl Peptidase and Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound—A Novel Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the this compound and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Linagliptin and Sitagliptin: A Comparative Analysis of DPP-4 Binding and Selectivity
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitors linagliptin and sitagliptin, with a focus on their binding affinity and selectivity, supported by experimental data.
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that play a crucial role in the management of type 2 diabetes mellitus. They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. While both this compound and sitagliptin belong to this class, they exhibit distinct biochemical properties, particularly in their interaction with the DPP-4 enzyme and their selectivity over related proteases.
Comparative Analysis of Binding Affinity and Selectivity
The potency and selectivity of DPP-4 inhibitors are critical determinants of their efficacy and safety profiles. High affinity for the target enzyme, DPP-4, ensures effective inhibition at therapeutic concentrations, while high selectivity against other DPP family members, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), is crucial to minimize off-target effects.
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of this compound and sitagliptin against human DPP-4 and other related enzymes.
| Compound | Target Enzyme | IC50 / Ki | Selectivity Ratio (vs. DPP-4) |
| This compound | DPP-4 | ~1 nM (IC50) | - |
| DPP-8 | >40,000 nM (IC50) | >40,000-fold | |
| DPP-9 | >10,000 nM (IC50) | >10,000-fold | |
| FAP | 89 nM (IC50) | ~89-fold | |
| Sitagliptin | DPP-4 | ~19 nM (IC50) | - |
| DPP-8 | 33,780 nM (Ki) | ~1,778-fold | |
| DPP-9 | 55,142 nM (Ki) | ~2,902-fold | |
| FAP | Inhibits activity | Data not available |
Data compiled from multiple sources. IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency.
From the data, it is evident that this compound exhibits a significantly higher binding affinity for DPP-4, with an IC50 value approximately 19 times lower than that of sitagliptin. Furthermore, this compound demonstrates a markedly superior selectivity profile, particularly against DPP-8 and DPP-9, when compared to sitagliptin. While both drugs show some activity against FAP, this compound's interaction has been more quantitatively characterized in the available literature.
Signaling Pathway and Mechanism of Action
DPP-4 inhibitors exert their therapeutic effects by modulating the incretin pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of DPP-4 Inhibition.
Experimental Protocols
The binding affinity and selectivity data presented are typically determined using in vitro enzymatic assays. A common method is a fluorescence-based assay that measures the activity of the DPP-4 enzyme.
Protocol: In Vitro DPP-4 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare serial dilutions of the inhibitor compounds (this compound and sitagliptin) in the assay buffer.
-
Prepare a solution of a fluorogenic DPP-4 substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of the DPP-4 enzyme to each well.
-
Add varying concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for this experimental procedure.
Caption: Workflow for DPP-4 Inhibition Assay.
A Comparative Analysis of the Pharmacokinetic Half-Lives of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that play a crucial role in the management of type 2 diabetes mellitus (T2DM). Their mechanism of action involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting the DPP-4 enzyme, these drugs prolong the activity of incretins, which in turn enhances glucose-dependent insulin secretion, suppresses excessive glucagon release, and helps maintain glucose homeostasis.[1][4][5]
The pharmacokinetic profiles of different DPP-4 inhibitors vary significantly, with the terminal half-life (t½) being a key parameter influencing dosing frequency and therapeutic effect.[6][7] This guide provides a comparative analysis of the half-lives of several prominent DPP-4 inhibitors, supported by experimental data and methodological details for their determination.
Comparative Pharmacokinetic Data
The half-life of DPP-4 inhibitors ranges from approximately 2.5 hours to over 100 hours, which dictates their dosing schedules, from twice-daily to once-weekly.[2][6][8] This variability is attributed to differences in their chemical structures, binding affinity to the DPP-4 enzyme, metabolism, and routes of elimination.[7][8] The following table summarizes key pharmacokinetic parameters for several DPP-4 inhibitors.
| DPP-4 Inhibitor | Terminal Half-life (t½) (hours) | Time to Max. Concentration (Tmax) (hours) | Protein Binding | Primary Route of Elimination |
| Alogliptin | ~21[9] | 1 - 2[9] | ~20% | Renal (unchanged drug) |
| Linagliptin | >100 (Terminal)[9][10], ~12 (Effective)[9] | ~1.5[9] | High (Dose-dependent) | Hepatic/Biliary[6][9][11] |
| Saxagliptin | ~2.5 (Parent), ~3.1 (Active Metabolite)[8][10] | 2 (Parent), 4 (Active Metabolite) | Low | Renal and Hepatic |
| Sitagliptin | ~12.4[9][10] | 1 - 4[9] | ~38%[9] | Renal (unchanged drug)[9] |
| Vildagliptin | ~2 - 3[12] | 1 - 2 | Low | Hepatic Metabolism, then Renal |
| Omarigliptin | ~120[13] | 1 - 2 | Moderate | Renal |
| Teneligliptin | ~24[12] | 1 - 2 | Low | Renal and Hepatic |
| Trelagliptin | Long (supports once-weekly dosing)[2] | N/A | N/A | Renal |
Note: Values are approximate and can vary based on the study population and methodology.
Signaling Pathway of DPP-4 Inhibition
DPP-4 inhibitors exert their therapeutic effect by augmenting the natural incretin pathway. The diagram below illustrates this mechanism, showing how the inhibition of the DPP-4 enzyme prevents the breakdown of active GLP-1 and GIP, thereby prolonging their beneficial effects on pancreatic α- and β-cells.
Caption: Mechanism of action for DPP-4 inhibitors.
Experimental Protocols for Pharmacokinetic Analysis
The determination of a drug's half-life and other pharmacokinetic parameters is typically conducted through a Phase I clinical trial involving healthy volunteers or the target patient population.
Objective: To determine the single-dose pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and to calculate key parameters such as half-life (t½), maximum plasma concentration (Cmax), and time to Cmax (Tmax).
Methodology:
-
Study Design: An open-label, single-dose, crossover, or parallel-group study is commonly employed. Participants are typically fasted overnight before drug administration.
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited after screening for inclusion/exclusion criteria (e.g., age, weight, no significant medical history, not taking concomitant medications).
-
Drug Administration: A single oral dose of the DPP-4 inhibitor is administered with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points.[13] A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and up to 120+ hours for long-half-life drugs).[13]
-
Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -70°C or lower until analysis.[13]
-
Bioanalytical Method: The concentration of the parent drug (and any active metabolites) in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13] This technique offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods with software like WinNonlin®.
-
Cmax and Tmax: Determined directly from the observed data.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.
-
Terminal Elimination Rate Constant (λz): Determined by linear regression of the terminal log-linear portion of the plasma concentration-time curve.
-
Half-Life (t½): Calculated using the formula: t½ = 0.693 / λz .
-
The workflow for such a study is visualized below.
Caption: Experimental workflow for a clinical pharmacokinetic study.
Discussion and Conclusion
The diversity in the half-lives of DPP-4 inhibitors is a critical factor for clinical consideration.
-
Long-Acting Inhibitors: this compound and Omarigliptin exhibit very long terminal half-lives, which supports a once-daily or even once-weekly (for Omarigliptin) dosing regimen.[2][9][13] This can improve patient adherence. This compound's primary biliary excretion is a key differentiator, making it suitable for patients with renal impairment without dose adjustment.[6][11]
-
Intermediate-Acting Inhibitors: Sitagliptin, Alogliptin, and Teneligliptin have half-lives of approximately 12 to 24 hours, making them effective with once-daily dosing.[9][12] Their elimination is predominantly renal, requiring dose adjustments in patients with moderate to severe renal insufficiency.[9][14]
-
Short-Acting Inhibitors: Vildagliptin and Saxagliptin have shorter half-lives.[8][12] While Saxagliptin's active metabolite prolongs its duration of action to allow for once-daily dosing, Vildagliptin's shorter half-life necessitates a twice-daily administration to ensure sustained DPP-4 inhibition over 24 hours.[8][12][14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. medicaid.nv.gov [medicaid.nv.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Linagliptin's Non-Renal Clearance Pathway Versus Other Gliptins
A deep dive into the metabolic and excretory pathways of dipeptidyl peptidase-4 (DPP-4) inhibitors, highlighting the unique non-renal clearance of Linagliptin. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data, detailed methodologies, and visual pathway diagrams.
The class of oral hypoglycemic agents known as gliptins, or dipeptidyl peptidase-4 (DPP-4) inhibitors, has become a cornerstone in the management of type 2 diabetes mellitus. While their mechanism of action is consistent across the class—inhibiting the DPP-4 enzyme to prolong the activity of incretin hormones—their pharmacokinetic profiles, particularly their routes of elimination, exhibit significant variability. This guide focuses on validating the predominantly non-renal clearance of this compound in contrast to other widely prescribed gliptins, a characteristic with important clinical implications, especially for patients with renal impairment.
Quantitative Comparison of Gliptin Clearance Pathways
The following table summarizes the primary routes of excretion for this compound and four other commonly used gliptins: Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin. The data, derived from various pharmacokinetic studies, quantifies the extent of renal and non-renal (primarily fecal/biliary) clearance for each agent.
| Gliptin | Percentage Excreted Unchanged in Urine | Percentage Excreted in Feces | Primary Metabolites | Key Metabolic Enzymes & Transporters |
| This compound | ~5% | ~85% | Predominantly excreted unchanged | P-glycoprotein (P-gp) substrate; Minor metabolism by CYP3A4 |
| Sitagliptin | ~79-87% | ~13% | Minor metabolites (N-sulfate, N-carbamoyl glucuronic acid conjugates) | P-gp substrate; Minor metabolism by CYP3A4 and CYP2C8 |
| Vildagliptin | ~23% | ~15% | Major inactive carboxylic acid metabolite (M20.7) from cyano group hydrolysis | Primarily hydrolysis, not CYP-mediated |
| Saxagliptin | ~24% (as parent drug) | ~22% | Major active metabolite (5-hydroxy saxagliptin) | Primarily metabolized by CYP3A4/5 |
| Alogliptin | ~60-76% | ~13% | Minor active (N-demethylated) and inactive (N-acetylated) metabolites | Limited metabolism, primarily by CYP2D6 and CYP3A4 |
Experimental Protocols
The data presented in this guide are predominantly derived from human pharmacokinetic studies, typically following a standardized methodology to assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.
General Experimental Workflow:
A common study design involves the administration of a single oral dose of a radiolabeled (e.g., ¹⁴C) gliptin to healthy male subjects. This allows for the accurate tracking of the drug and its metabolites throughout the body.
-
Subject Recruitment and Baseline Assessment: Healthy volunteers, typically male to avoid hormonal cycle influences on drug metabolism, are recruited. Baseline physiological parameters, including renal and hepatic function, are assessed to ensure they are within a normal range.
-
Drug Administration: Following an overnight fast, subjects receive a single oral dose of the radiolabeled gliptin.
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a period of several days (e.g., up to 7-10 days) to capture the complete elimination profile of the drug and its metabolites.
-
Sample Analysis:
-
Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured using techniques like liquid scintillation counting to determine the overall recovery of the administered dose.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to separate the parent drug from its metabolites in plasma, urine, and fecal extracts.
-
Mass Spectrometry: Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are used to identify and quantify the parent drug and its metabolites.
-
-
Pharmacokinetic Analysis: The concentration-time data for the parent drug and metabolites are used to calculate key pharmacokinetic parameters, including the percentage of the dose excreted via renal and fecal routes.
Visualizing Gliptin Clearance Pathways
The following diagrams, generated using Graphviz, illustrate the distinct clearance pathways of this compound and other gliptins.
Caption: Primary non-renal clearance pathway of this compound.
Caption: Predominantly renal clearance pathways of other gliptins.
Discussion and Conclusion
The data and pathways presented clearly demonstrate that this compound possesses a distinct pharmacokinetic profile within the gliptin class, characterized by its primary elimination through the biliary-fecal route. This is in stark contrast to Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin, which are all predominantly cleared by the kidneys.
The minimal renal excretion of this compound (approximately 5%) means that its clearance is largely independent of renal function. This unique characteristic allows for the use of this compound in patients with type 2 diabetes and varying degrees of renal impairment without the need for dose adjustment, a significant advantage over other gliptins that require dose modifications in this patient population.
The primary mechanism for the non-renal clearance of this compound involves its excretion into the bile, facilitated by the P-glycoprotein (P-gp) transporter. While this compound is a weak substrate for CYP3A4, metabolism represents a minor elimination pathway. In contrast, Saxagliptin undergoes significant metabolism by CYP3A4/5 to an active metabolite, making it more susceptible to drug-drug interactions with potent inhibitors or inducers of these enzymes. Sitagliptin and Alogliptin also undergo some metabolism via CYP enzymes, but to a lesser extent, with the majority of the dose excreted unchanged in the urine. Vildagliptin's clearance is unique in that it is primarily metabolized via hydrolysis, a process not dependent on the cytochrome P450 system.
Unveiling the Comparative Efficacy of Linagliptin Across Diverse Diabetic Mouse Models
A comprehensive analysis of Linagliptin's therapeutic effects on glycemic control, insulin sensitivity, and beta-cell function in various mouse strains, providing researchers and drug development professionals with a comparative guide to its pre-clinical performance.
This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control.[1][2][3] To thoroughly understand its therapeutic potential and underlying mechanisms, this compound has been extensively studied in various diabetic mouse models, each representing different facets of the disease. This guide provides a cross-validation of this compound's efficacy in several key diabetic mouse strains, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound on Glycemic Control
The effectiveness of this compound in controlling blood glucose levels has been evaluated in mouse models of both type 2 and type 1 diabetes. The following table summarizes the key findings on glycemic parameters.
| Mouse Strain | Model Type | Treatment Protocol | Key Findings on Glycemic Control | Reference |
| db/db | Type 2 Diabetes (Leptin receptor deficiency) | 3 mg/kg/day for 8 weeks | Marked reduction in blood glucose and HbA1c levels.[4] | [4] |
| Diet-Induced Obese (DIO) | Type 2 Diabetes (High-fat diet) | 3 mg/kg/day or 30 mg/kg/day for 3-4 weeks | Significant suppression of blood glucose concentrations during oral glucose tolerance tests and reduction in HbA1c.[5] | [5] |
| Streptozotocin (STZ)-induced | Type 1 Diabetes (Chemically induced beta-cell destruction) | Not specified dose for up to 6 weeks | No therapeutic benefit on blood glucose despite increased GLP-1 levels.[6] | [6] |
| Non-Obese Diabetic (NOD) | Type 1 Diabetes (Autoimmune beta-cell destruction) | Diet containing 0.083 g/kg chow for 60 days | Reduced incidence of diabetes by almost 50%.[7] Showed lower random blood glucose compared to untreated mice.[6] | [6][7] |
Impact on Insulin Sensitivity and Beta-Cell Function
Beyond glycemic control, this compound's effects on insulin sensitivity and the preservation and function of pancreatic beta-cells are crucial aspects of its therapeutic profile.
| Mouse Strain | Model Type | Treatment Protocol | Effects on Insulin Sensitivity & Beta-Cell Function | Reference |
| db/db | Type 2 Diabetes | 3 mg/kg/day for 8 weeks | Improved insulin sensitivity, enhanced islet glucose-stimulated insulin secretion, restored islet beta-/alpha-cell ratio, and reduced beta-cell apoptosis.[4] | [4] |
| Diet-Induced Obese (DIO) | Type 2 Diabetes | 3 mg/kg/day or 30 mg/kg/day for 4 weeks | Dose-dependent improvement in insulin sensitivity, evaluated by glucose disposal rates and insulin-mediated suppression of hepatic glucose production.[5] | [5] |
| Streptozotocin (STZ)-induced | Type 1 Diabetes | Not specified dose for up to 4 weeks | Did not significantly alter circulating C-peptide levels.[6] | [6] |
| Non-Obese Diabetic (NOD) | Type 1 Diabetes | Diet containing 0.083 g/kg chow for 60 days | Greater total islet mass and total β-cell mass in non-diabetic this compound-treated mice compared to non-diabetic vehicle-treated mice.[7] | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for key studies cited in this guide.
Study in db/db Mice
-
Animals: Male diabetic db/db mice and non-diabetic littermates.
-
Treatment: Mice received this compound (3 mg/kg), an SGLT2 inhibitor, or a combination of both, or a vehicle control, once daily for 8 weeks.[4]
-
Glucose Homeostasis Assessment: Blood glucose and glycated hemoglobin A1c (HbA1c) levels were measured. Insulin sensitivity was assessed.[4]
-
Islet Function and Morphology: Pancreatic islet function, morphology, inflammatory factors, and toll-like receptor 2 (TLR2) pathways were investigated.[4] Islet glucose-stimulated insulin secretion was measured. Beta-cell apoptosis and the beta-/alpha-cell ratio were determined.[4]
Study in Diet-Induced Obese (DIO) Mice
-
Animals: Male C57BL/6 mice fed a high-fat diet to induce obesity and insulin resistance. Chow-fed animals served as controls.
-
Treatment: Mice were treated with this compound at doses of 3 mg/kg/day or 30 mg/kg/day for 3-4 weeks.[5]
-
Glucose Metabolism Assessment: Oral glucose tolerance tests (OGTT) were performed. Fed blood glucose concentrations and HbA1c were measured.[5]
-
Insulin Sensitivity Assessment: Euglycemic–hyperinsulinemic clamps were conducted to determine glucose disposal rates (GDR) and hepatic glucose production (HGP).[5]
-
Hepatic Steatosis Assessment: Liver fat content was measured.[5]
Study in STZ-Induced and NOD Mice
-
Animals: Mouse models of type 1 diabetes, including streptozotocin (STZ)-induced diabetic mice and non-obese diabetic (NOD) mice.
-
Treatment: After the development of diabetes, mice were either untreated or treated with this compound or insulin for up to 6 weeks.[6]
-
Hormone Level Assessment: Circulating levels of GLP-1, C-peptide, and glucagon were measured.[6]
-
Alpha-cell Proliferation: In vivo 5-bromo-2′-deoxyuridine (BrdU) labeling assay was used to assess alpha-cell proliferation.[6]
-
Islet Immunohistochemistry: Immunohistochemistry assays were performed to examine the expression of GLP-1 and glucagon in pancreatic alpha-cells.[8]
Visualizing the Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams outline this compound's signaling pathway and a typical experimental workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. droracle.ai [droracle.ai]
- 4. Effects of combining this compound treatment with BI-38335, a novel SGLT2 inhibitor, on pancreatic islet function and inflammation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Improves Insulin Sensitivity and Hepatic Steatosis in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Effects of this compound on Pancreatic α Cells of Type 1 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Linagliptin's effects on cardiovascular biomarkers.
A deep dive into the cardiovascular and renal effects of the DPP-4 inhibitor Linagliptin reveals a neutral to potentially beneficial impact on key biomarkers, positioning it as a safe option for patients with type 2 diabetes at high cardiovascular risk. Comparative data from major clinical trials demonstrate non-inferiority to other standard treatments in terms of major adverse cardiovascular events (MACE), with some distinct effects on inflammatory, lipid, and endothelial markers.
This guide provides a comprehensive comparison of this compound's effects on cardiovascular biomarkers against other classes of glucose-lowering agents, supported by data from pivotal clinical trials. Detailed experimental protocols and visualizations of key pathways and workflows are included to provide a thorough resource for researchers and clinicians.
Comparative Efficacy on Cardiovascular Biomarkers
This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been extensively studied for its cardiovascular safety and effects on various biomarkers. The following tables summarize the quantitative data from key clinical trials, comparing this compound with placebo and other anti-diabetic drugs.
Glycemic and Renal Biomarkers
| Biomarker | Trial | This compound Change from Baseline | Comparator Change from Baseline | Comparator | p-value |
| HbA1c (%) | MARLINA-T2D[1][2] | -0.60% (placebo-adjusted) | - | Placebo | <0.0001 |
| CAROLINA[3][4] | Non-inferior to glimepiride | Non-inferior to this compound | Glimepiride | <0.0001 (for non-inferiority) | |
| Urinary Albumin-to-Creatinine Ratio (UACR) | MARLINA-T2D[1][2] | -6.0% (placebo-adjusted geometric mean) | - | Placebo | 0.1954 |
| CARMELINA[5][6][7][8] | Non-inferior to placebo for kidney composite outcome | - | Placebo | - |
Inflammatory and Lipid Biomarkers
While large cardiovascular outcome trials like CARMELINA and CAROLINA did not primarily focus on all of these specific biomarkers, other dedicated studies provide valuable insights.
| Biomarker | Study | This compound Change | Comparator Change | Comparator | Notes |
| hs-CRP | Multiple studies suggest a reduction | - | - | - | This compound has shown anti-inflammatory properties. |
| Total Cholesterol | Retrospective Study[9][10] | ↓ 9.0 mg/dL | ↑ (not significant) | Dapagliflozin (SGLT2i) | Significant reduction with DPP-4 inhibitor. |
| LDL-Cholesterol | Retrospective Study[9][10] | ↓ 8.4 mg/dL | ↑ 1.3 mg/dL | Dapagliflozin (SGLT2i) | Significant reduction with DPP-4 inhibitor. |
| HDL-Cholesterol | Retrospective Study[9][10] | ↑ 0.5 mg/dL | ↑ 5.1 mg/dL | Dapagliflozin (SGLT2i) | SGLT2 inhibitor showed a more significant increase. |
Experimental Protocols of Key Clinical Trials
CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With this compound)
-
Objective: To evaluate the long-term cardiovascular and renal safety of this compound in patients with type 2 diabetes and high cardio-renal risk.[5][6][7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, non-inferiority trial conducted across 27 countries.[5][6]
-
Participants: 6,979 adults with type 2 diabetes, HbA1c between 6.5% and 10.0%, and high cardiovascular risk (history of vascular disease and a urine albumin-to-creatinine ratio >200 mg/g) and/or high renal risk (reduced eGFR and micro- or macroalbuminuria).[7]
-
Intervention: Patients were randomized to receive either this compound 5 mg once daily or a matching placebo, in addition to their standard of care.[5][6]
-
Primary Outcome: Time to the first occurrence of a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).[5][6]
-
Key Secondary Outcome: A composite of time to the first sustained occurrence of end-stage kidney disease, a ≥40% decrease in eGFR from baseline, or renal death.[5][6]
CAROLINA (Cardiovascular Outcome Study of this compound Versus Glimepiride in Type 2 Diabetes)
-
Objective: To assess the long-term cardiovascular safety of this compound compared to the sulfonylurea glimepiride in patients with relatively early type 2 diabetes and increased cardiovascular risk.[3][11][12]
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[11][12]
-
Participants: 6,033 adults with type 2 diabetes and increased cardiovascular risk or established cardiovascular complications.[4]
-
Intervention: Patients were randomized to receive either this compound 5 mg once daily or glimepiride 1-4 mg once daily, in addition to their usual care.[4][12]
-
Primary Outcome: Time to the first occurrence of the 3P-MACE composite.[3]
MARLINA-T2D (Efficacy, Safety & Modification of Albuminuria in Type 2 Diabetes Subjects with Renal Disease with this compound)
-
Objective: To investigate the glycemic and renal effects of this compound in individuals with type 2 diabetes and albuminuria.[1][2][13]
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, phase 3b clinical trial.[13][14]
-
Participants: 360 individuals with type 2 diabetes, HbA1c between 6.5% and 10.0%, an eGFR of ≥30 mL/min/1.73 m², and a urinary albumin-to-creatinine ratio of 30-3000 mg/g, despite receiving a single agent renin-angiotensin-system blockade.[1][14]
-
Intervention: Patients were randomized to receive either this compound 5 mg once daily or a placebo.[1][14]
-
Primary Endpoint: Change from baseline in HbA1c at week 24.[1]
-
Key Secondary Endpoint: Time-weighted average of the percentage change from baseline in UACR over 24 weeks.[1]
Signaling Pathways and Experimental Workflows
The cardiovascular effects of this compound are mediated through both GLP-1-dependent and independent pathways. As a DPP-4 inhibitor, this compound prevents the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and reduced glucagon levels.[15][16] Beyond this, DPP-4 is a ubiquitous enzyme with multiple substrates, and its inhibition can lead to a range of cardiovascular effects.[15][17]
Caption: this compound's dual mechanism on cardiovascular pathways.
The experimental workflow for a typical cardiovascular outcome trial like CARMELINA or CAROLINA involves several key stages, from patient recruitment to data analysis, ensuring robust and reliable findings.
Caption: Standard workflow for a cardiovascular outcome trial.
References
- 1. This compound and its effects on hyperglycaemia and albuminuria in patients with type 2 diabetes and renal dysfunction: the randomized MARLINA-T2D trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. The CAROLINA Trial—First Results of the Cardiovascular Outcomes Trial Comparing this compound vs. Glimepiride | ADA Highlights 2019 [2019.adahighlights.com]
- 4. Detailed findings from CAROLINA® outcome trial support long-term cardiovascular safety profile of Tradjenta® [prnewswire.com]
- 5. Rationale, design, and baseline characteristics of the CArdiovascular safety and Renal Microvascular outcomE study with this compound (CARMELINA®): a randomized, double-blind, placebo-controlled clinical trial in patients with type 2 diabetes and high cardio-renal risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. The CARMELINA Trial | ADA Highlights 2019 [2019.adahighlights.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of effects of DPP-4 inhibitor and SGLT2 inhibitor on lipid profile in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and baseline characteristics of the CARdiovascular Outcome Trial of this compound Versus Glimepiride in Type 2 Diabetes (CAROLINA®) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Dipeptidyl peptidase-4 inhibition with this compound and effects on hyperglycaemia and albuminuria in patients with type 2 diabetes and renal dysfunction: Rationale and design of the MARLINA-T2D™ trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of dipeptidyl peptidase-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DPP4 IN CARDIOMETABOLIC DISEASE: RECENT INSIGHTS FROM THE LABORATORY AND CLINICAL TRIALS OF DPP4 INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
Linagliptin's Superior Profile in Preclinical Models of Renal Impairment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linagliptin's performance against other dipeptidyl peptidase-4 (DPP-4) inhibitors in preclinical models of renal impairment. The following sections detail the experimental data, protocols, and underlying signaling pathways that underscore this compound's potential renoprotective advantages.
Executive Summary
This compound, a potent and selective DPP-4 inhibitor, has demonstrated significant renal protective effects in various preclinical models of kidney disease, often independent of its glucose-lowering activity. A key differentiator for this compound is its primary non-renal route of elimination, which obviates the need for dose adjustments in patients with renal impairment[1][2]. Preclinical evidence suggests that this compound ameliorates diabetic nephropathy by reducing albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis through multiple mechanisms, including anti-inflammatory, anti-oxidant, and anti-fibrotic pathways[3][4][5].
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from head-to-head studies comparing this compound with other DPP-4 inhibitors in animal models of renal impairment.
Table 1: Effects on Markers of Renal Function in Streptozotocin (STZ)-Induced Diabetic Rodent Models
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Animal Model & Duration | Source |
| Albuminuria Reduction | Significant Reduction | Moderate Reduction | Moderate Reduction | Significant Reduction | STZ-induced diabetic rats/mice; 4-24 weeks | [4][6][7] |
| Glomerulosclerosis | Significant Amelioration | Moderate Amelioration | Not Reported | Significant Amelioration | STZ-induced diabetic mice; 24 weeks | [4][7] |
| Tubulointerstitial Fibrosis | Significant Reduction | Moderate Reduction | Not Reported | Moderate Reduction | STZ-induced diabetic mice; 24 weeks | [4][7] |
| Blood Urea Nitrogen (BUN) | Significant Decrease | Moderate Decrease | Not Reported | Moderate Decrease | STZ-induced diabetic rats; duration not specified | [6] |
| Serum Creatinine | Significant Decrease | Moderate Decrease | Not Reported | Moderate Decrease | STZ-induced diabetic rats; duration not specified | [6] |
Table 2: Effects in Non-Diabetic Models of Renal Impairment (5/6 Nephrectomy)
| Parameter | This compound | Telmisartan (ARB) | Animal Model & Duration | Source |
| Interstitial Fibrosis Reduction | 48% (Significant) | 24% (Non-significant) | 5/6 nephrectomized rats | [8] |
| Urine Albumin-to-Creatinine Ratio Reduction | 66% (Significant) | 92% (Significant) | 5/6 nephrectomized rats | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of commonly employed experimental protocols.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model is widely used to mimic type 1 diabetes-induced kidney damage.
-
Animal Strain: Male Wistar rats or C57BL/6 mice are commonly used[3][6].
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 30-65 mg/kg body weight) dissolved in citrate buffer is administered to induce hyperglycemia[3][6]. Blood glucose levels are monitored, and only animals with sustained hyperglycemia (e.g., >250 mg/dL) are included in the study.
-
Drug Administration: DPP-4 inhibitors are typically administered orally once daily at specified doses (e.g., this compound: 1-10 mg/kg) for a duration ranging from 4 to 24 weeks[4][9].
-
Outcome Measures:
-
Renal Function: 24-hour urine is collected to measure albumin and creatinine levels. Blood samples are collected to measure BUN and serum creatinine[6].
-
Histopathology: Kidneys are harvested, fixed, and sectioned. Stains such as Periodic acid-Schiff (PAS) and Sirius Red are used to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively[8].
-
Molecular Analysis: Gene and protein expression of key markers (e.g., TGF-β, collagen) are quantified using techniques like qPCR and Western blotting.
-
5/6 Nephrectomy Model
This surgical model is used to induce chronic kidney disease (CKD) independent of diabetes.
-
Animal Strain: Male Sprague-Dawley rats are a common choice[10][11].
-
Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, a total nephrectomy of the right kidney is performed, leaving one-third of the original renal mass[10][11][12].
-
Drug Administration: Treatment with the investigational drug (e.g., this compound) is initiated after the second surgery and continues for a predefined period.
-
Outcome Measures: Similar to the STZ model, endpoints include markers of renal function (albuminuria, creatinine, BUN) and histological evaluation of fibrosis and glomerulosclerosis[8].
Signaling Pathways Implicated in this compound's Renoprotective Effects
This compound's beneficial effects on the kidney are mediated through the modulation of several key signaling pathways involved in fibrosis, inflammation, and oxidative stress.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
TGF-β is a master regulator of fibrosis in diabetic nephropathy[9]. High glucose levels and other insults in the diabetic kidney lead to the upregulation of TGF-β, which in turn stimulates the production of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis. This compound has been shown to interfere with this pathway, potentially by reducing the activation of TGF-β and its downstream signaling molecules like Smad proteins[7].
Advanced Glycation End Products (AGEs) - RAGE Signaling Pathway
Advanced glycation end products (AGEs) are formed at an accelerated rate under hyperglycemic conditions and contribute to the pathogenesis of diabetic complications, including nephropathy[10]. The interaction of AGEs with their receptor (RAGE) on various kidney cells triggers intracellular signaling cascades that promote oxidative stress, inflammation, and fibrosis. This compound has been shown to suppress the AGE-RAGE axis, thereby mitigating downstream pathological effects[10].
Conclusion
Preclinical studies provide compelling evidence for the renoprotective effects of this compound, which appear to be superior to or distinct from those of other DPP-4 inhibitors, particularly in the context of its unique pharmacokinetic profile. The data summarized in this guide highlight this compound's potential to ameliorate key pathological features of renal impairment through mechanisms that extend beyond glycemic control. These findings warrant further investigation in clinical settings to fully elucidate the therapeutic benefits of this compound in patients with chronic kidney disease.
References
- 1. drugs.com [drugs.com]
- 2. Comparison of Efficacy and Safety of Vildagliptin and this compound in Patients of Type 2 Diabetes Mellitus with Chronic Kidney Disease | Community Based Medical Journal [banglajol.info]
- 3. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-mediated DPP-4 inhibition ameliorates kidney fibrosis in streptozotocin-induced diabetic mice by inhibiting endothelial-to-mesenchymal transition in a therapeutic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 inhibition by Saxagliptin prevents inflammation and renal injury by targeting the Nlrp3/ASC inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gubra.dk [gubra.dk]
- 12. 5/6 nephrectomy [bio-protocol.org]
A Comparative Analysis of Glucagon Suppression: Linagliptin vs. Saxagliptin
A detailed review of the available clinical data on the glucagon-suppressing effects of two prominent DPP-4 inhibitors.
In the management of type 2 diabetes mellitus (T2DM), the suppression of inappropriately elevated glucagon levels is a key therapeutic goal. Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents, contribute to glycemic control in part by mitigating hyperglucagonemia. This guide provides a comparative overview of two widely prescribed DPP-4 inhibitors, linagliptin and saxagliptin, with a specific focus on their effects on glucagon secretion.
Mechanism of Glucagon Suppression by DPP-4 Inhibitors
Both this compound and saxagliptin are potent and selective inhibitors of the DPP-4 enzyme.[4] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[5][6]
Elevated GLP-1 levels, in a glucose-dependent manner, stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[4][7] The suppression of glucagon leads to reduced hepatic glucose production, contributing to lower blood glucose levels, particularly in the postprandial state.[7]
Glucagon Suppression: Quantitative Data
The following tables summarize the available quantitative data on the glucagon-suppressing effects of this compound and saxagliptin from individual clinical trials.
Table 1: Glucagon-Suppressing Effects of this compound
| Study/Analysis | Comparator | Dosage | Duration | Outcome Measure | Result |
| Phase 2a Study[8] | Placebo | 5 mg once daily | 28 days | Glucagon Levels | Significant reductions starting at day 1 |
| Nauck et al. (2022)[9] | Baseline | 5 mg once daily | 8 days | Glucagon Secretion during OGTT | Impaired renal function does not compromise the effects of this compound on glucagon secretion |
Table 2: Glucagon-Suppressing Effects of Saxagliptin
| Study/Analysis | Comparator | Dosage | Duration | Outcome Measure | Result |
| Hollander et al. (2010)[10] | TZD Monotherapy | 2.5 mg or 5 mg once daily | 24 weeks | Postprandial Glucagon | Decreases in postprandial glucagon |
| Frederich et al. (2012)[11] | Control | 5 mg/day | 12 and 24 weeks | Glucagon Area Under the Curve (AUC) | Reduction in glucagon AUC from baseline |
| Pan et al. (2012)[12] | Placebo | 5 mg daily | 24 weeks | Post-prandial Glucose AUC | Significantly greater reduction with saxagliptin |
| NCT02307695[13] | Insulin | 5 mg once daily | 24 weeks | Glucagon Secretion | Investigating suppression of glucagon secretion in Type 1 Diabetes |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key studies.
This compound Study Protocol (Phase 2a): [8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with inadequately controlled T2DM.
-
Intervention: Participants received either this compound 5 mg (n=40) or a placebo (n=40) once daily for 28 days. A third arm with sitagliptin 100 mg (n=41) was included for exploratory purposes.
-
Key Assessments: The primary endpoints included the change from baseline in 24-hour weighted mean glucose and intact GLP-1 area under the curve (AUC) following a meal tolerance test on day 28. Glucagon levels were also assessed.
Saxagliptin Study Protocol (as add-on to Thiazolidinedione): [10]
-
Study Design: A randomized, placebo-controlled clinical trial.
-
Participants: Patients with T2DM inadequately controlled on a thiazolidinedione (TZD).
-
Intervention: Patients were randomized to receive saxagliptin 2.5 mg, saxagliptin 5 mg, or placebo once daily in addition to their ongoing TZD therapy for 24 weeks.
-
Key Assessments: Efficacy endpoints included changes in HbA1c, fasting plasma glucose, and postprandial glucose. Postprandial insulin, C-peptide, and glucagon levels were also measured.
Concluding Remarks
Both this compound and saxagliptin, through their mechanism of DPP-4 inhibition, lead to a reduction in glucagon secretion, which is a beneficial effect for the management of T2DM. The available evidence from individual clinical trials demonstrates that both agents effectively suppress glucagon levels compared to placebo or baseline.
However, the absence of direct head-to-head trials comparing the glucagon-suppressing effects of this compound and saxagliptin makes it challenging to definitively conclude if one agent is superior to the other in this specific aspect. A systematic review and mixed-treatment comparison meta-analysis also found no significant differences between various DPP-4 inhibitors in terms of HbA1c reduction.[1] Therefore, the choice between these two agents may be guided by other factors such as their pharmacokinetic profiles, particularly in specific patient populations like those with renal impairment, where this compound does not require dose adjustment.[4]
Future head-to-head clinical trials with glucagon suppression as a primary endpoint are warranted to provide a more definitive comparison between these two widely used DPP-4 inhibitors.
References
- 1. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. tandfonline.com [tandfonline.com]
- 4. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 5. Utility of Saxagliptin in the Treatment of Type 2 Diabetes: Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute effects of this compound on intact and total glucagon-like peptide-1 and gastric inhibitory polypeptide levels in insulin-dependent type 2 diabetes patients with and without moderate renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of saxagliptin in drug-naïve Asian patients with type 2 diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Saxagliptin on Glucose Fluctuation and Immune Regulation in Patients With Type 1 Diabetes | MedPath [trial.medpath.com]
A comparative review of the safety profiles of approved DPP-4 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of approved Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. The information presented is supported by data from extensive clinical trials and meta-analyses to assist in informed decision-making and future research.
Introduction to DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, enhance glycemic control by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. The approved DPP-4 inhibitors for the treatment of type 2 diabetes include Sitagliptin, Saxagliptin, Linagliptin, Alogliptin, and Vildagliptin (not approved in the US). While generally well-tolerated, their safety profiles exhibit some differences, particularly concerning cardiovascular outcomes, pancreatitis, and joint pain.
Comparative Safety Data
The following tables summarize the incidence of key adverse events associated with the most commonly prescribed DPP-4 inhibitors based on data from major clinical trials and meta-analyses.
Cardiovascular Safety
Cardiovascular outcome trials (CVOTs) have been pivotal in establishing the cardiovascular safety of DPP-4 inhibitors. The primary endpoint in these trials was typically a composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
Table 1: Incidence of Major Adverse Cardiovascular Events (MACE) in Key Clinical Trials
| DPP-4 Inhibitor | Clinical Trial | Primary MACE Endpoint (Drug vs. Placebo) | Hospitalization for Heart Failure (Drug vs. Placebo) |
| Sitagliptin | TECOS | 11.4% vs. 11.6% (HR 0.98)[1] | 3.1% vs. 3.1% (HR 1.00)[2] |
| Saxagliptin | SAVOR-TIMI 53 | 7.3% vs. 7.2% (HR 1.00)[3] | 3.5% vs. 2.8% (HR 1.27)[3] |
| Alogliptin | EXAMINE | 11.3% vs. 11.8% (HR 0.96)[3] | 3.9% vs. 3.3% (HR 1.19)[3] |
| This compound | CARMELINA | 12.4% vs. 12.1% (HR 1.02) | 6.0% vs. 6.5% (HR 0.90) |
HR: Hazard Ratio. Data presented as incidence rates or hazard ratios as reported in the respective trials.
Pancreatitis
An increased risk of pancreatitis has been a safety concern with incretin-based therapies. While individual trials showed numerical imbalances, meta-analyses provide a broader perspective.
Table 2: Incidence of Acute Pancreatitis
| DPP-4 Inhibitor | Incidence Rate/Risk vs. Comparator | Source |
| Sitagliptin | 0.1% (vs. 0% in non-exposed groups in some clinical trials) | [4] |
| Class Effect (Meta-Analysis) | Increased risk (OR 1.79) compared to control groups.[5] | [5] |
OR: Odds Ratio. It is important to note that the absolute risk remains low.[5]
Joint Pain (Arthralgia)
Severe and disabling joint pain has been reported with DPP-4 inhibitor use, leading to an FDA warning.[6]
Table 3: Risk of Joint Pain
| DPP-4 Inhibitor | Risk of Arthralgia vs. Comparator | Source |
| Class Effect (Meta-Analysis of 67 RCTs) | Slightly increased risk of overall arthralgia (RR 1.13).[7] | [7] |
| Retrospective Cohort Study (Older Veterans) | Higher odds of joint pain in DPP-4 inhibitor users (AOR 1.17).[8] | [8] |
RR: Risk Ratio; AOR: Adjusted Odds Ratio.
Hypoglycemia
DPP-4 inhibitors are associated with a low risk of hypoglycemia when used as monotherapy. However, this risk can increase when they are used in combination with other antidiabetic agents known to cause hypoglycemia, such as sulfonylureas.[4][9]
Table 4: Incidence of Hypoglycemia
| DPP-4 Inhibitor | Condition | Incidence of Hypoglycemia | Source |
| Sitagliptin | Monotherapy | Similar to placebo[9] | [9] |
| Saxagliptin | In combination with sulfonylurea | Higher risk compared to placebo with sulfonylurea | [9] |
| Vildagliptin, Sitagliptin | Add-on to dual oral therapy | Mild hypoglycemia reported (2-6%) | [10] |
| Class Effect | Monotherapy | Low risk | [11] |
| Class Effect | With sulfonylureas | Increased risk | [9] |
Experimental Protocols of Key Cardiovascular Outcome Trials
TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
-
Objective: To evaluate the long-term cardiovascular safety of sitagliptin in patients with type 2 diabetes and established cardiovascular disease.[6]
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[6]
-
Participants: 14,671 patients with type 2 diabetes and a history of cardiovascular disease.[1]
-
Intervention: Patients were randomized to receive sitagliptin or placebo in addition to their existing therapy.[6]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[6]
SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53)
-
Objective: To assess the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 16,492 patients with type 2 diabetes with either a history of established cardiovascular disease or multiple risk factors.
-
Intervention: Patients were randomized to receive saxagliptin or a matching placebo.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.
EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)
-
Objective: To evaluate the cardiovascular safety of alogliptin in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 5,380 patients with type 2 diabetes who had a recent ACS event (myocardial infarction or unstable angina).[3]
-
Intervention: Patients were randomized to receive alogliptin or placebo in addition to standard of care.[3]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3]
Signaling Pathways and Experimental Workflows
Incretin Signaling Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of DPP-4 inhibitors on the incretin signaling pathway.
Cardiovascular Outcome Trial Workflow
The general workflow for the major cardiovascular outcome trials of DPP-4 inhibitors is depicted below.
References
- 1. bjd-abcd.com [bjd-abcd.com]
- 2. TECOS: No Differences in Heart Failure Outcomes When Sitagliptin Added to Usual Care in Diabetics | tctmd.com [tctmd.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative review of dipeptidyl peptidase-4 inhibitors and sulphonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Analysis of Three Large Interventional Trials With Gliptins Indicates Increased Incidence of Acute Pancreatitis in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 inhibitors and risk of arthralgia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors and Joint Pain: A Retrospective Cohort Study of Older Veterans with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
Linagliptin's Efficacy as Add-on Therapy to Metformin: A Comparative Guide
The management of type 2 diabetes mellitus (T2DM) often requires a multi-faceted approach, with metformin monotherapy being the cornerstone of initial treatment. However, due to the progressive nature of the disease, many patients eventually require additional therapeutic agents to maintain glycemic control. This guide provides a comprehensive validation of linagliptin's efficacy as an add-on therapy to metformin, comparing its performance with other alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, offer complementary mechanisms of action for managing T2DM.[1][2] Metformin primarily reduces hepatic glucose production and improves insulin sensitivity, while this compound inhibits the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately improving glucose homeostasis.[1][3]
Comparative Efficacy in Glycemic Control
Clinical trials have consistently demonstrated the superiority of this compound as an add-on therapy to metformin compared to metformin alone. The addition of this compound leads to statistically significant and clinically meaningful reductions in key glycemic parameters.
Table 1: Efficacy of this compound as Add-on Therapy to Metformin (24-Week Studies)
| Treatment Group | Mean Baseline HbA1c (%) | Adjusted Mean Change from Baseline in HbA1c (%) | Placebo-Corrected HbA1c Reduction (%) | Adjusted Mean Change from Baseline in FPG (mmol/L) | Placebo-Corrected FPG Reduction (mmol/L) |
| This compound 5 mg + Metformin | 8.1 | -0.49 | -0.64 | -0.59 | -1.2 |
| Placebo + Metformin | 8.1 | +0.15 | - | +0.58 | - |
| This compound 2.5 mg BID + Metformin 1000 mg BID | 8.7 | -1.6 | -1.7 | - | -33.37 mg/dL |
| This compound 2.5 mg BID + Metformin 500 mg BID | 8.7 | - | -1.3 | - | -27.01 mg/dL |
| Metformin 1000 mg BID | 8.7 | - | -1.2 | - | -23.28 mg/dL |
| Metformin 500 mg BID | 8.7 | - | -0.8 | - | -18.43 mg/dL |
| This compound 5 mg QD | 8.7 | - | -0.6 | - | -4.23 mg/dL* |
| Placebo | 8.7 | +0.1 | - | - | - |
*Note: FPG reduction for the second study is presented in mg/dL as reported in the source.[4] Data compiled from multiple 24-week, randomized, placebo-controlled studies.[5][6]
A 24-week, randomized, double-blind, placebo-controlled study showed that the addition of this compound 5 mg once daily to metformin resulted in a placebo-corrected mean reduction in HbA1c of -0.64%.[6] This was accompanied by a significant reduction in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).[6] Another 24-week study evaluating initial combination therapy found that this compound 2.5 mg twice daily with metformin (500 mg or 1000 mg twice daily) led to superior glycemic control compared to metformin monotherapy.[5] Specifically, the placebo-corrected mean HbA1c reduction was -1.7% for the high-dose metformin combination and -1.3% for the low-dose combination.[1]
Comparison with Other Antidiabetic Agents
This compound's efficacy as an add-on to metformin has also been compared to other classes of oral antidiabetic drugs, such as sulfonylureas and SGLT2 inhibitors.
Table 2: this compound + Metformin vs. Other Combination Therapies
| Comparison | Study Duration | Primary Endpoint | Key Findings |
| This compound vs. Glimepiride (add-on to metformin) | 8 weeks | Change in HbA1c | Similar HbA1c reductions: this compound (-0.45%), Glimepiride (-0.65%).[7][8] |
| This compound vs. Dapagliflozin (add-on to metformin) | Not specified | Glycemic and metabolic control | Both showed good efficacy. Dapagliflozin led to slight weight loss and better blood pressure control.[9] |
| This compound + Empagliflozin + Metformin vs. Empagliflozin + Metformin | 24 weeks | Change in HbA1c | Triple therapy with this compound resulted in a significantly greater reduction in HbA1c compared to dual therapy.[10] |
In a head-to-head trial, the addition of this compound to metformin demonstrated a similar reduction in HbA1c compared to the addition of the sulfonylurea glimepiride over an 8-week period.[7][8] When compared to the SGLT2 inhibitor dapagliflozin as an add-on to metformin, both this compound and dapagliflozin showed good efficacy.[9] However, dapagliflozin was associated with a slight weight reduction and better blood pressure control.[9] Furthermore, triple therapy with this compound, the SGLT2 inhibitor empagliflozin, and metformin resulted in superior glycemic control compared to the dual therapy of empagliflozin and metformin.[10]
Safety and Tolerability
A key advantage of this compound as an add-on to metformin is its favorable safety profile, particularly the low risk of hypoglycemia.[1][6] In a 24-week study, the incidence of hypoglycemia was rare and comparable between the this compound (0.6%) and placebo (2.8%) groups when added to metformin.[6] The combination therapy is also weight-neutral.[1][6] The most common adverse event reported in some trials was nasopharyngitis.[11]
Experimental Protocols
The validation of this compound's efficacy is based on robust clinical trial designs. Below are the methodologies for key experiments.
Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study
-
Objective: To assess the efficacy and safety of this compound as an add-on therapy in patients with T2DM inadequately controlled on metformin.[6]
-
Patient Population: Patients with HbA1c levels between 7.0% and 10.0% while on a stable dose of metformin (≥1500 mg/day).[6]
-
Study Design: A 24-week, multicenter trial. After a 2-week placebo run-in period, patients were randomized to receive either this compound 5 mg once daily or a placebo, in addition to their ongoing metformin therapy.[6]
-
Primary Outcome: Change from baseline in HbA1c after 24 weeks of treatment.[6]
-
Secondary Outcomes: Changes in FPG, 2-hour PPG, and the proportion of patients achieving a target HbA1c of <7.0%. Safety and tolerability were also assessed.
Factorial Design Study for Initial Combination Therapy
-
Objective: To evaluate the efficacy and safety of initial combination therapy with this compound and metformin compared to monotherapies.[1]
-
Patient Population: Treatment-naïve or previously treated patients with T2DM with insufficient glycemic control.[5]
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study. Patients were randomized to one of six treatment arms: this compound 2.5 mg twice daily + metformin 500 mg twice daily, this compound 2.5 mg twice daily + metformin 1000 mg twice daily, metformin 500 mg twice daily, metformin 1000 mg twice daily, this compound 5 mg once daily, or placebo.[1]
-
Primary Outcome: Change from baseline in HbA1c at week 24.[5]
-
Secondary Outcomes: Changes in FPG and the proportion of patients achieving glycemic targets.
Visualizing the Mechanisms and Workflows
To further elucidate the scientific basis and experimental approach, the following diagrams illustrate the signaling pathways and a typical clinical trial workflow.
Combined signaling pathways of Metformin and this compound.
Experimental workflow for a typical add-on therapy clinical trial.
References
- 1. Combination of this compound and Metformin for the Treatment of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of initial combination of this compound and metformin in patients with type 2 diabetes: A subgroup analysis of Indian patients from a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. Safety and efficacy of this compound as add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Effects of DPP-4 Inhibitor this compound Versus Sulfonylurea Glimepiride as Add-on to Metformin on Renal Physiology in Overweight Patients With Type 2 Diabetes (RENALIS): A Randomized, Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. This compound as add-on to empagliflozin and metformin in patients with type 2 diabetes: Two 24-week randomized, double-blind, double-dummy, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Benchmarking Linagliptin's Potency: A Comparative Guide to Novel DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency and selectivity of the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, against a panel of novel DPP-4 inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapies for type 2 diabetes.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) has emerged as a key therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-4 prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby potentiating their insulinotropic and glucagonostatic effects. This compound is a potent and selective DPP-4 inhibitor widely used in clinical practice. This guide benchmarks the potency and selectivity of this compound against several novel DPP-4 inhibitors, including Evogliptin, Teneligliptin, and Anagliptin, providing a quantitative basis for further research and development.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro inhibitory activity (IC50 and Ki) and selectivity of this compound and novel DPP-4 inhibitors against human DPP-4, as well as the closely related enzymes DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with potential off-target effects, making high selectivity for DPP-4 a critical attribute for a safe and effective therapeutic agent.
Table 1: Comparative In Vitro Potency against Human DPP-4
| Inhibitor | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | 0.14 - 1 | - | [1] |
| Evogliptin | 0.9 | - | [2] |
| Teneligliptin | 0.37 - 0.889 | - | [3][4] |
| Anagliptin | Data not available for direct comparison | - | |
| Sitagliptin | 6.74 | - | [3] |
| Vildagliptin | 10.5 | - | [3] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented is a compilation from multiple sources and should be interpreted with this in mind.
Table 2: Selectivity Profile against DPP-8 and DPP-9
| Inhibitor | Selectivity for DPP-4 vs. DPP-8 (fold) | Selectivity for DPP-4 vs. DPP-9 (fold) | Reference(s) |
| This compound | >10,000 | >10,000 | [5] |
| Evogliptin | >6,000 | >6,000 | [2] |
| Teneligliptin | ~700 | ~1460 | [4] |
| Anagliptin | High selectivity reported | High selectivity reported | [6][7] |
| Sitagliptin | High selectivity reported | High selectivity reported | [5] |
| Vildagliptin | Less selective than Sitagliptin/Alogliptin | Less selective than Sitagliptin/Alogliptin | [5] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory potency of test compounds against human recombinant DPP-4.
1. Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., this compound)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
2. Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer (for blank and control wells)
-
Test compound or reference inhibitor at various concentrations
-
A pre-determined concentration of human recombinant DPP-4 enzyme.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a fluorescence microplate reader. The kinetic read-out allows for the determination of the initial reaction velocity.
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
3. Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all other readings.
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Cheng-Prusoff equation or Dixon plots.[8]
Mandatory Visualizations
DPP-4 Signaling Pathway
Caption: DPP-4 inhibition enhances GLP-1 and GIP signaling in pancreatic beta-cells.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for determining DPP-4 inhibitory activity.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, this compound, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
Linagliptin vs. Sulfonylureas: A Weight-Neutral Comparison in Type 2 Diabetes Management
A detailed analysis for researchers and drug development professionals on the comparative effects of Linagliptin and Sulfonylureas on patient body weight, supported by clinical trial data and mechanistic insights.
The management of type 2 diabetes mellitus frequently involves oral hypoglycemic agents, with treatment selection guided by efficacy, safety profile, and patient-specific factors. Among these, the impact on body weight is a critical consideration, as many patients with type 2 diabetes are overweight or obese. This guide provides a comprehensive comparison of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and sulfonylureas, a long-established class of insulin secretagogues, with a specific focus on their divergent effects on body weight.
Comparative Clinical Data on Weight Change
Clinical evidence consistently demonstrates a weight-neutral profile for this compound, in stark contrast to the weight gain commonly associated with sulfonylurea therapy. A landmark two-year, randomized, double-blind, non-inferiority trial provides robust comparative data.
| Parameter | This compound (5 mg daily) + Metformin | Glimepiride (1-4 mg daily) + Metformin |
| Mean Change in Body Weight | -1.5 kg | +1.3 kg |
| Relative Weight Difference | -2.7 kg[1] | N/A |
| Patients Experiencing Hypoglycemia | 7.5%[2] | 36.1%[2] |
| Cardiovascular Events | 12 patients[2][3] | 26 patients[2][3] |
Data from a two-year study involving 1,552 patients with type 2 diabetes inadequately controlled on metformin alone.[1]
The CAROLINA (CARdiovascular Outcome study of this compound versus glimepiride in patients with type 2 diabetes) trial, a large-scale study with a median follow-up of 6.3 years, further substantiated the weight-neutrality of this compound compared to glimepiride.[4] While both drugs demonstrated similar efficacy in reducing HbA1c levels, their effects on body weight were significantly different.[3]
Mechanistic Insights into Differential Weight Effects
The contrasting effects of this compound and sulfonylureas on body weight are rooted in their distinct mechanisms of action.
This compound: As a DPP-4 inhibitor, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] This prolongation of incretin activity leads to glucose-dependent insulin secretion and suppression of glucagon release.[5] The weight-neutral effect is attributed to the fact that this action is glucose-dependent, thereby avoiding the persistent hyperinsulinemia that can lead to weight gain.[6][7]
Sulfonylureas: Sulfonylureas, such as glimepiride, stimulate insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1).[8] This action is independent of blood glucose levels, which can lead to hyperinsulinemia.[9] The sustained increase in insulin levels is a primary driver of weight gain, alongside other contributing factors like a potential increase in appetite and fluid retention.[10][11][12]
Experimental Protocols of a Key Comparative Trial
The following provides a summary of the methodology for the two-year, randomized, double-blind, non-inferiority trial comparing this compound and glimepiride in patients with type 2 diabetes inadequately controlled on metformin.
-
Study Design: A 2-year, parallel-group, non-inferiority, double-blind clinical trial.[3]
-
Participants: Outpatients with type 2 diabetes whose condition was inadequately controlled (HbA1c between 6.5% and 10.0%) on a stable dose of metformin alone.[3] Any other oral antidiabetic drug was washed out during the screening period.[3]
-
Randomization: A total of 1,552 patients were randomly assigned in a 1:1 ratio to receive either this compound or glimepiride.[1][3] The randomization was conducted using a computer-generated sequence via a voice or web response system.[3]
-
Intervention:
-
Blinding: Both study investigators and participants were masked to the treatment assignment.[3]
-
Primary Endpoint: The primary outcome measured was the change in HbA1c from the baseline to week 104.[3]
-
Key Secondary Endpoints: Included changes in body weight, the incidence of hypoglycemia, and the occurrence of cardiovascular events.[2][3]
-
Statistical Analysis: The analysis was based on the intention-to-treat principle, including all randomized patients who received at least one dose of the study medication and had baseline and at least one on-treatment HbA1c measurement.[3] Non-inferiority was concluded if the upper bound of the 97.5% confidence interval for the difference in HbA1c between the two groups was less than 0.35%.[3]
Visualizing the Mechanisms of Action
To further elucidate the differing pathways of this compound and sulfonylureas, the following diagrams illustrate their core mechanisms.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. 2-year efficacy and safety of this compound compared with glimepiride in patients with type 2 diabetes inadequately controlled on metformin: a randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound vs Glimepiride on Major Adverse Cardiovascular Outcomes in Patients With Type 2 Diabetes: The CAROLINA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weight Considerations in Pharmacotherapy for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Body Weight Considerations in the Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Which Diabetes Medications Cause Weight Gain? [healthline.com]
- 12. openaccessjournals.com [openaccessjournals.com]
In vitro comparison of the anti-inflammatory properties of Linagliptin and other gliptins.
A deep dive into the cellular mechanisms of dipeptidyl peptidase-4 (DPP-4) inhibitors reveals distinct anti-inflammatory profiles. This guide synthesizes findings from key in vitro studies to offer a comparative perspective on the anti-inflammatory properties of linagliptin versus other gliptins, supported by experimental data and detailed protocols.
Researchers and drug development professionals are increasingly interested in the pleiotropic effects of DPP-4 inhibitors beyond their glucose-lowering capabilities. Among these, the anti-inflammatory actions of gliptins are of significant interest. This guide provides an objective comparison of this compound with other gliptins, focusing on their in vitro performance in modulating inflammatory responses.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data from in vitro studies, highlighting the differential effects of this compound and other gliptins on key inflammatory markers and signaling molecules.
Table 1: Effect of Gliptins on Pro-inflammatory Cytokine and Molecule Expression
| Gliptin | Cell Type | Inflammatory Stimulus | Marker | Concentration | Result | Citation |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (0.5 ng/mL) | NF-κB p65 mRNA | 1 µM & 10 µM | Significant attenuation | [1][2] |
| IL-1β mRNA | 1 µM & 10 µM | Significant suppression | [1][2] | |||
| ICAM-1 mRNA | 1 µM & 10 µM | Significant suppression | [1][2] | |||
| This compound | Human U937 Monocytes | Lipopolysaccharide (LPS) (1 ng/mL) | IL-6 Production | 100-2500 nM | Significant concentration-dependent prevention | [3] |
| Intranuclear NF-κB/p65 | 100-2500 nM | Significant concentration-dependent prevention | [3] | |||
| Sitagliptin | Adipocytes | --- | IL-6, TNFα, IL-12(p35), IL-12(p40) mRNA | Not Specified | 2.5 to 5-fold reduction | [4] |
| Pancreatic Islets | --- | MCP-1, IL-6, IL-12(p40), IL-12(p35), IP-10 mRNA | Not Specified | Significant reduction (e.g., MCP-1 by 3.3-fold) | [4] |
Table 2: Comparative Effects on Signaling Pathway Components
| Gliptin | Cell Type | Inflammatory Stimulus | Pathway Component | Result | Citation |
| This compound | HUVECs | LPS | Protein Kinase A (PKA) Activity | Significantly increased (1.6-fold vs. control) | [5] |
| LPS | Protein Kinase B (PKB) Phosphorylation | Inhibited | [5] | ||
| LPS | Activator Protein 1 (AP-1) Nuclear Translocation | Inhibited | [5] | ||
| LPS | cAMP Levels | Significantly increased | [5] | ||
| Sitagliptin | HUVECs | LPS | Protein Kinase A (PKA) Activity | No significant increase | [5] |
| Sitagliptin & Vildagliptin | Not Specified | Not Specified | Phosphorylated Protein Kinase C (PKC) | Inhibited | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Protocol 1: Evaluation of Anti-inflammatory Effects in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions.
-
Treatment: To simulate an inflammatory environment, HUVECs were treated with 0.5 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) for 30 minutes. In experimental groups, cells were pre-treated with this compound (1 µM and 10 µM) for 48 hours prior to TNF-α stimulation.[1][2]
-
Quantitative Real-Time PCR (qPCR): The mRNA expression levels of the NF-κB p65 subunit, Interleukin-1β (IL-1β), and Intercellular Adhesion Molecule 1 (ICAM-1) were quantified using qPCR.[1][2]
-
Western Blot: The nuclear translocation of NF-κB was assessed by measuring the ratio of nuclear to cytosolic NF-κB p65 protein levels via Western blot analysis.[1][2]
Protocol 2: Assessment of Anti-inflammatory Mechanisms in Human U937 Monocytes
-
Cell Culture and Differentiation: Human U937 monocytes were cultured in Roswell Park Memorial Institute (RPMI) medium containing 10% fetal bovine serum (FBS). Differentiation into macrophages was induced by treating the cells with 100 nM phorbol myristate acetate for 48 hours.[3]
-
Treatment: Differentiated cells were pre-treated with varying concentrations of this compound (100, 250, 500, or 2500 nM) for 1 hour. Subsequently, the cells were stimulated with 1 ng/mL of Lipopolysaccharide (LPS) in the presence or absence of the respective this compound concentrations.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of Interleukin-6 (IL-6) in the cell culture supernatant and intranuclear levels of NF-κB/p65 were measured using ELISA kits.[3]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular levels of reactive oxygen species were also quantified.[3]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs can facilitate a clearer understanding of the complex biological processes involved.
The above diagram illustrates the canonical lipopolysaccharide (LPS)-induced inflammatory pathway mediated by Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines like IL-6. This compound has been shown to exert its anti-inflammatory effects through mechanisms that can be independent of the TLR4 pathway.[6]
This workflow diagram outlines the key steps in the in vitro experiments conducted on Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the anti-inflammatory properties of this compound.
Concluding Remarks
The compiled in vitro evidence suggests that this compound possesses potent anti-inflammatory properties, acting on various cell types to suppress the production of key inflammatory mediators. Notably, comparative studies indicate that this compound may have a distinct and, in some instances, more pronounced anti-inflammatory profile compared to other gliptins like sitagliptin, particularly in its effects on certain signaling pathways such as PKA activation.[5] The unique xanthine-based structure of this compound is thought to contribute to these differential effects.[5]
The provided data and protocols offer a valuable resource for researchers in the field, enabling a deeper understanding of the non-glycemic benefits of DPP-4 inhibitors and paving the way for further investigations into their therapeutic potential in inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Lipopolysaccharide-Induced Inflammation Concentration-Dependently And -Independently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Has Wide-Ranging Anti-Inflammatory Points of Action in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
A meta-analysis of preclinical studies comparing Linagliptin to other DPP-4 inhibitors.
A meta-analysis of preclinical data reveals linagliptin's distinct pharmacological profile, particularly its high potency and unique non-renal route of elimination, when compared to other dipeptidyl peptidase-4 (DPP-4) inhibitors such as sitagliptin, vildagliptin, saxagliptin, and alogliptin. These differences, observed in in vitro and in vivo animal studies, may have significant implications for its therapeutic application, especially in patient populations with renal impairment.
Dipeptidyl peptidase-4 inhibitors, a class of oral antihyperglycemic agents, enhance glycemic control by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This action leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. While the entire class shares this fundamental mechanism, preclinical evidence highlights notable variations among its members.
Pharmacodynamic Profile: A Look at Potency and Selectivity
In vitro studies consistently demonstrate this compound's high potency in inhibiting the DPP-4 enzyme. The half-maximal inhibitory concentration (IC50) for this compound is consistently reported to be the lowest among the compared DPP-4 inhibitors, indicating a stronger binding affinity for the target enzyme.[2][3]
| DPP-4 Inhibitor | IC50 (nM) |
| This compound | ~1 |
| Sitagliptin | ~19 |
| Vildagliptin | ~62 |
| Saxagliptin | ~50 |
| Alogliptin | ~24 |
| Table 1: Comparative in vitro DPP-4 inhibitory potency (IC50) of various DPP-4 inhibitors. Data compiled from multiple preclinical studies.[2][3] |
This high potency is further characterized by a slow dissociation from the DPP-4 enzyme, suggesting a prolonged duration of action.[2]
Pharmacokinetic Properties: A Distinct Elimination Pathway
A key differentiator of this compound in preclinical models is its primary route of elimination. Unlike other DPP-4 inhibitors, which are predominantly cleared by the kidneys, this compound is mainly excreted via the enterohepatic system, with a majority of the dose eliminated in the feces.[4][5] This non-renal clearance is a significant finding from preclinical animal studies and has been confirmed in human pharmacokinetic studies.[4]
| DPP-4 Inhibitor | Primary Route of Elimination |
| This compound | Primarily fecal/biliary |
| Sitagliptin | Renal |
| Vildagliptin | Renal |
| Saxagliptin | Renal |
| Alogliptin | Renal |
| Table 2: Comparison of the primary routes of elimination for different DPP-4 inhibitors based on preclinical data.[4][5] |
This unique pharmacokinetic profile suggests that this compound's exposure may be less affected by renal impairment, a common comorbidity in patients with diabetes.
Preclinical Efficacy in Models of Diabetic Complications
Preclinical studies utilizing animal models of diabetes have explored the potential of DPP-4 inhibitors to mitigate diabetes-related complications, particularly those affecting the kidneys and cardiovascular system.
Renal Protective Effects
In various rodent models of diabetic nephropathy, treatment with DPP-4 inhibitors has been shown to reduce albuminuria, a key marker of kidney damage.[6][7] Preclinical studies specifically investigating this compound have demonstrated its ability to ameliorate renal fibrosis and improve proteinuria in rat models of diabetic kidney disease.[8][9] While direct head-to-head comparative studies with quantitative data on albuminuria reduction are limited, the consistent preclinical findings suggest a potential class effect with nuances for each compound.
Cardiovascular Benefits
The cardiovascular effects of DPP-4 inhibitors have been extensively investigated in preclinical settings. These studies suggest potential benefits beyond glycemic control, including improvements in endothelial function and reductions in inflammatory markers.[10] The proposed mechanisms for these cardiovascular protective effects are multifactorial, involving both GLP-1-dependent and -independent pathways.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of all DPP-4 inhibitors is the potentiation of the incretin system. The signaling cascade initiated by the binding of GLP-1 to its receptor on pancreatic β-cells is a cornerstone of their glucose-lowering effect.
Caption: Mechanism of action of DPP-4 inhibitors.
Preclinical evaluation of these compounds often involves standardized experimental workflows to assess their efficacy and safety.
Caption: General experimental workflow for preclinical comparison.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of DPP-4 inhibitors is typically determined using a fluorometric assay.[11][12][13] The principle involves the cleavage of a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme, which releases the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme's activity.
-
Materials: Recombinant human DPP-4 enzyme, Gly-Pro-AMC substrate, assay buffer (e.g., Tris-HCl), test compounds (DPP-4 inhibitors), and a fluorometer.
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer.
-
The substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time at specific excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Animal Models of Diabetic Nephropathy
Streptozotocin (STZ)-induced diabetes in rodents is a widely used model to study diabetic nephropathy.[8][14][15] STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
-
Induction of Diabetes: Male rats or mice receive an intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the onset of diabetes.
-
Treatment: Animals are divided into groups and treated with either vehicle or different DPP-4 inhibitors, typically administered orally on a daily basis.
-
Assessment of Renal Function:
-
Albuminuria: Urine samples are collected over a 24-hour period using metabolic cages. The concentration of albumin in the urine is measured using methods like ELISA or immunochemical assays. The albumin excretion rate is then calculated.[16][17]
-
Histology: At the end of the study, kidneys are harvested, fixed, and sectioned. Staining techniques such as Periodic acid-Schiff (PAS) and Masson's trichrome are used to visualize glomerular and tubulointerstitial changes, including mesangial expansion and fibrosis.
-
Assessment of Cardiovascular Function in Preclinical Models
-
Blood Pressure Measurement: In conscious, restrained animals, blood pressure can be measured non-invasively using the tail-cuff method.
-
Endothelial Function Assessment: Endothelium-dependent vasodilation can be assessed in isolated aortic rings. Aortic segments are mounted in an organ bath, pre-contracted with an agent like phenylephrine, and then exposed to a vasodilator such as acetylcholine. The degree of relaxation is measured and serves as an indicator of endothelial function.[18][19][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound: A thorough Characterization beyond Its Clinical Efficacy [frontiersin.org]
- 3. This compound: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging DPP-4 inhibitors: focus on this compound for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and its effects on hyperglycaemia and albuminuria in patients with type 2 diabetes and renal dysfunction: the randomized MARLINA‐T2D trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [this compound improves diabetic kidney disease in rats by promoting mitochondrial biogenesis through the AMPK/PGC-1 α/TFAM pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. The role of dipeptidylpeptidase-4 inhibitors in management of cardiovascular disease in diabetes; focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 13. oatext.com [oatext.com]
- 14. Rodent models of diabetic nephropathy: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Impaired Tubular Uptake Explains Albuminuria in Early Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Endothelial function as a marker of pre-clinical atherosclerosis: assessment techniques and clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of endothelial function and its clinical utility for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. monaldi-archives.org [monaldi-archives.org]
- 21. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Linagliptin: A Guide for Laboratory Professionals
The responsible disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like Linagliptin is essential to prevent environmental contamination and ensure regulatory compliance. Improper disposal can introduce active pharmaceutical ingredients into ecosystems, potentially harming wildlife and human health.[1][2]
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, aligning with established safety and environmental regulations.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][3] While this compound is not classified as a controlled substance by the DEA, its disposal is subject to EPA regulations under the Resource Conservation and Recovery Act (RCRA), as well as state and local laws, which may be more stringent than federal guidelines.[1] It is imperative to consult and adhere to all applicable regulations for your specific location.[4][5]
Step-by-Step Disposal Procedures
The primary principle for disposing of this compound is to avoid its release into the environment. Flushing down the drain or discarding in regular trash without treatment is not a responsible method.[2][6] The recommended procedure involves a clear decision-making process to ensure safety and compliance.
Step 1: Waste Characterization
-
Non-Hazardous vs. Hazardous: Pure, unused this compound is not typically listed as a hazardous waste under RCRA. However, if it is mixed with other chemicals or solvents, the entire mixture may be classified as hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for proper waste characterization.
-
Segregation: Pharmaceutical waste must be segregated from general laboratory trash to ensure it is handled correctly.[7] Use designated and clearly labeled waste containers. Non-hazardous pharmaceutical waste is often collected in blue containers.[3]
Step 2: Select the Appropriate Disposal Pathway The preferred methods for disposing of this compound are, in order:
-
Reverse Distributor or Licensed Waste Hauler: For expired or unused this compound in its original packaging, sending it to a DEA-registered reverse distributor is a viable option.[8] For bulk powders, contaminated lab materials, or chemical mixtures containing this compound, a licensed hazardous waste management company should be contracted. The most common and effective treatment method is high-temperature incineration at a permitted facility.[3][6]
-
On-site Inactivation (if applicable): Some research facilities may have protocols for the chemical degradation of pharmaceutical compounds. These methods must be validated to ensure complete breakdown of the active ingredient and must comply with all institutional and regulatory standards.
-
Landfill (as a last resort for small quantities): If a take-back program or licensed hauler is not available, small quantities of this compound may be disposed of in the trash by following specific FDA guidelines.[9][10]
-
Do not crush tablets or capsules.
-
Mix the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds to deter ingestion.[9][11]
-
Place the mixture into a sealed container, such as a plastic bag or an empty can, to prevent leakage.[9][11]
-
Dispose of the sealed container in the household or municipal trash.[9]
-
Step 3: Documentation and Record-Keeping Maintain accurate records of all disposed pharmaceutical waste, including the substance name, quantity, disposal date, and method used. This documentation is crucial for regulatory compliance and internal safety audits.
Environmental Fate and Ecotoxicity Data
While the environmental risk associated with the therapeutic use of this compound is considered insignificant, its properties highlight the need for proper disposal to prevent accumulation in the environment.[12][13] this compound is slowly degraded in the environment and can persist in sediment.[12][14]
| Parameter | Value | Reference Guideline | Source |
| Persistence | |||
| Biodegradation | Not readily biodegradable (0% after 28 days) | OECD 301A | [13][14] |
| Degradation Half-Life (DT50) - Water | 0.8 - 1.1 days | OECD 308 | [12] |
| Degradation Half-Life (DT50) - Sediment | 42.2 - 110 days | OECD 308 | [12] |
| Bioaccumulation | |||
| Partition Coefficient (Log Kow) | 1.7 | OECD 122 | [12] |
| Ecotoxicity | |||
| Lowest Chronic Toxicity (NOEC) | 3200 µg/L (Daphnia sp.) | OECD 211 | [12] |
| Risk Assessment | |||
| PEC/PNEC Ratio | 0.000078 | N/A | [12] |
NOEC: No-Observed-Effect-Concentration; PEC/PNEC: Predicted Environmental Concentration/Predicted No-Effect Concentration.
Experimental Protocols
The data presented above are derived from standardized studies designed to assess the environmental impact of chemical substances.
-
OECD 301A (Ready Biodegradability): This test assesses the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions over a 28-day period. A low result, as seen with this compound, indicates persistence.[13][14]
-
OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This simulation study evaluates the degradation and fate of a substance in a more complex environment, measuring its half-life in both the water and sediment phases.[12]
-
OECD 122/117 (Partition Coefficient): This protocol determines the n-octanol/water partition coefficient (Kow), which indicates a substance's potential to bioaccumulate in organisms. This compound's low Log Kow suggests a low potential for bioaccumulation.[12]
-
OECD 211 (Daphnia magna Reproduction Test): This is a chronic toxicity study that observes the effects of a substance on the survival and reproduction of the water flea Daphnia magna over 21 days to determine the No-Observed-Effect-Concentration (NOEC).[12]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Safety Precautions for Handling
When handling this compound waste, personnel should adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6]
-
Ventilation: Handle bulk powders or create solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation.[4][6]
-
Spill Management: In case of a spill, prevent the powder or liquid from entering drains or waterways.[4] Absorb spills with an inert material and collect for disposal as chemical waste.[4][6]
By following these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, minimizing risks to both human health and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. abmole.com [abmole.com]
- 5. sds.boehringer-ingelheim.com [sds.boehringer-ingelheim.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. advanceddiabetessupply.com [advanceddiabetessupply.com]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. dea.gov [dea.gov]
- 12. This compound - Janusinfo.se [janusinfo.se]
- 13. Trajenta (Filmdragerad tablett 5 mg) • Fass vy | FASS Vård [fass.se]
- 14. Glyxambi (Filmdragerad tablett 10 mg/5 mg) • Översikt | FASS Patient [fass.se]
Personal protective equipment for handling Linagliptin
Essential Safety and Handling Guide for Linagliptin
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedural information is designed to ensure a safe laboratory environment and mitigate risks associated with this active pharmaceutical ingredient (API).
Hazard Identification and Exposure Data
While several safety data sheets indicate that this compound is not classified as a hazardous substance or mixture, some sources identify specific risks.[1][2] It is crucial to handle it as a potent pharmaceutical compound.[3] Currently, no official occupational exposure limits (OELs) have been established for this compound.[1][2][4][5]
| Hazard Classification | Category | Description | Citations |
| Skin Irritation | Category 2 | Causes skin irritation. | [2][6] |
| Eye Irritation | Category 2 | Causes serious eye irritation. | [2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure and ensure both personnel safety and product integrity.[7][8] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9]
| PPE Category | Specification | Rationale and Best Practices | Citations |
| Eye/Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust, aerosols, and splashes.[2][4][6] | [1][2][3][6] |
| Hand Protection | Chemical-resistant, impervious gloves | Gloves must be inspected before use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][6] Wash and dry hands after handling. | [1][2][3][6] |
| Skin and Body Protection | Impervious clothing, lab coat, or protective coverall | Fire/flame resistant and impervious clothing is recommended.[2][6] For sensitive areas, materials with low linting propensity, such as Tyvek®, should be considered.[8][10] | [1][2][6][10] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient, if exposure limits are exceeded, if irritation is experienced, or when dust and aerosols may be generated.[1][2][3] A full-face respirator offers a higher level of protection.[2] | [1][2][3] |
Operational Plans: Handling, Spills, and Disposal
Adherence to standardized procedures for routine handling, accidental spills, and waste disposal is critical for maintaining a safe laboratory.
Standard Handling Protocol
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a laboratory fume hood with appropriate exhaust ventilation.[1][3][6] Ensure a safety shower and eye wash station are readily accessible.[1][4]
-
Preventing Exposure : Avoid all direct contact with the skin and eyes.[6] Do not breathe dust, vapors, or mists.[5][6] Take measures to prevent the formation of dust and aerosols during handling.[6]
-
Safe Practices : Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][6]
-
Storage : Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is -20°C.[1] Store away from incompatible materials or foodstuff containers.[6]
Accidental Spill Response Plan
A swift and organized response to a chemical spill is vital to contain the material and protect personnel. The logical workflow below outlines the necessary steps for managing a this compound spill.
Caption: Workflow for this compound spill response.
Detailed Spill Cleanup Methodology
-
Personal Precautions : Evacuate unnecessary personnel to a safe area.[1][6] Use full personal protective equipment as detailed above.[1] Avoid breathing any vapors, mists, or dust.[5]
-
Environmental Precautions : Prevent the substance from entering drains, soil, or water courses.[1][6]
-
Containment and Cleaning :
-
For powders, gently wet the material first to prevent it from becoming airborne.[11]
-
Cover and absorb the spill with a non-combustible, inert material such as sand, diatomite, or a universal binder.[1]
-
Use spark-proof tools and explosion-proof equipment for collection.[6]
-
Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[5][6]
-
-
Decontamination : Scrub affected surfaces and equipment with alcohol or a suitable detergent and rinse with water.[1][11]
-
Waste Disposal : All contaminated materials, including used PPE, must be disposed of as hazardous waste through a licensed disposal company in accordance with federal, state, and local regulations.[12][13]
Disposal Plan
-
Unused Product : Dispose of excess or expired this compound by offering it to a licensed hazardous material disposal company.[12] Do not allow the product to enter drains.[5]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration where permissible.[6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Seek immediate medical attention. | [1][6] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[1] Wash the affected skin area thoroughly with soap and large amounts of water. Consult a physician if irritation occurs.[1][6][12] | [1][6][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. | [1][2][6] |
| Ingestion | If the person is conscious, wash out their mouth with water.[1] Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention. | [1][6][12] |
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. echemi.com [echemi.com]
- 3. cellagentech.com [cellagentech.com]
- 4. selleck.cn [selleck.cn]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Pharmaceutical PPE [respirex.com]
- 8. lindstromgroup.com [lindstromgroup.com]
- 9. 3m.com [3m.com]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. gmpsop.com [gmpsop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
